molecular formula C20H22N4O6S B1672320 Febantel CAS No. 58306-30-2

Febantel

Cat. No.: B1672320
CAS No.: 58306-30-2
M. Wt: 446.5 g/mol
InChI Key: HMCCXLBXIJMERM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Febantel is an aryl sulfide.
This compound is a small molecule drug with a maximum clinical trial phase of II.
structure

Properties

IUPAC Name

methyl N-[N'-[2-[(2-methoxyacetyl)amino]-4-phenylsulfanylphenyl]-N-methoxycarbonylcarbamimidoyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O6S/c1-28-12-17(25)21-16-11-14(31-13-7-5-4-6-8-13)9-10-15(16)22-18(23-19(26)29-2)24-20(27)30-3/h4-11H,12H2,1-3H3,(H,21,25)(H2,22,23,24,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCCXLBXIJMERM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=C(C=CC(=C1)SC2=CC=CC=C2)N=C(NC(=O)OC)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046898
Record name Febantel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58306-30-2
Record name Febantel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58306-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Febantel [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058306302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Febantel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11409
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Febantel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Febantel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.622
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FEBANTEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S75C401OS1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Febantel and Its Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Febantel, a prodrug anthelmintic, is a cornerstone in veterinary medicine for treating gastrointestinal nematodes and cestodes in various animal species. Its efficacy lies in its in vivo conversion to fenbendazole and oxfendazole, potent benzimidazole anthelmintics. This technical guide provides a comprehensive overview of the primary synthesis pathway of this compound, detailing its key intermediates, experimental protocols, and quantitative data. Furthermore, it elucidates the metabolic conversion of this compound to its active metabolites. The information presented herein is intended to serve as a valuable resource for researchers, chemists, and professionals involved in the development and manufacturing of veterinary pharmaceuticals.

Core Synthesis Pathway of this compound

The most widely adopted industrial synthesis of this compound commences with the starting material 5-chloro-2-nitroaniline. The pathway proceeds through a series of well-defined intermediate compounds, culminating in the formation of this compound. This multi-step process is favored for its efficiency and the availability of the required raw materials.[1][2]

The key intermediates in this synthesis are:

  • Intermediate I: 2-Nitro-5-phenylthioaniline

  • Intermediate II: 2-Methoxy-N-(2-nitro-5-phenylthio)phenylacetamide

  • Intermediate III: 2-methoxy-N-(2-Amino-5-phenylthio)phenylacetamide

The final step involves the condensation of Intermediate III with S-Methyl-N,N'-dimethoxycarbonyl isothiourea to yield this compound.[1][2]

Visualization of the this compound Synthesis Pathway

The following diagram illustrates the sequential conversion of the starting material through the key intermediates to the final product, this compound.

Febantel_Synthesis A 5-chloro-2-nitroaniline B 2-Nitro-5-phenylthioaniline (Intermediate I) A->B + Thiophenol + K2CO3 C 2-Methoxy-N-(2-nitro-5-phenylthio)phenylacetamide (Intermediate II) B->C + Methoxyacetyl chloride + Triethylamine D 2-methoxy-N-(2-Amino-5-phenylthio)phenylacetamide (Intermediate III) C->D Reduction (e.g., Hydrazine hydrate) E This compound D->E Condensation + p-toluenesulfonic acid F S-Methyl-N,N'-dimethoxycarbonyl isothiourea F->E

Caption: The core synthesis pathway of this compound.

Experimental Protocols and Quantitative Data

This section provides detailed experimental methodologies for the synthesis of this compound and its intermediates, supported by quantitative data compiled from various sources.

Synthesis of 2-Nitro-5-phenylthioaniline (Intermediate I)
  • Methodology: 5-chloro-2-nitroaniline is reacted with thiophenol in the presence of a base, such as potassium carbonate, to yield 2-nitro-5-phenylthioaniline.[1][2]

  • Experimental Protocol: In a suitable solvent, 5-chloro-2-nitroaniline and thiophenol are reacted in the presence of potassium carbonate. The reaction mixture is heated and stirred for a specified duration. After completion, the product is isolated by filtration and purified by recrystallization.[1]

Synthesis of 2-Methoxy-N-(2-nitro-5-phenylthio)phenylacetamide (Intermediate II)
  • Methodology: The amino group of 2-nitro-5-phenylthioaniline is acylated using methoxyacetyl chloride in the presence of a base like triethylamine.[1][2]

  • Experimental Protocol: To a solution of 2-nitro-5-phenylthioaniline and triethylamine in a solvent such as dichloromethane, methoxyacetyl chloride is added dropwise while maintaining the temperature below 30°C. The reaction is stirred until completion, after which the product is isolated and purified.[1]

Synthesis of 2-methoxy-N-(2-Amino-5-phenylthio)phenylacetamide (Intermediate III)
  • Methodology: The nitro group of Intermediate II is reduced to an amino group. A common method involves the use of hydrazine hydrate in the presence of a catalyst like ferric chloride and activated carbon.[1][3]

  • Experimental Protocol: Intermediate II is dissolved in methanol, and ferric chloride hexahydrate and activated carbon are added. The mixture is heated to reflux, and hydrazine hydrate is added dropwise over a period of 2-3 hours. After the addition is complete, the mixture is refluxed for another 2-3 hours. The product is then isolated by filtration and crystallization.[1]

Synthesis of this compound
  • Methodology: The final step is the condensation of Intermediate III with S-Methyl-N,N'-dimethoxycarbonylisothiourea in the presence of an acid catalyst, such as p-toluenesulfonic acid.[1][2]

  • Experimental Protocol: Intermediate III and S-Methyl-N,N'-dimethoxycarbonylisothiourea are refluxed in methanol with p-toluenesulfonic acid for 3-4 hours. Upon cooling, the crude this compound precipitates and is collected by filtration, washed with methanol, and dried.[1]

Summary of Quantitative Data
Reaction StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
Step 1 5-chloro-2-nitroanilineThiophenol, K2CO3Not SpecifiedRefluxNot Specified80.2
Step 2 2-Nitro-5-phenylthioanilineMethoxyacetyl chloride, TriethylamineDichloromethane≤ 301-1.596.0
Step 3 2-Methoxy-N-(2-nitro-5-phenylthio)phenylacetamideHydrazine hydrate, FeCl3·6H2O, Activated CarbonMethanolReflux4-683.0[4]
Step 4 2-methoxy-N-(2-Amino-5-phenylthio)phenylacetamideS-Methyl-N,N'-dimethoxycarbonylisothiourea, p-toluenesulfonic acidMethanolReflux3-451.7

Note: The yields and reaction conditions may vary based on the specific experimental setup and scale.

Metabolic Pathway of this compound

This compound acts as a prodrug, meaning it is pharmacologically inactive until it is metabolized in the host animal's body.[2][5] The primary metabolic transformations involve cyclization to form fenbendazole and subsequent oxidation to oxfendazole.[5][6]

Visualization of the Metabolic Pathway

The following diagram illustrates the metabolic conversion of this compound into its active anthelmintic forms.

Febantel_Metabolism cluster_in_vivo In Vivo Metabolism This compound This compound Fenbendazole Fenbendazole (Active Metabolite) This compound->Fenbendazole Cyclization Febantel_Sulfoxide This compound Sulfoxide This compound->Febantel_Sulfoxide Oxidation Oxfendazole Oxfendazole (Active Metabolite) Fenbendazole->Oxfendazole Oxidation Febantel_Sulfoxide->Oxfendazole Cyclization

Caption: The metabolic pathway of this compound to Fenbendazole and Oxfendazole.

Conclusion

The synthesis of this compound via the described pathway is a well-established and efficient method for the industrial production of this important veterinary drug. Understanding the nuances of the experimental protocols and the quantitative aspects of each step is crucial for optimizing the manufacturing process. Furthermore, knowledge of the metabolic conversion of this compound to its active forms, fenbendazole and oxfendazole, is fundamental to comprehending its mechanism of action and its efficacy as an anthelmintic agent. This guide provides a foundational understanding for professionals engaged in the research, development, and production of this compound.

References

An In-Depth Technical Guide to Febantel: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, metabolism, and analytical methodologies related to the broad-spectrum anthelmintic agent, febantel.

Chemical Identity and Structure

This compound, a pro-benzimidazole anthelmintic, is chemically designated as N-{2-[2,3-Bis-(methoxycarbonyl)-guanido]-5-(phenylthio)-phenyl}-2-methoxyacetamide.[1] It belongs to the chemical class of guanidines.

Chemical Structure:

  • IUPAC Name: methyl N-[N'-[2-[(2-methoxyacetyl)amino]-4-phenylsulfanylphenyl]-N-methoxycarbonylcarbamimidoyl]carbamate[2]

  • CAS Number: 58306-30-2[1]

  • Molecular Formula: C₂₀H₂₂N₄O₆S[1]

  • Molecular Weight: 446.48 g/mol [1]

  • Synonyms: Febantelum, Rintal, Combotel, Oratel, Bay Vh 5757[2]

Physicochemical Properties

This compound is a white to off-white crystalline solid.[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Melting Point125 - 130 °C[1][3]
Boiling Point215 °C (estimate)
Density1.2962 g/cm³ (estimate)
Water SolubilityPractically insoluble
Organic Solvent SolubilitySoluble in dimethyl sulfoxide (DMSO)
pKa (Strongest Acidic)9.48
pKa (Strongest Basic)-2.6

Mechanism of Action and Parasite Signaling Pathway

This compound itself is a prodrug, meaning it is biologically inactive until it is metabolized within the host animal.[4][5] The primary mechanism of action of its active metabolites is the disruption of tubulin polymerization in parasitic helminths.[6]

The active metabolites of this compound, primarily fenbendazole and oxfendazole, bind to the β-tubulin subunit of the microtubules. This binding inhibits the polymerization of tubulin dimers into microtubules, which are essential components of the parasite's cytoskeleton. The disruption of the microtubular network has several downstream consequences:

  • Impaired Glucose Uptake: Microtubules are crucial for the intracellular transport of nutrients, including glucose. Their disruption severely hampers the parasite's ability to absorb and utilize glucose, its primary energy source.[6][7]

  • Depletion of Energy Reserves: The inability to efficiently metabolize glucose leads to a rapid depletion of the parasite's energy reserves, primarily in the form of glycogen and adenosine triphosphate (ATP).[6]

  • Inhibition of Waste Excretion: The microtubular network is also involved in the excretion of waste products. Its disruption leads to the accumulation of toxic metabolic byproducts within the parasite's cells.

  • Cellular Disorganization and Death: Ultimately, the loss of structural integrity, impaired nutrient uptake, and accumulation of waste products lead to the paralysis and death of the parasite.[6]

The following diagram illustrates the proposed signaling pathway for the anthelmintic action of this compound's active metabolites.

cluster_host Host Animal cluster_parasite Parasite This compound This compound (Oral Administration) Metabolism Metabolism in Liver This compound->Metabolism Absorption ActiveMetabolites Active Metabolites (Fenbendazole, Oxfendazole) Metabolism->ActiveMetabolites Conversion to BetaTubulin β-Tubulin ActiveMetabolites->BetaTubulin Binds to Microtubules Microtubule Polymerization BetaTubulin->Microtubules Inhibits GlucoseUptake Glucose Uptake Microtubules->GlucoseUptake Disrupts EnergyMetabolism Energy Metabolism (Glycogen, ATP) GlucoseUptake->EnergyMetabolism Inhibits ParalysisDeath Paralysis and Death EnergyMetabolism->ParalysisDeath Leads to

Caption: Mechanism of action of this compound's active metabolites.

Metabolism and Pharmacokinetics

Following oral administration, this compound is absorbed from the gastrointestinal tract and undergoes extensive first-pass metabolism in the liver.[4][5] The primary metabolic pathway involves the cyclization of this compound to form fenbendazole, which is then oxidized to oxfendazole.[4][8] Another pathway involves the oxidation of this compound to this compound sulfoxide, which is then cyclized to oxfendazole.[8] Fenbendazole and oxfendazole are the principal active metabolites responsible for the anthelmintic efficacy.[5]

The pharmacokinetic parameters of this compound and its metabolites can vary depending on the animal species, formulation, and individual physiological factors. A summary of key pharmacokinetic parameters in dogs is presented in Table 2.

Table 2: Pharmacokinetic Parameters of this compound and its Metabolites in Dogs Following Oral Administration of a Combination Product [9]

ParameterThis compoundFenbendazoleOxfendazole
Cmax (ng/mL)2-12010-6004-240
Tmax (h)~2.5~12-24~12-24
AUC (ng·h/mL)VariesVariesVaries

The metabolic pathway of this compound is depicted in the following diagram.

This compound This compound Fenbendazole Fenbendazole (Active) This compound->Fenbendazole Cyclization FebantelSulfoxide This compound Sulfoxide This compound->FebantelSulfoxide Oxidation Oxfendazole Oxfendazole (Active) Fenbendazole->Oxfendazole Oxidation Oxfendazole->Fenbendazole Reduction FenbendazoleSulfone Fenbendazole Sulfone (Inactive) Oxfendazole->FenbendazoleSulfone Oxidation FebantelSulfoxide->Oxfendazole Cyclization

Caption: Metabolic pathway of this compound.

Experimental Protocols

This section provides an overview of methodologies for key experiments related to the study of this compound.

In Vivo Anthelmintic Efficacy Trial in Dogs (Example Protocol)

This protocol outlines a typical design for a controlled study to evaluate the efficacy of this compound against naturally acquired intestinal helminths in dogs.[10][11][12]

1. Animal Selection:

  • Source a sufficient number of dogs of a similar breed, age, and weight with naturally occurring intestinal helminth infections.

  • Confirm infections and quantify parasite load through fecal egg counts.

  • Randomly allocate animals to treatment and control groups.

2. Treatment Administration:

  • Administer the this compound-containing formulation orally at the desired dose (e.g., 10 mg/kg).[10]

  • The control group receives a placebo.

  • Treatment may be administered once or on consecutive days.[10]

3. Efficacy Assessment:

  • Collect fecal samples at pre-determined intervals post-treatment (e.g., 7 and 14 days).[11]

  • Perform fecal egg counts to determine the reduction in egg shedding.

  • At the end of the study, euthanize the animals and perform necropsies to recover and count adult worms from the gastrointestinal tract.

  • Calculate efficacy as the percentage reduction in worm burden in the treated group compared to the control group.

Quantification of this compound and its Metabolites in Canine Plasma by UPLC-MS/MS

This protocol describes a validated method for the simultaneous quantification of this compound, fenbendazole, and oxfendazole in dog plasma.[9]

1. Sample Preparation:

  • To 100 µL of plasma, add an internal standard (e.g., fenbendazole-d3).

  • Perform protein precipitation and liquid-liquid extraction using an appropriate organic solvent (e.g., acetonitrile and ethyl acetate).

  • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

2. UPLC-MS/MS Analysis:

  • Inject the prepared sample into a UPLC system equipped with a suitable column (e.g., C18).

  • Use a gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous solution with a modifier (e.g., 0.1% formic acid).

  • Detect and quantify the analytes using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

3. Method Validation:

  • Validate the method for linearity, accuracy, precision, recovery, and stability according to relevant guidelines.

The following diagram illustrates the experimental workflow for this analytical method.

start Start plasma Canine Plasma Sample (100 µL) start->plasma is_add Add Internal Standard plasma->is_add extraction Protein Precipitation & Liquid-Liquid Extraction is_add->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution uplc_msms UPLC-MS/MS Analysis reconstitution->uplc_msms data Data Acquisition and Quantification uplc_msms->data end End data->end

Caption: Workflow for UPLC-MS/MS analysis of this compound in plasma.

In Vitro Tubulin Polymerization Inhibition Assay

This assay is used to determine the direct inhibitory effect of this compound's active metabolites on tubulin polymerization.[13][14]

1. Reagents and Materials:

  • Purified tubulin (e.g., from porcine brain).

  • Polymerization buffer (e.g., PIPES buffer with MgCl₂ and EGTA).

  • GTP solution.

  • Test compounds (fenbendazole, oxfendazole) and a known inhibitor (e.g., nocodazole) and stabilizer (e.g., paclitaxel).[14]

  • A temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm.

2. Assay Procedure:

  • In a 96-well plate, add the polymerization buffer, GTP, and the test compound at various concentrations.

  • Initiate the polymerization by adding the purified tubulin to each well.

  • Immediately begin monitoring the change in absorbance at 340 nm at 37°C for a set period (e.g., 60 minutes). The increase in absorbance corresponds to the extent of tubulin polymerization.

3. Data Analysis:

  • Plot the absorbance versus time for each concentration of the test compound.

  • Determine the initial rate of polymerization and the maximum polymerization level.

  • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Conclusion

This compound is a highly effective and widely used anthelmintic in veterinary medicine. Its efficacy is attributed to its in vivo conversion to active benzimidazole metabolites that disrupt the fundamental cellular processes of parasitic helminths by inhibiting tubulin polymerization. A thorough understanding of its chemical properties, metabolic pathways, and mechanism of action is crucial for its optimal use in drug development and clinical practice. The analytical methods and experimental protocols described in this guide provide a framework for further research and development of this compound and other related anthelmintic compounds.

References

An In-Depth Technical Guide to the Mechanism of Action of Febantel on Tubulin Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Febantel, a pro-benzimidazole anthelmintic, exerts its therapeutic effect through its active metabolites, primarily fenbendazole and oxfendazole. These metabolites function as microtubule-destabilizing agents by binding to β-tubulin, thereby inhibiting its polymerization into microtubules. This disruption of the microtubule cytoskeleton interferes with essential cellular processes within the parasite, such as cell division, nutrient absorption, and intracellular transport, ultimately leading to parasite death. This technical guide provides a comprehensive overview of the molecular mechanism of this compound's action on tubulin polymerization, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and experimental workflows.

Core Mechanism: Inhibition of Tubulin Polymerization

This compound itself is inactive and requires in vivo metabolic conversion to fenbendazole and oxfendazole to become effective. These active benzimidazole carbamates selectively bind to the β-tubulin subunit of parasitic organisms with high affinity. This binding event is crucial as it physically obstructs the "head-to-tail" association of tubulin heterodimers (α- and β-tubulin) into protofilaments, the fundamental longitudinal building blocks of microtubules.

The binding of fenbendazole and oxfendazole is thought to occur at or near the colchicine-binding site on β-tubulin, a region critical for maintaining the conformational flexibility of the tubulin dimer required for polymerization. By occupying this site, the benzimidazole metabolites prevent the conformational changes necessary for the incorporation of tubulin dimers into the growing microtubule lattice. This leads to a net depolymerization of microtubules as the dynamic instability of these structures is shifted towards disassembly.

The selective toxicity of this compound's metabolites towards parasites over their mammalian hosts is attributed to differences in the binding affinity for parasite versus mammalian β-tubulin. For instance, fenbendazole exhibits a significantly higher affinity for parasitic tubulin.

Quantitative Data on Tubulin Interaction

The interaction of this compound's active metabolites with tubulin has been quantified in several studies. The following tables summarize the key quantitative data, providing insights into the binding affinity and inhibitory concentrations.

CompoundTargetParameterValueReference
Fenbendazole Ascaris suum embryonic tubulinKi (inhibition of colchicine binding)6.5 x 10-8 M[1]
Bovine brain tubulinKi (inhibition of colchicine binding)1.7 x 10-5 M[1]
J3T canine glioma cellsIC50 (cell viability, 72h)0.550 ± 0.015 µM[2]
Oxfendazole Ascaris galli tubulinIC50 (inhibition of tubulin assembly)5 µM (~1,580 ng/mL)[3]
Chicken erythrocyte βVI tubulinKd (dissociation constant)Moderate affinity (low µM range)[4]
Bovine brain tubulinKd (dissociation constant)No detectable binding[4]

Signaling Pathways Affected by Microtubule Disruption

The disruption of microtubule dynamics by this compound's metabolites triggers a cascade of downstream signaling events, primarily leading to cell cycle arrest and apoptosis.

p53-p21 Pathway and G2/M Cell Cycle Arrest

Fenbendazole has been shown to activate the p53 tumor suppressor protein.[5][6] Activated p53, in turn, induces the expression of the cyclin-dependent kinase inhibitor p21.[5][6] p21 then inhibits the activity of cyclin-CDK complexes that are necessary for cell cycle progression, leading to an arrest in the G2/M phase of the cell cycle.[5] This mitotic arrest prevents cell division and can ultimately lead to apoptotic cell death.

G2_M_Arrest Fenbendazole Fenbendazole Tubulin β-Tubulin Fenbendazole->Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule p53 p53 Activation Microtubule->p53 p21 p21 Expression p53->p21 CDK_Cyclin CDK-Cyclin Inhibition p21->CDK_Cyclin G2M_Arrest G2/M Arrest CDK_Cyclin->G2M_Arrest

p53-p21 mediated G2/M cell cycle arrest.
JNK/MAPK Pathway and Apoptosis

Oxfendazole has been demonstrated to induce apoptosis in cancer cells through the activation of the c-Jun N-terminal kinase (JNK)/mitogen-activated protein kinase (MAPK) signaling pathway.[1] This is often associated with an increase in reactive oxygen species (ROS). The activation of the JNK pathway leads to the phosphorylation of various downstream targets that promote apoptosis.

JNK_Apoptosis Oxfendazole Oxfendazole Tubulin β-Tubulin Oxfendazole->Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule ROS ROS Generation Microtubule->ROS JNK_MAPK JNK/MAPK Activation ROS->JNK_MAPK Apoptosis Apoptosis JNK_MAPK->Apoptosis

JNK/MAPK mediated apoptosis.

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay measures the effect of a test compound on the polymerization of purified tubulin by monitoring the change in turbidity of the solution.

Materials:

  • Purified tubulin (>99% pure)

  • GTP solution (100 mM)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • Glycerol

  • Test compound (Fenbendazole or Oxfendazole) dissolved in DMSO

  • Control compounds (Nocodazole as inhibitor, Paclitaxel as stabilizer)

  • 96-well microplate

  • Temperature-controlled spectrophotometer

Procedure:

  • Prepare the tubulin polymerization reaction mixture on ice. For a 100 µL reaction, combine:

    • 30 µL of 10 mg/mL purified tubulin

    • 60 µL of General Tubulin Buffer with 10% glycerol

    • 1 µL of 100 mM GTP

  • Add 1 µL of the test compound (e.g., Fenbendazole at a final concentration of 10 µM) or control compound to the reaction mixture. For the vehicle control, add 1 µL of DMSO.

  • Pipette 100 µL of the final reaction mixture into a pre-chilled 96-well plate.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every 30 seconds for at least 60 minutes.

  • Plot the absorbance as a function of time. Inhibition of polymerization will be observed as a decrease in the rate and extent of the absorbance increase compared to the vehicle control.

Tubulin_Polymerization_Workflow cluster_prep Preparation (on ice) cluster_assay Assay cluster_analysis Data Analysis Tubulin Purified Tubulin Mix Prepare Reaction Mix Tubulin->Mix Buffer Polymerization Buffer (PIPES, MgCl2, EGTA, Glycerol) Buffer->Mix GTP GTP GTP->Mix Compound Test Compound (Fenbendazole/Oxfendazole) Compound->Mix Plate Pipette into 96-well Plate Mix->Plate Spectro Incubate at 37°C in Spectrophotometer Plate->Spectro Measure Measure Absorbance at 340 nm (every 30s for 60 min) Spectro->Measure Plot Plot Absorbance vs. Time Measure->Plot Analyze Analyze Polymerization Curve (Lag phase, Rate, Plateau) Plot->Analyze Immunofluorescence_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining Procedure cluster_imaging Imaging Culture Culture Cells on Coverslips Treat Treat with Fenbendazole/ Oxfendazole Culture->Treat Fix Fix with 4% PFA Treat->Fix Permeabilize Permeabilize with Triton X-100 Fix->Permeabilize Block Block with 1% BSA Permeabilize->Block PrimaryAb Incubate with Primary Antibody (anti-α-tubulin) Block->PrimaryAb SecondaryAb Incubate with Fluorescent Secondary Antibody PrimaryAb->SecondaryAb DAPI Counterstain with DAPI SecondaryAb->DAPI Mount Mount Coverslip DAPI->Mount Microscopy Visualize with Fluorescence Microscope Mount->Microscopy Analyze Analyze Microtubule Network Integrity Microscopy->Analyze

References

In Vitro Metabolism of Febantel: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolism of febantel, a widely used broad-spectrum anthelmintic, across various animal species. Understanding the species-specific metabolic pathways of this prodrug is crucial for optimizing its efficacy and safety in veterinary medicine.

Introduction to this compound Metabolism

This compound (FBT) is a pro-benzimidazole anthelmintic that undergoes extensive biotransformation to exert its therapeutic effects. In vivo, it is metabolically converted to its active metabolites, primarily fenbendazole (FBZ) and oxfendazole (OFZ).[1][2][3] The liver is the primary site of this metabolism, with hepatic microsomes playing a key role in the initial oxidative and cyclization reactions.[4][5] In vitro studies using liver microsomal preparations have been instrumental in elucidating the metabolic pathways and highlighting significant species-dependent variations in the rate and extent of this compound metabolism.[6][7]

The primary metabolic transformations of this compound involve two main pathways:

  • Cyclization: this compound undergoes cyclization to form fenbendazole.

  • S-oxidation: this compound is oxidized at the sulfur atom to form this compound sulfoxide (FSUL).[4]

These primary metabolites can then undergo further biotransformation. Fenbendazole can be oxidized to oxfendazole, and this compound sulfoxide can also be converted to oxfendazole.[4] The interplay between these pathways varies significantly among different animal species.

Comparative In Vitro Metabolism of this compound in Liver Microsomes

In vitro studies utilizing liver microsomes from various species have demonstrated marked differences in the metabolic profile of this compound. The rate of conversion and the predominant metabolites formed are species-dependent.

Quantitative Analysis of this compound Metabolism

While comprehensive kinetic data (Km and Vmax) for this compound metabolism across all species is not extensively available in the public domain, the following table summarizes the available quantitative and semi-quantitative data on the formation of its major metabolites in liver microsomes from different species. The data clearly indicates that pigs and sheep exhibit the most rapid metabolism of this compound.[7]

SpeciesPrimary Metabolite(s)Rate of Metabolism (Qualitative)Reference(s)
Sheep Fenbendazole, Oxfendazole, this compound SulfoxideVery Rapid[5][6][7]
Cattle (Calf) Fenbendazole, Oxfendazole, this compound SulfoxideModerate[6][7]
Pig Fenbendazole, Oxfendazole, this compound SulfoxideVery Rapid[6][7]
Horse Fenbendazole, Oxfendazole, this compound SulfoxideModerate[6][7]
Rat Fenbendazole, Oxfendazole, this compound SulfoxideModerate[6][7]
Chicken Fenbendazole, Oxfendazole, this compound SulfoxideSlow[6][7]
Trout Fenbendazole, Oxfendazole, this compound SulfoxideVery Slow[6][7]

Note: The rates are presented qualitatively based on comparative studies. Specific kinetic parameters would require further dedicated enzymatic studies.

Experimental Protocols for In Vitro this compound Metabolism Studies

The following sections detail the methodologies for key experiments in the study of in vitro this compound metabolism.

Preparation of Liver Microsomes

Liver microsomes are a sub-cellular fraction rich in drug-metabolizing enzymes, particularly cytochrome P450s.

Materials:

  • Fresh liver tissue from the species of interest

  • Homogenization buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 1.15% KCl)

  • Centrifuge (refrigerated)

  • Ultracentrifuge

  • Homogenizer (e.g., Potter-Elvehjem)

Procedure:

  • Excise the liver immediately after euthanasia and place it in ice-cold homogenization buffer.

  • Mince the liver tissue and homogenize in 3-4 volumes of ice-cold buffer.

  • Centrifuge the homogenate at 9,000-10,000 x g for 20 minutes at 4°C to pellet cell debris, nuclei, and mitochondria.

  • Carefully collect the supernatant (S9 fraction) and centrifuge it at 100,000 x g for 60 minutes at 4°C.

  • Discard the supernatant. The resulting pellet is the microsomal fraction.

  • Resuspend the microsomal pellet in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4) and store at -80°C until use.

  • Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford or Lowry assay).

In Vitro Incubation with Liver Microsomes

This procedure outlines the incubation of this compound with liver microsomes to assess its metabolic fate.

Materials:

  • Liver microsomes (from the species of interest)

  • This compound solution (in a suitable solvent like DMSO or methanol)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH

  • Incubation buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

  • Water bath or incubator set to 37°C

  • Quenching solution (e.g., ice-cold acetonitrile or methanol)

Procedure:

  • Prepare an incubation mixture containing the liver microsomes (typically 0.5-1.0 mg/mL protein), incubation buffer, and the NADPH regenerating system.

  • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate the metabolic reaction by adding the this compound solution to the incubation mixture. The final concentration of the organic solvent should be kept low (typically <1%) to avoid enzyme inhibition.

  • Incubate the reaction mixture at 37°C for a specified period (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction at each time point by adding an equal volume of ice-cold quenching solution.

  • Centrifuge the terminated reaction mixtures to precipitate the proteins.

  • Collect the supernatant for analysis.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a common technique for the separation and quantification of this compound and its metabolites.

Instrumentation:

  • HPLC system with a UV or diode array detector

  • C18 reverse-phase column

Mobile Phase (Example):

  • A gradient or isocratic mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH adjusted). The exact composition should be optimized for the specific separation.

Procedure:

  • Inject the supernatant from the in vitro incubation onto the HPLC column.

  • Elute the compounds using the optimized mobile phase.

  • Monitor the eluent at a suitable wavelength (e.g., 290-300 nm) for the detection of this compound and its metabolites.

  • Identify and quantify the parent drug and its metabolites by comparing their retention times and peak areas with those of authentic standards.

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways of this compound and a typical experimental workflow for in vitro metabolism studies.

Metabolic Pathway of this compound

Febantel_Metabolism FBT This compound FBZ Fenbendazole FBT->FBZ Cyclization FSUL This compound Sulfoxide FBT->FSUL S-Oxidation OFZ Oxfendazole FBZ->OFZ S-Oxidation FSUL->OFZ Cyclization In_Vitro_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Liver Liver Tissue Microsomes Liver Microsomes Liver->Microsomes Homogenization & Centrifugation Incubation Incubation at 37°C (Microsomes, this compound, NADPH) Microsomes->Incubation Quenching Reaction Quenching Incubation->Quenching Centrifugation Protein Precipitation Quenching->Centrifugation HPLC HPLC Analysis Centrifugation->HPLC Data Data HPLC->Data Metabolite Identification & Quantification

References

The Prodrug Febantel: A Technical Guide to its Conversion to Fenbendazole and Oxfendazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Febantel, a widely used anthelmintic agent in veterinary medicine, is a prodrug that requires metabolic activation to exert its therapeutic effects. This technical guide provides an in-depth exploration of the biotransformation of this compound into its pharmacologically active metabolites, fenbendazole and oxfendazole. Understanding the intricacies of this conversion is paramount for optimizing drug efficacy, ensuring animal safety, and guiding further research and development in anthelmintic therapies. This document details the metabolic pathways, presents quantitative data from various species, outlines key experimental protocols, and provides visual representations of the core processes.

Metabolic Pathways of this compound

The metabolic conversion of this compound is a complex process primarily occurring in the liver. The biotransformation involves two main pathways leading to the formation of fenbendazole and oxfendazole, which are themselves interconvertible benzimidazole anthelmintics.

Pathway 1: Cyclization to Fenbendazole

The primary metabolic route for this compound involves a cyclization reaction. In this process, the this compound molecule undergoes an intramolecular condensation, leading to the formation of the benzimidazole ring structure characteristic of fenbendazole. This conversion is a critical step in the activation of the prodrug.

Pathway 2: Oxidation and Cyclization to Oxfendazole

Concurrently, this compound can undergo oxidation at the sulfur atom, forming this compound sulfoxide. This intermediate is then subject to hydrolytic cleavage and subsequent cyclization to yield oxfendazole, the sulfoxide metabolite of fenbendazole.

Interconversion of Fenbendazole and Oxfendazole

Once formed, fenbendazole and oxfendazole exist in a dynamic equilibrium within the body. Fenbendazole can be oxidized to oxfendazole, and conversely, oxfendazole can be reduced back to fenbendazole. This interconversion contributes to the sustained anthelmintic activity of the parent drug. The liver, specifically the microsomal enzyme systems, is the primary site for these metabolic transformations.[1]

Febantel_Metabolism This compound This compound Fenbendazole Fenbendazole This compound->Fenbendazole Cyclization This compound Sulfoxide This compound Sulfoxide This compound->this compound Sulfoxide Oxidation Oxfendazole Oxfendazole Fenbendazole->Oxfendazole Oxidation This compound Sulfoxide->Oxfendazole Hydrolytic Cleavage & Cyclization

Metabolic conversion pathways of this compound.

Quantitative Pharmacokinetic Data

The rate and extent of this compound's conversion to its active metabolites, as well as the subsequent pharmacokinetics of these compounds, vary across different animal species. The following tables summarize key pharmacokinetic parameters following oral administration of this compound or its metabolites.

Table 1: Pharmacokinetic Parameters of this compound and its Metabolites in Dogs

AnalyteDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)
This compound152 - 1202 - 120-
Fenbendazole1510 - 60010 - 600-
Oxfendazole154 - 2404 - 240-
Data from a bioequivalence study in healthy dogs. The ranges represent the linear concentration range of the analytical method.

Table 2: Pharmacokinetic Parameters of Fenbendazole and Oxfendazole in Alpacas after Oral Fenbendazole Administration

AnalyteDose (mg/kg)Cmax (µg/mL)Tmax (hr)
Fenbendazole50.13 ± 0.0510 (range: 8–12)
Oxfendazole50.14 ± 0.0524 ± 7 (range: 12–48)

Table 3: Pharmacokinetic Parameters of Fenbendazole and its Metabolites in Pigs after Oral Fenbendazole Administration

AnalyteDose (mg/kg)Cmax (µg/mL)Tmax (hr)Bioavailability (%)
Fenbendazole10.073.7527.1
Oxfendazole was the major plasma metabolite, accounting for two-thirds of the total AUC.

Experimental Protocols

In Vitro Metabolism using Liver Microsomes

This protocol outlines the general procedure for studying the metabolism of this compound using liver microsomes, a common in vitro model to investigate drug biotransformation.

1. Preparation of Liver Microsomes:

  • Sacrifice the animal and excise the liver.

  • Immediately rinse the liver with ice-cold buffer (e.g., 0.1 M phosphate buffer, pH 7.4).[2]

  • Mince the liver and homogenize in 4 volumes of ice-cold buffer using a Potter-Elvehjem homogenizer.[3][4]

  • Centrifuge the homogenate at 9,000-10,000 x g for 20 minutes at 4°C to pellet cell debris, nuclei, and mitochondria.[1][2]

  • Transfer the supernatant (S9 fraction) to a new tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.[1][2]

  • Discard the supernatant and resuspend the microsomal pellet in buffer. The protein concentration should be determined (e.g., using a Bradford assay).

  • Microsomes can be used immediately or stored at -80°C.

2. In Vitro Incubation Assay:

  • Thaw the liver microsomes on ice.

  • Prepare an incubation mixture containing:

    • Liver microsomes (e.g., 0.5 mg/mL protein)

    • This compound (at a specific concentration, dissolved in a suitable solvent like DMSO, final solvent concentration should be <1%)

    • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Pre-incubate the mixture at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding a cofactor solution, typically an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[1]

  • Incubate the reaction at 37°C with gentle agitation for a specific time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins.

  • Centrifuge the terminated reaction mixture to pellet the precipitated protein.

  • Collect the supernatant for analysis of this compound and its metabolites.

InVitro_Metabolism_Workflow cluster_0 Microsome Preparation cluster_1 Incubation Assay Liver Excise Liver Homogenize Homogenize in Buffer Liver->Homogenize Centrifuge1 Centrifuge (9,000g) Homogenize->Centrifuge1 S9 Collect Supernatant (S9) Centrifuge1->S9 Centrifuge2 Ultracentrifuge (100,000g) S9->Centrifuge2 Pellet Resuspend Microsomal Pellet Centrifuge2->Pellet Incubation Prepare Incubation Mix (Microsomes, this compound, Buffer) Preincubation Pre-incubate at 37°C Incubation->Preincubation AddCofactor Add NADPH-regenerating system Preincubation->AddCofactor Incubate Incubate at 37°C AddCofactor->Incubate Terminate Terminate with Cold Solvent Incubate->Terminate Analyze Analyze Supernatant Terminate->Analyze

Experimental workflow for in vitro metabolism of this compound.

Analytical Methodology: UPLC-MS/MS for Quantification

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of this compound and its metabolites in biological matrices.[5][6][7]

1. Sample Preparation (Plasma):

  • To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of one of the analytes).[5][6][7]

  • Perform protein precipitation by adding a solvent like acetonitrile.

  • For enhanced cleanup, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed.

    • LLE Example: After protein precipitation, the supernatant can be subjected to extraction with a water-immiscible organic solvent (e.g., ethyl acetate).[5][6][7]

    • SPE Example: The sample can be loaded onto an appropriate SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent), washed to remove interferences, and the analytes eluted with a suitable solvent.

  • Evaporate the final extract to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the UPLC-MS/MS system.

2. UPLC-MS/MS Conditions (Example):

  • UPLC System: A system capable of high-pressure gradient elution.

  • Column: A reversed-phase column (e.g., C18) is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

  • Mass Spectrometer: A tandem quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in positive mode is typically used for these compounds.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound, fenbendazole, oxfendazole, and the internal standard are monitored for quantification.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 UPLC-MS/MS Analysis Plasma Plasma Sample AddIS Add Internal Standard Plasma->AddIS Precipitate Protein Precipitation AddIS->Precipitate Extract Extraction (LLE or SPE) Precipitate->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject Sample Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Detect Tandem Mass Spectrometry (MRM) Ionize->Detect Quantify Quantification Detect->Quantify

Workflow for the analysis of this compound and its metabolites.

Conclusion

The conversion of the prodrug this compound to its active metabolites, fenbendazole and oxfendazole, is a critical determinant of its anthelmintic efficacy. This technical guide has provided a comprehensive overview of the metabolic pathways, quantitative pharmacokinetic data, and detailed experimental protocols relevant to the study of this biotransformation. The provided diagrams offer a clear visual representation of these complex processes. For researchers and professionals in drug development, a thorough understanding of these principles is essential for the rational design of new anthelmintic agents, the optimization of existing therapies, and the assurance of animal health and welfare.

References

Molecular Docking Studies of Febantel with Parasite Tubulin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Febantel, a pro-benzimidazole anthelmintic, is widely utilized in veterinary medicine to combat a broad spectrum of gastrointestinal parasites. Its efficacy is attributed to its in vivo conversion to fenbendazole and oxfendazole, which subsequently target and disrupt the parasite's microtubule network. This guide provides a comprehensive technical overview of the molecular docking studies of this compound's active metabolites with parasite tubulin, a critical target for anthelmintic drug action. We will delve into the mechanism of action, present quantitative data from in silico studies, detail the experimental protocols for computational analyses, and visualize the key processes and pathways involved. This document is intended to serve as a valuable resource for researchers and professionals engaged in the field of parasitology and anthelmintic drug development.

Introduction: The Mechanism of Action of this compound

This compound itself is an inactive compound that undergoes metabolic activation within the host animal.[1] Following oral administration, it is converted into its active metabolites, primarily fenbendazole and oxfendazole.[1] These benzimidazole compounds exert their anthelmintic effect by binding with high affinity to the parasite's β-tubulin subunit.[1][2] This binding event inhibits the polymerization of tubulin dimers into microtubules, which are essential cytoskeletal structures for various cellular functions, including cell division, motility, and intracellular transport.[1][2] The disruption of the microtubule network ultimately leads to the parasite's death. The selective toxicity of benzimidazoles arises from their significantly higher affinity for parasite β-tubulin compared to mammalian tubulin.

Mechanism of Action Pathway

This compound Mechanism of Action This compound This compound (Oral Administration) Metabolism Metabolic Conversion in Host This compound->Metabolism Fenbendazole Fenbendazole & Oxfendazole (Active Metabolites) Metabolism->Fenbendazole Binding Binding to Parasite β-Tubulin Fenbendazole->Binding Inhibition Inhibition of Microtubule Polymerization Binding->Inhibition Disruption Disruption of Microtubule-Dependent Processes Inhibition->Disruption Death Parasite Death Disruption->Death e.g., impaired nutrient uptake, cell division arrest

Figure 1: Mechanism of action of this compound.

Quantitative Data from Molecular Docking Studies

Molecular docking simulations are pivotal in elucidating the binding interactions between a ligand (e.g., fenbendazole) and its target protein (parasite β-tubulin). These studies provide valuable quantitative data, such as binding affinity (measured in kcal/mol) and identify the key amino acid residues involved in the interaction.

Table 1: Binding Affinities of Fenbendazole and Other Benzimidazoles with Parasite β-Tubulin
LigandParasite Speciesβ-Tubulin IsotypeBinding Affinity (kcal/mol)Reference
Fenbendazole Haemonchus contortusNot Specified-7.9 to -8.2[3]
AlbendazoleAncylostoma duodenaleIsotype 1-8.55[4]
AlbendazoleToxocara canisIsotype A-8.82[4]
AlbendazoleNecator americanusIsotype 1-7.57[4]
MebendazoleNecator americanusNot Specified-7.0[5]
Table 2: Key Interacting Amino Acid Residues in Parasite β-Tubulin for Benzimidazole Binding
Parasite SpeciesKey ResiduesInteracting BenzimidazoleReference
Haemonchus contortusF167, E198, F200General Benzimidazoles[6]
Giardia duodenalisF167, E198, F200Albendazole[7][8]
Ancylostoma duodenaleY50, E198, C239, K350Albendazole[4]
Toxocara canisE198, Cys239Albendazole[4]
Necator americanusE198, N278, F200Albendazole[4]
Caenorhabditis elegansF200General Benzimidazoles[6][9]

Experimental Protocols

This section provides a detailed methodology for the key in silico experiments involved in studying the interaction of this compound's metabolites with parasite tubulin.

Homology Modeling of Parasite β-Tubulin

Since the crystal structure of β-tubulin from many parasite species is not available, homology modeling is employed to generate a 3D model.

  • Template Selection: The amino acid sequence of the target parasite β-tubulin is used as a query to search the Protein Data Bank (PDB) for suitable templates with high sequence identity and resolution.

  • Sequence Alignment: The target sequence is aligned with the template sequence to identify conserved and variable regions.

  • Model Building: A 3D model of the parasite β-tubulin is generated using automated homology modeling servers like SWISS-MODEL.[10][11][12] This involves copying the coordinates of the conserved regions from the template to the target and modeling the loops and side chains of the non-conserved regions.

  • Model Refinement and Validation: The generated model is subjected to energy minimization to relieve any steric clashes and to achieve a more stable conformation. The quality of the model is then validated using tools that assess its stereochemical properties, such as Ramachandran plots.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.

  • Protein and Ligand Preparation: The 3D structure of the parasite β-tubulin model is prepared by removing water molecules, adding polar hydrogens, and assigning charges. The 3D structure of fenbendazole is obtained from a chemical database (e.g., PubChem) and optimized for docking.

  • Grid Box Generation: A grid box is defined around the predicted binding site on the β-tubulin model to specify the search space for the docking algorithm.

  • Docking Simulation: AutoDock Vina is a commonly used software for molecular docking.[13][14][15] It performs a stochastic search to find the best binding pose of the ligand within the defined grid box, evaluating the binding affinity using a scoring function.

  • Analysis of Results: The docking results are analyzed to identify the pose with the lowest binding energy, which represents the most stable binding conformation. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of the protein-ligand complex over time, providing insights into its stability and flexibility.

  • System Preparation: The docked protein-ligand complex is placed in a simulation box filled with water molecules and ions to mimic a physiological environment.

  • Simulation Parameters: The simulation is run using a force field (e.g., GROMOS, CHARMM) that defines the potential energy of the system. The simulation is typically performed in multiple steps: energy minimization, followed by NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) equilibration, and finally, the production run.

  • Running the Simulation: GROMACS is a widely used software package for performing MD simulations.[1][16][17][18][19]

  • Trajectory Analysis: The trajectory of the simulation is analyzed to assess the stability of the complex, the root-mean-square deviation (RMSD) of the protein and ligand, and the specific interactions that are maintained throughout the simulation.

In Vitro Validation: Tubulin Polymerization Assay

This assay experimentally validates the inhibitory effect of fenbendazole on tubulin polymerization.[20][21][22][23]

  • Reaction Setup: Purified parasite or bovine tubulin is incubated in a polymerization buffer containing GTP at 37°C.

  • Addition of Inhibitor: Different concentrations of fenbendazole are added to the reaction mixture. A control reaction without the inhibitor is also prepared.

  • Monitoring Polymerization: The polymerization of tubulin into microtubules is monitored over time by measuring the increase in turbidity (light scattering) at 340 nm using a spectrophotometer.

  • Data Analysis: The rate of polymerization is calculated for each concentration of the inhibitor and compared to the control to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of tubulin polymerization).

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for a structure-based drug design study targeting parasite tubulin.

SBDD Workflow cluster_target Target Identification & Preparation cluster_ligand Ligand Preparation cluster_in_silico In Silico Analysis cluster_validation Experimental Validation Target_ID Identify Parasite β-Tubulin as Drug Target Seq_Retrieval Retrieve Amino Acid Sequence Target_ID->Seq_Retrieval Homology_Modeling Homology Modeling (e.g., SWISS-MODEL) Seq_Retrieval->Homology_Modeling Model_Validation 3D Model Validation Homology_Modeling->Model_Validation Docking Molecular Docking (e.g., AutoDock Vina) Model_Validation->Docking Ligand_DB Select Fenbendazole from Database (e.g., PubChem) Ligand_Prep Prepare 3D Structure Ligand_DB->Ligand_Prep Ligand_Prep->Docking MD_Sim Molecular Dynamics Simulation (e.g., GROMACS) Docking->MD_Sim Binding_Analysis Analyze Binding Affinity & Interacting Residues MD_Sim->Binding_Analysis In_Vitro In Vitro Tubulin Polymerization Assay Binding_Analysis->In_Vitro Lead_Opt Lead Optimization In_Vitro->Lead_Opt

Figure 2: Workflow for structure-based drug design targeting parasite tubulin.

Conclusion

Molecular docking and other in silico methods are indispensable tools in modern drug discovery, providing detailed insights into the molecular mechanisms of drug action. The studies on this compound and its active metabolites with parasite tubulin have not only elucidated the basis of its anthelmintic activity but also paved the way for the rational design of new, more potent, and selective anthelmintics. The quantitative data on binding affinities and the identification of key interacting residues are crucial for understanding drug resistance mechanisms and for the development of novel compounds that can overcome such resistance. The experimental protocols detailed in this guide offer a roadmap for researchers to conduct similar studies, contributing to the ongoing efforts to combat parasitic diseases.

References

Crystal Structure Analysis of Febantel and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of the anthelmintic drug Febantel. It covers the crystallographic data, molecular geometry, and intermolecular interactions, along with detailed experimental protocols for crystal structure determination. Additionally, a workflow for polymorph screening, a critical aspect of pharmaceutical development, is presented. While the crystal structure of this compound is well-documented, this guide also addresses the current landscape of crystallographic data for its synthetic derivatives.

Crystal Structure of this compound

This compound ((N-[2-[(2-methoxyacetyl)amino]-4-(phenylthio)phenyl]-N'-methoxycarbonyl-carbamimidoyl)carbamic acid methyl ester) is a pro-benzimidazole anthelmintic agent. Its efficacy and stability are intrinsically linked to its three-dimensional structure in the solid state.

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The crystallographic data is deposited in the Cambridge Structural Database (CSD) under the deposition number 872402 .[1] The key crystallographic parameters are summarized in the table below.

Parameter Value Reference
CCDC Deposition Number872402[1]
Empirical FormulaC₂₀H₂₂N₄O₆S[2]
Formula Weight446.48[2]
Crystal SystemMonoclinic[3]
Space GroupP2₁/c[3]
a (Å)14.8687 (6)[3]
b (Å)7.2434 (2)[3]
c (Å)12.5592 (4)[3]
α (°)90[3]
β (°)107.5586 (8)[3]
γ (°)90[3]
Volume (ų)1289.61 (8)[3]
Z4[3]

Note: Detailed atomic coordinates, bond lengths, and angles are available in the Crystallographic Information File (CIF) corresponding to CCDC 872402, which can be accessed via the CCDC website.[4][5][6][7][8][9][10][11]

Molecular Geometry and Intermolecular Interactions

The molecular structure of this compound is characterized by a central phenyl ring substituted with a methoxyacetylamino group and a phenylthio group. A key feature is the guanidino-like moiety with two methoxycarbonyl substituents.

The conformation of the molecule is stabilized by intramolecular hydrogen bonds. In the crystal packing, molecules are linked by a network of intermolecular hydrogen bonds, forming a stable three-dimensional supramolecular architecture.[3] These interactions are crucial for the physical properties of the solid form, including its melting point and dissolution rate.

Crystal Structure of this compound Derivatives

A comprehensive search of the crystallographic literature and databases reveals a notable lack of publicly available single-crystal X-ray diffraction data for synthetic derivatives of this compound. While the crystal structures of its main metabolites, fenbendazole and oxfendazole, are known, studies detailing the synthesis and crystallographic analysis of novel this compound analogs are scarce.[1][12]

This represents a significant gap in the understanding of the structure-activity relationship of this class of compounds and an opportunity for further research. The synthesis and crystallographic analysis of this compound derivatives could provide valuable insights for the design of new anthelmintic agents with improved properties.

Experimental Protocols

The determination of the crystal structure of this compound and the screening for its different polymorphic forms involve several key experimental techniques.

Single-Crystal X-ray Diffraction (SC-XRD)

This is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Methodology:

  • Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate solvent.

  • Data Collection: A selected single crystal is mounted on a goniometer and placed in a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated. For the determination of the crystal structure of this compound (CCDC 872402), data was collected on an Oxford Diffraction Xcalibur diffractometer with a Sapphire3 CCD detector using Mo Kα radiation.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for fingerprinting crystalline phases, identifying polymorphs, and assessing the crystallinity of a sample.

Methodology:

  • Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder.

  • Data Collection: The sample is placed in a powder diffractometer, and a divergent beam of X-rays is directed at the sample. The detector scans a range of 2θ angles to record the intensity of the diffracted X-rays.

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is a characteristic fingerprint of the crystalline phases present in the sample. This can be compared to reference patterns to identify the material and its polymorphic form.

Polymorph Screening Workflow

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development as different polymorphs can have different physical properties. A systematic polymorph screen is essential to identify all possible crystalline forms of a drug substance.

Polymorph_Screening_Workflow cluster_preparation Sample Preparation cluster_crystallization Crystallization Methods cluster_analysis Solid-State Characterization cluster_selection Form Selection API Active Pharmaceutical Ingredient (API) Solvent_Evaporation Solvent Evaporation API->Solvent_Evaporation Diverse Solvents & Conditions Cooling_Crystallization Cooling Crystallization API->Cooling_Crystallization Diverse Solvents & Conditions Antisolvent_Addition Antisolvent Addition API->Antisolvent_Addition Diverse Solvents & Conditions Slurry_Conversion Slurry Conversion API->Slurry_Conversion Diverse Solvents & Conditions PXRD Powder X-ray Diffraction (PXRD) Solvent_Evaporation->PXRD Cooling_Crystallization->PXRD Antisolvent_Addition->PXRD Slurry_Conversion->PXRD Data_Analysis Data Analysis and Comparison of Forms PXRD->Data_Analysis DSC Differential Scanning Calorimetry (DSC) DSC->Data_Analysis TGA Thermogravimetric Analysis (TGA) TGA->Data_Analysis Microscopy Microscopy (e.g., SEM, Hot-stage) Microscopy->Data_Analysis Spectroscopy Spectroscopy (e.g., Raman, IR) Spectroscopy->Data_Analysis Thermodynamic_Stability Thermodynamic Stability Assessment Data_Analysis->Thermodynamic_Stability Physicochemical_Properties Physicochemical Property Evaluation (Solubility, Dissolution) Thermodynamic_Stability->Physicochemical_Properties Final_Form Selection of Optimal Form for Development Physicochemical_Properties->Final_Form

Caption: A workflow diagram for a typical polymorph screening process of an active pharmaceutical ingredient.

Conclusion

The crystal structure of this compound is well-characterized, providing a solid foundation for understanding its physicochemical properties. The detailed crystallographic data, available through the CCDC, is invaluable for computational modeling and solid-state characterization. However, the lack of publicly available crystal structures for its synthetic derivatives highlights a key area for future research. The synthesis of novel this compound analogs and their crystallographic analysis will be crucial for the rational design of next-generation anthelmintic drugs with enhanced efficacy and improved pharmaceutical profiles. The experimental protocols and workflows outlined in this guide provide a framework for researchers in the field to pursue these investigations.

References

The Pharmacological Profile of Febantel and its Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Febantel is a broad-spectrum anthelmintic agent widely used in veterinary medicine to treat and control gastrointestinal nematode and cestode infections in various animal species, including sheep, cattle, pigs, dogs, and cats.[1][2] It belongs to the pro-benzimidazole class of compounds, meaning it is a precursor that is metabolized in vivo to its pharmacologically active forms.[2] This technical guide provides an in-depth overview of the pharmacological profile of this compound and its principal metabolites, fenbendazole and oxfendazole, with a focus on their mechanism of action, pharmacokinetics, efficacy, and safety.

Mechanism of Action

This compound itself possesses some anthelmintic effect through direct neurotoxic action.[3] However, its primary efficacy is attributable to its metabolic conversion to fenbendazole (FBZ) and oxfendazole (OFZ).[3] These benzimidazole metabolites exert their anthelmintic effect by binding to β-tubulin, a structural protein of microtubules in parasitic helminths.[3] This binding disrupts the polymerization of tubulin into microtubules, which are essential for various cellular functions, including motility, cell division, and nutrient uptake. The disruption of microtubule-dependent glucose uptake leads to a depletion of glycogen reserves, ultimately resulting in the paralysis and death of the parasite.

Signaling Pathway: Mechanism of Action of this compound Metabolites

This compound This compound (Prodrug) Metabolites Fenbendazole & Oxfendazole This compound->Metabolites Metabolic Activation (in vivo) Tubulin β-tubulin in parasite cells Metabolites->Tubulin Binds to Disruption Disruption of Microtubule Formation Metabolites->Disruption Inhibits Microtubules Microtubule Polymerization Tubulin->Microtubules Polymerizes to form Glucose_Uptake Decreased Glucose Uptake Disruption->Glucose_Uptake Glycogen_Depletion Glycogen Depletion Glucose_Uptake->Glycogen_Depletion Paralysis_Death Paralysis and Death of Parasite Glycogen_Depletion->Paralysis_Death

Caption: Mechanism of action of this compound's active metabolites.

Pharmacokinetics and Metabolism

Following oral administration, this compound is readily absorbed and rapidly metabolized. The primary metabolic pathway involves cyclization to form fenbendazole, which can then be oxidized to oxfendazole. An alternative pathway involves the oxidation of this compound to its sulfoxide, which then undergoes cyclization to form oxfendazole. Fenbendazole and oxfendazole are interconvertible in vivo.[1]

Metabolic Pathway of this compound

This compound This compound Fenbendazole Fenbendazole (FBZ) This compound->Fenbendazole Cyclization Febantel_Sulfoxide This compound Sulfoxide This compound->Febantel_Sulfoxide Oxidation Oxfendazole Oxfendazole (OFZ) Fenbendazole->Oxfendazole Oxidation Further_Metabolites Further Metabolites Fenbendazole->Further_Metabolites Oxfendazole->Fenbendazole Reduction Oxfendazole->Further_Metabolites Febantel_Sulfoxide->Oxfendazole Cyclization

Caption: Metabolic conversion of this compound to its active metabolites.

Pharmacokinetic Parameters

The pharmacokinetic profile of this compound and its metabolites varies across different animal species. The following tables summarize key pharmacokinetic parameters.

Table 1: Pharmacokinetic Parameters of this compound and its Metabolites in Dogs (Oral Administration)

CompoundDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)Reference
This compound15 mg/kg~100~2Not ReportedNot Reported[4]
Fenbendazole20 mg/kg420 ± 5012.67 ± 4.185830 ± 650Not Reported[5]
Oxfendazole20 mg/kg (as Fenbendazole)310 ± 5015.33 ± 2.814600 ± 570Not Reported[5]

Note: The Cmax for this compound in dogs is an approximation based on the graphical data from the cited bioequivalence study.

Table 2: Pharmacokinetic Parameters of this compound Metabolites in Sheep (Oral Administration)

CompoundDoseCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Half-life (h)Reference
Fenbendazole5 mg/kgNot ReportedNot ReportedNot ReportedNot Reported
Oxfendazole5 mg/kg5.506.6105.2835.04

Table 3: Pharmacokinetic Parameters of this compound Metabolites in Cattle (Oral Administration)

CompoundDoseCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Half-life (h)Reference
Fenbendazole7.5 mg/kgNot ReportedNot ReportedNot ReportedNot Reported
Oxfendazole7.5 mg/kgNot ReportedNot ReportedNot ReportedNot Reported
Distribution and Excretion

The liver is the primary site of metabolism for this compound.[6][7] Metabolites are distributed throughout the body and are primarily excreted in the feces, with a smaller proportion eliminated in the urine.[1]

Efficacy

This compound demonstrates high efficacy against a broad range of gastrointestinal nematodes and, in combination with other drugs like praziquantel, against cestodes.

Table 4: Efficacy of this compound against Common Gastrointestinal Nematodes

Parasite SpeciesHostEfficacy (%)Reference
Toxocara canisDog>95Not Specified
Ancylostoma caninumDog>95Not Specified
Trichuris vulpisDog>95Not Specified
Haemonchus contortusSheep>98Not Specified
Teladorsagia circumcinctaSheep>98Not Specified
Trichostrongylus colubriformisSheep>98Not Specified

Safety and Toxicology

This compound generally has a wide margin of safety in target animal species.

Table 5: Acute Oral Toxicity of this compound

SpeciesLD50 (mg/kg)Reference
Mouse>10,000[8]
Rat>10,000[1][8]
Reproductive and Developmental Toxicity

Teratogenic effects, including anophthalmia, microphthalmia, and skeletal deformities, have been observed in rats at high doses (e.g., 100 mg/kg/day).[8][9] The no-observed-adverse-effect level (NOAEL) for teratogenicity in rats has been established at 22-30 mg/kg/day.[8][9]

Experimental Protocols

In Vitro Metabolism Study using Rat Liver Microsomes

This protocol outlines a general procedure for assessing the metabolism of this compound using rat liver microsomes.

Workflow: In Vitro Metabolism of this compound

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Rat Liver Microsomes Incubate Incubate at 37°C Microsomes->Incubate Febantel_sol This compound Solution Febantel_sol->Incubate NADPH NADPH Solution NADPH->Incubate Buffer Phosphate Buffer Buffer->Incubate Timepoints Collect samples at various time points Incubate->Timepoints Quench Quench reaction (e.g., with acetonitrile) Timepoints->Quench Centrifuge Centrifuge to remove protein Quench->Centrifuge Analyze Analyze supernatant by LC-MS/MS Centrifuge->Analyze

Caption: Workflow for an in vitro this compound metabolism assay.

Methodology:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine rat liver microsomes (final concentration ~0.5 mg/mL), phosphate buffer (pH 7.4), and a solution of this compound in a suitable solvent (e.g., DMSO, final concentration ≤1%).

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to equilibrate.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (final concentration ~1 mM).

  • Incubation and Sampling: Incubate the reaction mixture at 37°C with gentle shaking. At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the incubation mixture.

  • Termination of Reaction: Immediately terminate the reaction in the collected aliquots by adding a quenching solution, such as cold acetonitrile, to precipitate the proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the presence of this compound and its metabolites using a validated analytical method, such as UPLC-MS/MS.

In Vivo Teratogenicity Study in Rats (Adapted from OECD Guideline 414)

This protocol provides a framework for evaluating the developmental toxicity of this compound in rats.

Workflow: Rat Teratogenicity Study

Mating Mate female rats Dosing Daily oral dosing of pregnant rats (Gestation days 6-15) Mating->Dosing Monitoring Monitor for clinical signs and body weight Dosing->Monitoring Necropsy Necropsy of dams (Gestation day 20) Monitoring->Necropsy Uterine_Exam Examine uterine contents (implants, resorptions) Necropsy->Uterine_Exam Fetal_Exam Examine fetuses for - Viability - Weight - External, visceral, and skeletal abnormalities Uterine_Exam->Fetal_Exam

Caption: Experimental workflow for a teratogenicity study in rats.

Methodology:

  • Animal Selection and Mating: Use healthy, nulliparous female rats of a standard strain. Time-mate the females, and the day of sperm detection is designated as gestation day 0.

  • Group Allocation and Dosing: Randomly assign pregnant females to at least three dose groups and a control group. Administer this compound orally (e.g., by gavage) daily from gestation day 6 to 15. The dose levels should be selected to establish a dose-response relationship, with the highest dose inducing some maternal toxicity but not mortality.

  • Maternal Observations: Observe the dams daily for clinical signs of toxicity. Record body weight at regular intervals.

  • Terminal Sacrifice and Examination: On gestation day 20, euthanize the dams and perform a thorough necropsy.

  • Uterine and Fetal Examination: Examine the uterus for the number of corpora lutea, implantations, and resorptions. Examine each fetus for viability, weight, and external, visceral, and skeletal malformations.

Fecal Egg Count Reduction Test (FECRT) in Sheep

The FECRT is a standard method to evaluate the efficacy of an anthelmintic in vivo.

Workflow: Fecal Egg Count Reduction Test (FECRT)

Selection Select sheep with natural nematode infections Pre_Treatment_Sampling Collect individual fecal samples (Day 0) Selection->Pre_Treatment_Sampling Treatment Administer this compound orally Pre_Treatment_Sampling->Treatment Post_Treatment_Sampling Collect individual fecal samples (Day 10-14) Treatment->Post_Treatment_Sampling FEC Perform Fecal Egg Counts (McMaster method) Post_Treatment_Sampling->FEC Calculation Calculate percent egg count reduction FEC->Calculation

Caption: Workflow for a Fecal Egg Count Reduction Test.

Methodology:

  • Animal Selection: Select a group of sheep with naturally acquired gastrointestinal nematode infections, confirmed by fecal egg counts.

  • Pre-treatment Sampling: On day 0, collect individual fecal samples from each sheep.

  • Treatment: Administer this compound orally at the recommended dose. An untreated control group should be maintained.

  • Post-treatment Sampling: At a specified time post-treatment (typically 10-14 days), collect individual fecal samples from all sheep again.

  • Fecal Egg Counting: Determine the number of nematode eggs per gram of feces (EPG) for each sample using a standardized technique, such as the McMaster method.

  • Efficacy Calculation: Calculate the percentage reduction in the mean EPG for the treated group compared to the control group or the pre-treatment counts.

Analytical Methodology: UPLC-MS/MS for Plasma Analysis

A sensitive and specific UPLC-MS/MS method is crucial for pharmacokinetic studies.

Workflow: UPLC-MS/MS Analysis of Plasma Samples

cluster_sample_prep Sample Preparation cluster_chromatography UPLC-MS/MS Analysis Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Plasma_Sample->Protein_Precipitation Liquid_Liquid_Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Protein_Precipitation->Liquid_Liquid_Extraction Evaporation Evaporation to Dryness Liquid_Liquid_Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject sample into UPLC system Reconstitution->Injection Separation Chromatographic Separation (e.g., C18 column) Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection

Caption: Workflow for the analysis of this compound and its metabolites in plasma.

Methodology:

  • Sample Preparation:

    • Protein Precipitation: To a plasma sample, add a protein precipitating agent like acetonitrile.

    • Liquid-Liquid Extraction: Perform a liquid-liquid extraction using an organic solvent such as ethyl acetate to isolate the analytes.

    • Evaporation and Reconstitution: Evaporate the organic layer to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

  • Chromatographic Separation:

    • Inject the reconstituted sample into a UPLC system equipped with a suitable column (e.g., C18).

    • Use a gradient elution program with a mobile phase typically consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile).

  • Mass Spectrometric Detection:

    • Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and selective detection of this compound and its metabolites.

Conclusion

This compound is an effective pro-drug anthelmintic that is rapidly converted to its active metabolites, fenbendazole and oxfendazole. These metabolites disrupt microtubule formation in parasites, leading to their death. The pharmacokinetic profile of this compound varies among species, and it is generally considered safe at therapeutic doses. However, the potential for teratogenicity at high doses necessitates careful consideration in pregnant animals. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and related compounds.

References

Methodological & Application

Application Note: High-Throughput Quantification of Febantel in Plasma by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of Febantel and its active metabolites, Fenbendazole and Oxfendazole, in plasma. The described method is ideal for pharmacokinetic studies, bioequivalence assessments, and drug metabolism research. The protocol employs a simple yet effective sample preparation technique combining protein precipitation (PP) and liquid-liquid extraction (LLE), ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 column with a rapid gradient elution, allowing for a short run time. Detection by tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity. This method has been validated according to regulatory guidelines, demonstrating high precision, accuracy, and linearity over a wide concentration range.

Introduction

This compound is a broad-spectrum anthelmintic agent widely used in veterinary medicine. It is a pro-drug that is metabolized in vivo to its active metabolites, Fenbendazole and Oxfendazole, which exert the anthelmintic effect.[1][2][3] Accurate quantification of this compound and its metabolites in plasma is crucial for understanding its pharmacokinetic profile, ensuring efficacy, and assessing bioequivalence of different formulations.[4][5] This application note provides a detailed protocol for a validated UPLC-MS/MS method for the simultaneous determination of this compound, Fenbendazole, and Oxfendazole in plasma, suitable for high-throughput analysis in a research or drug development setting.[4][6]

Experimental Protocols

Materials and Reagents
  • This compound, Fenbendazole, Oxfendazole, and Fenbendazole-d3 (Internal Standard, IS) reference standards

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ethyl acetate (HPLC grade)

  • Ammonia solution (1 M)

  • Dimethylformamide (DMF)

  • Ultrapure water

  • Control plasma (e.g., dog plasma)[4][6]

Equipment
  • UPLC system (e.g., Waters ACQUITY UPLC)

  • Tandem mass spectrometer (e.g., Waters Xevo TQ-S)

  • UPLC BEH C18 column (e.g., 1.7 µm, 2.1 mm x 100 mm)[5][6]

  • Centrifuge capable of 12,000 r/min and 4°C[6]

  • Nitrogen evaporator

  • Vortex mixer

  • Pipettes and tips

  • 0.22 µm syringe filters

Sample Preparation
  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (200 ng/mL Fenbendazole-d3).[6]

  • Vortex for 10 seconds.[6]

  • Add 50 µL of 1 M ammonia solution and 50 µL of DMF.[6]

  • Vortex for 30 seconds.[6]

  • Add 500 µL of acetonitrile and 800 µL of ethyl acetate.[6]

  • Vortex for 5 minutes.[6]

  • Centrifuge at 12,000 r/min for 7 minutes at 4°C.[6]

  • Transfer the supernatant to a new tube.[6]

  • To the remaining precipitate, add 200 µL of acetonitrile and 800 µL of ethyl acetate.[6]

  • Vortex for 5 minutes and centrifuge at 12,000 r/min for 10 minutes at 4°C.[6]

  • Combine the second supernatant with the first one.[6]

  • Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 40°C.[6]

  • Reconstitute the residue in 500 µL of acetonitrile:water (1:1, v/v) followed by 500 µL of acetonitrile:water (2:8, v/v).[6]

  • Filter the reconstituted sample through a 0.22 µm filter.[6]

  • Inject 5 µL into the UPLC-MS/MS system.[6]

UPLC-MS/MS Conditions

UPLC Conditions [5][6]

ParameterValue
Column UPLC BEH C18 (1.7 µm, 2.1 mm x 100 mm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution A gradient program should be optimized for best separation. A typical gradient starts at a low percentage of mobile phase B, increases to a high percentage to elute the analytes, and then returns to initial conditions for equilibration.
Total Run Time 9.0 minutes

Mass Spectrometry Conditions [5][6]

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage Optimized for the specific instrument (e.g., 3.0 kV)
Source Temperature Optimized for the specific instrument (e.g., 150°C)
Desolvation Temperature Optimized for the specific instrument (e.g., 500°C)
Cone Gas Flow Optimized for the specific instrument (e.g., 150 L/h)
Desolvation Gas Flow Optimized for the specific instrument (e.g., 1000 L/h)

MRM Transitions [6][7]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound447.2310.1OptimizedOptimized
Fenbendazole300.1268.1OptimizedOptimized
Oxfendazole316.1284.1OptimizedOptimized
Fenbendazole-d3 (IS)303.1271.1OptimizedOptimized

Note: Cone voltage and collision energy need to be optimized for the specific instrument used to achieve the best sensitivity.

Data Presentation

Method Validation Summary

The UPLC-MS/MS method was validated for linearity, precision, accuracy, recovery, and matrix effect. The results are summarized in the tables below.[6]

Table 1: Linearity and Lower Limit of Quantification (LLOQ) [5][6][8]

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
This compound2 - 120>0.992
Fenbendazole10 - 600>0.9910
Oxfendazole4 - 240>0.994

Table 2: Precision and Accuracy [5][6]

AnalyteConcentration (ng/mL)Intra-batch Precision (%RSD)Inter-batch Precision (%RSD)Accuracy (%)
This compoundLLOQ, L, M, H QC2.47 - 14.264.65 - 12.7590.66 - 101.73
FenbendazoleLLOQ, L, M, H QC1.87 - 5.563.06 - 5.3698.70 - 100.90
OxfendazoleLLOQ, L, M, H QC1.08 - 11.333.74 - 9.1298.13 - 106.94
(L, M, H QC represent low, medium, and high-quality control samples)

Table 3: Recovery and Matrix Effect [6]

AnalyteMean Extraction Recovery (%)Matrix Effect (%)
This compound>90Not significant
Fenbendazole>90Not significant
Oxfendazole>90Not significant
Fenbendazole-d3 (IS)>90Not significant

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma 100 µL Plasma is_addition Add 10 µL IS (200 ng/mL) plasma->is_addition vortex1 Vortex 10s is_addition->vortex1 reagent_addition Add 50 µL 1M NH3 & 50 µL DMF vortex1->reagent_addition vortex2 Vortex 30s reagent_addition->vortex2 extraction1 Add 500 µL ACN & 800 µL EtOAc vortex2->extraction1 vortex3 Vortex 5 min extraction1->vortex3 centrifuge1 Centrifuge 12,000 rpm, 7 min, 4°C vortex3->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 extraction2 Re-extract pellet with 200 µL ACN & 800 µL EtOAc centrifuge1->extraction2 combine Combine Supernatants supernatant1->combine vortex4 Vortex 5 min extraction2->vortex4 centrifuge2 Centrifuge 12,000 rpm, 10 min, 4°C vortex4->centrifuge2 supernatant2 Collect Supernatant centrifuge2->supernatant2 supernatant2->combine evaporate Evaporate to Dryness (N2, 40°C) combine->evaporate reconstitute Reconstitute in 1 mL ACN:H2O evaporate->reconstitute filter Filter (0.22 µm) reconstitute->filter injection Inject 5 µL filter->injection uplc UPLC Separation (BEH C18 Column) injection->uplc msms MS/MS Detection (ESI+, MRM) uplc->msms data Data Acquisition & Quantification msms->data

Caption: UPLC-MS/MS workflow for this compound quantification in plasma.

Metabolic Pathway of this compound

G This compound This compound Fenbendazole Fenbendazole (Active Metabolite) This compound->Fenbendazole Cyclization Sulfoxide_intermediate This compound Sulfoxide This compound->Sulfoxide_intermediate Oxidation Oxfendazole Oxfendazole (Active Metabolite) Fenbendazole->Oxfendazole Oxidation Sulfoxide_intermediate->Oxfendazole Cyclization

Caption: Metabolic conversion of this compound to its active metabolites.

Conclusion

The UPLC-MS/MS method detailed in this application note provides a rapid, sensitive, and reliable approach for the simultaneous quantification of this compound and its active metabolites in plasma.[4][5][6] The simple sample preparation procedure and short chromatographic run time make it suitable for high-throughput analysis in pharmacokinetic and bioequivalence studies. The method has been thoroughly validated and meets the requirements for bioanalytical method validation.[6]

References

Application Note: HPLC Method for Simultaneous Estimation of Febantel, Praziquantel, and Pyrantel Pamoate in a Combined Dosage Form

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Febantel is a broad-spectrum anthelmintic agent frequently used in veterinary medicine in combination with other parasiticides like praziquantel and pyrantel pamoate to treat a wide range of intestinal parasites in companion animals. The simultaneous estimation of these active pharmaceutical ingredients (APIs) in a single dosage form is crucial for ensuring the quality, efficacy, and safety of the final product. This application note details a simple, rapid, and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the concurrent determination of this compound, praziquantel, and pyrantel pamoate in tablet formulations.

Principle

The method employs a C18 stationary phase and an isocratic mobile phase to achieve effective separation of the three active compounds. The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and the polar mobile phase. Detection and quantification are carried out using a UV-Vis detector at a wavelength where all three compounds exhibit significant absorbance.

Experimental Protocols

1. Materials and Reagents

  • Standards: this compound, Praziquantel, and Pyrantel Pamoate reference standards of known purity.

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade).

  • Buffer Preparation: Prepare a suitable buffer solution (e.g., phosphate buffer) and adjust the pH to 3.0 using orthophosphoric acid.[1][2][3][4]

  • Sample: Combined tablet dosage form containing this compound, Praziquantel, and Pyrantel Pamoate.

2. Instrumentation and Chromatographic Conditions

A summary of the HPLC instrumentation and the optimized chromatographic conditions is presented in the table below.

ParameterSpecification
HPLC System Quaternary pump, Autosampler, Column oven, PDA or UV-Vis Detector
Column C18 (250 mm x 4.6 mm, 5 µm particle size)[1][2][4]
Mobile Phase Buffer: Acetonitrile (60:40 v/v)[2][4]
Flow Rate 1.0 mL/min[2][4]
Detection Wavelength 240 nm[2][3][4]
Injection Volume 20 µL
Column Temperature Ambient
Run Time Approximately 10 minutes

3. Preparation of Standard Solutions

  • Standard Stock Solution: Accurately weigh and transfer appropriate amounts of this compound, Praziquantel, and Pyrantel Pamoate reference standards into separate volumetric flasks. Dissolve in a small amount of the mobile phase and then dilute to the mark with the mobile phase to obtain individual stock solutions.

  • Working Standard Solution: From the stock solutions, prepare a mixed working standard solution by pipetting calculated volumes into a volumetric flask and diluting with the mobile phase to achieve a final concentration within the linear range for each analyte.

4. Preparation of Sample Solution

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powdered tablets equivalent to a specific amount of the active ingredients and transfer it to a volumetric flask.

  • Add a portion of the mobile phase and sonicate for a specified time to ensure complete dissolution of the active ingredients.

  • Make up the volume with the mobile phase and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

5. Method Validation

The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized in the table below.

Validation ParameterTypical Results
Linearity Range (µg/mL) This compound: 18.75-56.25, Praziquantel: 6.25-18.75, Pyrantel Pamoate: 18-54[1][2][3]
Correlation Coefficient (r²) > 0.999 for all compounds
Accuracy (% Recovery) 98-102% for all compounds
Precision (% RSD) < 2% for intraday and interday precision
Specificity No interference from excipients at the retention times of the analytes
Retention Time (min) Praziquantel: ~2.6, Pyrantel Pamoate: ~6.0, this compound: ~8.4[2][3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Solution Preparation HPLC_Injection HPLC Injection Standard_Prep->HPLC_Injection Sample_Prep Sample Solution Preparation Sample_Prep->HPLC_Injection Chrom_Separation Chromatographic Separation HPLC_Injection->Chrom_Separation Detection UV Detection at 240 nm Chrom_Separation->Detection Peak_Integration Peak Integration and Identification Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Final Report Quantification->Report validation_parameters cluster_params Validation Parameters Method_Validation Method Validation Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Robustness Robustness Method_Validation->Robustness LOD LOD Method_Validation->LOD LOQ LOQ Method_Validation->LOQ

References

Application Notes & Protocols: Developing Animal Models for Febantel Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Febantel is a broad-spectrum anthelmintic agent widely used in veterinary medicine to treat gastrointestinal parasites in species such as sheep, cattle, pigs, and dogs.[1][2][3] It is a pro-drug, meaning it is metabolically converted in vivo to its active forms.[2][4] Understanding the pharmacokinetic (PK) profile of this compound—how it is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for optimizing dosing regimens, ensuring efficacy, and assessing safety.[4][5]

These application notes provide a comprehensive guide to developing and utilizing animal models for the pharmacokinetic evaluation of this compound. The protocols outlined below are intended to standardize procedures and enhance the reproducibility of research findings.

Metabolic Pathway of this compound

Upon oral administration, this compound is not pharmacologically active itself. It undergoes extensive first-pass metabolism, primarily in the liver, to be converted into its active metabolites.[1][4][6] The primary metabolic pathway involves the cyclization of this compound to form fenbendazole (FBZ).[1][2] Fenbendazole is then oxidized to oxfendazole (OFZ), also known as fenbendazole sulfoxide.[1][6] Fenbendazole and oxfendazole are metabolically interconvertible.[2] Further oxidation can lead to the formation of the inactive metabolite oxfendazole sulfone.[3][6] Oxfendazole is often considered the metabolite most responsible for the drug's anthelmintic and potential toxicological effects.[2][7]

Febantel_Metabolism cluster_liver Hepatic Metabolism FBT This compound FBZ Fenbendazole (FBZ) (Active) FBT->FBZ Cyclization OFZ Oxfendazole (OFZ) (Active) FBZ->OFZ Oxidation (S-oxidation) OFZ->FBZ Reduction OFZ_SO2 Oxfendazole Sulfone (Inactive) OFZ->OFZ_SO2 Oxidation

Caption: Metabolic pathway of this compound to its active metabolites.

Selection of Animal Models

The choice of animal model is a critical step in pharmacokinetic research. Different species can exhibit significant variations in drug metabolism and disposition.[7] Studies on this compound have been conducted in various species, including rats, dogs, sheep, cattle, and pigs.[1][2][8]

  • Rodents (Rats, Mice): Rodent models are commonly used for initial preclinical PK screening due to their small size, low cost, and ease of handling. They are useful for understanding basic absorption and metabolism pathways.[1] However, as monogastric animals, their digestive physiology differs significantly from ruminants.

  • Ruminants (Sheep, Cattle): For drugs intended for use in livestock, ruminant models are essential. The rumen can act as a drug reservoir, slowing down transit time and potentially increasing the dissolution and systemic availability of benzimidazole compounds.[4] Comparative studies have shown that the intestinal absorption and biotransformation of this compound are faster and more active in sheep than in cattle.[8]

  • Canines (Dogs): As a target species for many commercial this compound formulations, the dog is an indispensable model. Bioequivalence and pharmacokinetic studies in dogs are necessary for developing veterinary products for companion animals.[9]

  • Pigs: Pigs are another relevant model, particularly for formulations intended for swine. Studies have shown that the metabolic reaction rates for this compound are rapid in pigs.[7]

Experimental Protocols

The following section details standardized protocols for conducting a pharmacokinetic study of orally administered this compound in a rodent model (rat), which can be adapted for other species.

PK_Workflow start Start: Animal Acclimatization fasting Overnight Fasting (Water ad libitum) start->fasting weighing Weigh Animal & Calculate Dose fasting->weighing dosing Oral Administration (Gavage) weighing->dosing sampling Serial Blood Sampling (e.g., Saphenous Vein) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing storage Sample Storage (≤ -20°C) processing->storage analysis Bioanalysis (LC-MS/MS or HPLC) storage->analysis calculation Pharmacokinetic Analysis (Cmax, Tmax, AUC) analysis->calculation end End: Data Reporting calculation->end

Caption: General experimental workflow for a this compound PK study.

Animal Preparation and Housing
  • Species: Male Wistar rats (or other appropriate strain).

  • Acclimatization: House animals for at least one week before the experiment under controlled conditions (12-hour light/dark cycle, constant temperature and humidity) with free access to standard chow and water.

  • Health Check: Ensure animals are healthy and within an appropriate weight range.

  • Fasting: Fast animals overnight (approximately 12 hours) before drug administration to minimize variability in gastrointestinal absorption. Water should be available ad libitum.

Drug Administration (Oral Gavage)

This protocol is adapted from standard operating procedures for oral gavage in rodents.[10][11][12]

  • Dose Calculation: Weigh each animal immediately before dosing to calculate the precise volume of the this compound suspension to be administered. The maximum recommended dosing volume is typically 10 mL/kg.[10][11]

  • Gavage Needle Selection: Use a flexible, ball-tipped gavage needle of an appropriate size (e.g., 18-20 gauge for adult rats).[11] Measure the needle from the tip of the rat's nose to the last rib to ensure it will reach the stomach without causing perforation.[11][12]

  • Restraint: Restrain the rat firmly by scruffing the skin over the shoulders to extend the head and create a straight line through the neck and esophagus.[10][11]

  • Insertion: Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the upper palate into the esophagus. The tube should pass smoothly with no resistance.[10][12] If resistance is met, withdraw and try again to avoid tracheal insertion.

  • Administration: Once the needle is correctly placed, slowly administer the calculated dose volume using an attached syringe.

  • Post-Dosing Monitoring: Return the animal to its cage and monitor for any signs of distress or adverse effects for at least 10-15 minutes and again within 12-24 hours.[10][13]

Blood Sample Collection

Multiple methods exist for serial blood sampling in rats.[14][15][16] The lateral saphenous vein is a common and minimally invasive choice for repeated sampling.[16][17]

  • Time Points: Collect blood samples at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose).

  • Restraint: Place the animal in a suitable restraint device.

  • Site Preparation: Shave the area over the lateral saphenous vein on the hind leg.

  • Puncture: Puncture the vein with a sterile needle (e.g., 23-25 gauge).

  • Collection: Collect blood (approx. 100-200 µL) into an anticoagulant-coated tube (e.g., EDTA or heparin).

  • Hemostasis: Apply gentle pressure to the puncture site with sterile gauze until bleeding stops.

  • Rotation: Alternate between the left and right legs for subsequent samples.

Sample Processing and Analysis
  • Plasma Separation: Centrifuge the collected blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Storage: Transfer the plasma supernatant to clean microcentrifuge tubes and store at -20°C or lower until analysis.

  • Bioanalytical Method: Quantify the concentrations of this compound, fenbendazole, and oxfendazole in the plasma samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV or tandem mass spectrometry (MS/MS) detection.[9][18]

    • Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the analytes from the plasma matrix.[18]

    • Chromatography: Use a C18 column with a mobile phase typically consisting of an acetonitrile and buffer solution gradient.[19]

    • Detection: Set the UV detector at an appropriate wavelength (e.g., 292 nm) for the analytes.[18]

Data Presentation: Comparative Pharmacokinetics

Pharmacokinetic parameters should be calculated using non-compartmental analysis. Key parameters include maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC). The data below is compiled from published studies.

Table 1: Pharmacokinetic Parameters of this compound Metabolites in Sheep and Cattle after a Single Oral Dose [8]

SpeciesDose (mg/kg)MetaboliteCmax (µg/mL)Tmax (hours)
Sheep 7.5Fenbendazole~0.30~18
Oxfendazole~0.25~24
Cattle 7.5Fenbendazole~0.15~30
Oxfendazole~0.10~48

Data are approximate values derived from graphical representations in the cited source.

Table 2: Pharmacokinetic Parameters in Beagle Dogs After a Single Oral Dose of a Compound this compound Tablet [9]

AnalyteDose (mg/kg)Cmax (ng/mL)Tmax (hours)AUC (0-30h) (ng·h/mL)
This compound ~1539.51 ± 22.862.50 ± 1.62163.60 ± 91.22
Fenbendazole (from FBT)169.65 ± 58.757.92 ± 6.002009.61 ± 726.79
Oxfendazole (from FBT)185.39 ± 46.1211.29 ± 6.642901.65 ± 787.05

Values are presented as mean ± standard deviation.

Conclusion

The development of robust animal models is fundamental to understanding the pharmacokinetic properties of this compound. Rodent models are suitable for initial screening, while target species models such as canines, sheep, and cattle are necessary for final product development and regulatory approval.[5][8][9] Adherence to detailed and standardized protocols for drug administration, sample collection, and bioanalysis is critical for generating high-quality, reproducible data. The information and protocols provided herein serve as a comprehensive resource for researchers aiming to conduct effective pharmacokinetic studies of this compound.

References

In Vitro Efficacy of Febantel and its Metabolites: Application Notes and Protocols for Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Febantel is a broad-spectrum anthelmintic agent widely used in veterinary medicine. It functions as a prodrug, meaning it is metabolically converted within the host organism into its active forms.[1][2][3] The primary active metabolites are fenbendazole (FBZ) and oxfendazole (OFZ), which belong to the benzimidazole class of compounds.[1][2][3][4] The liver is the main site for this biotransformation, which involves cyclization to form fenbendazole and subsequent oxidation to oxfendazole.[2][3]

The anthelmintic and potential anticancer activities of the benzimidazole family, including fenbendazole, are primarily attributed to their ability to disrupt microtubule polymerization by binding to β-tubulin.[1][5][6][7] This interference with microtubule function leads to impaired glucose uptake, cell cycle arrest, and ultimately, apoptosis in target cells.[1][5][7][8][9]

Due to its nature as a prodrug, direct in vitro efficacy studies on this compound using cell culture models are scarce. The majority of research focuses on the cytotoxic and antiproliferative effects of its active metabolite, fenbendazole. These application notes and protocols, therefore, center on the established in vitro efficacy of fenbendazole, providing a framework for researchers interested in the biological effects of this compound's active forms.

Application Notes

1. Anticancer Research:

Fenbendazole has demonstrated significant antiproliferative and cytotoxic effects against a variety of human cancer cell lines in vitro.[5][8] Its mechanism of action, involving microtubule disruption, makes it a subject of interest for cancer therapy research.[1][5][6] Cell culture models are invaluable for:

  • Determining the half-maximal inhibitory concentration (IC50) of fenbendazole across different cancer types.

  • Investigating the molecular mechanisms of fenbendazole-induced cell death, including apoptosis and cell cycle arrest.[5][8][9]

  • Studying its effects on cellular morphology and microtubule structure through immunofluorescence microscopy.

  • Assessing its potential to overcome drug resistance in cancer cells.[5]

2. Antiparasitic and Antifungal Research:

While this compound is used against gastrointestinal nematodes and Giardia, in vitro cell culture studies for these applications are less common than for cancer. However, the active metabolite fenbendazole has shown efficacy against various pathogens in culture. For instance, fenbendazole exhibits potent inhibitory effects against Cryptococcus neoformans and C. gattii at low concentrations with low toxicity to mammalian cells.[10] Cell-based assays can be used to:

  • Determine the minimum inhibitory concentration (MIC) against fungal pathogens.[10]

  • Evaluate the efficacy against protozoan trophozoites, such as Giardia, in culture.

  • Study the synergistic effects when combined with other antimicrobial agents.

Quantitative Data: In Vitro Efficacy of Fenbendazole

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for fenbendazole in various human cancer cell lines. These values represent the concentration of the drug required to inhibit the growth of 50% of the cell population over a specified time period.

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)Reference
A2780Ovarian Cancer241.30[8]
480.44[8]
720.38[8]
SKOV3Ovarian Cancer242.83[8]
481.05[8]
720.89[8]

Note: IC50 values can vary depending on the specific assay, cell density, and other experimental conditions.

Experimental Protocols

Protocol 1: General Cell Culture and Maintenance

This protocol provides a general guideline for the culture of adherent mammalian cell lines. Specific media and conditions should be optimized for the cell line of interest.

Materials:

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Cell culture flasks/plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • For subculturing, aspirate the old medium and wash the cell monolayer with sterile PBS.

  • Add a sufficient volume of Trypsin-EDTA to cover the cell layer and incubate for a few minutes until cells detach.

  • Neutralize the trypsin by adding fresh medium containing FBS.

  • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.

  • Plate the cells at the desired density in new culture vessels.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a colorimetric assay to assess cell viability by measuring the metabolic activity of mitochondrial reductase enzymes.

Materials:

  • 96-well cell culture plates

  • Fenbendazole stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • Plate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of fenbendazole in the cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%) across all wells.

  • Replace the medium in the wells with the medium containing different concentrations of fenbendazole. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding DMSO or a solubilization buffer to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the distribution of cells in different phases of the cell cycle after treatment with fenbendazole.

Materials:

  • 6-well cell culture plates

  • Fenbendazole

  • Propidium Iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach.

  • Treat the cells with fenbendazole at the desired concentration (e.g., near the IC50 value) for a specific duration (e.g., 24 hours).

  • Harvest both adherent and floating cells.

  • Wash the cells with cold PBS and fix them in cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Mandatory Visualizations

G This compound This compound (Prodrug) Metabolism Hepatic Metabolism (Liver) This compound->Metabolism Fenbendazole Fenbendazole (FBZ) (Active Metabolite) Metabolism->Fenbendazole Oxfendazole Oxfendazole (OFZ) (Active Metabolite) Fenbendazole->Oxfendazole

Caption: Metabolic pathway of this compound to its active metabolites.

G start Start: Seed Cells in Culture Plates overnight Incubate Overnight (Allow Adhesion) start->overnight treatment Treat with Compound (e.g., Fenbendazole) overnight->treatment incubation Incubate (24, 48, or 72 hours) treatment->incubation assay Perform Viability Assay (e.g., MTT) incubation->assay readout Measure Readout (e.g., Absorbance) assay->readout analysis Data Analysis (Calculate IC50) readout->analysis

Caption: General workflow for an in vitro cytotoxicity assay.

G FBZ Fenbendazole Tubulin β-Tubulin Binding FBZ->Tubulin Microtubule Microtubule Polymerization Inhibition Tubulin->Microtubule G2M G2/M Phase Cell Cycle Arrest Microtubule->G2M Apoptosis Apoptosis (Programmed Cell Death) G2M->Apoptosis

Caption: Fenbendazole's mechanism of action leading to apoptosis.

References

Application Note: Investigating the Efficacy of Febantel Against Feline Giardiasis

Author: BenchChem Technical Support Team. Date: November 2025

An extensive review of current literature provides a robust framework for developing a protocol to study Febantel's effect on Giardia species in kittens. The following application notes and protocols are designed for researchers, scientists, and drug development professionals, incorporating detailed methodologies, data presentation standards, and mandatory visualizations as requested.

Introduction Giardia is a significant protozoan parasite causing intestinal disease, particularly in kittens where it can lead to diarrhea, weight loss, and poor growth.[1][2][3] While no drug is officially approved for treating feline giardiasis in the United States, several have been used with varying efficacy, including this compound.[4] this compound is a pro-benzimidazole, meaning it is an inactive precursor that is metabolized within the host into active anthelmintic compounds.[5][6] Upon oral administration, this compound is converted into fenbendazole and oxfendazole.[7][8][9] These active metabolites exert their effect by binding to the parasite's β-tubulin, which disrupts the formation of microtubules.[6][10] This interference with essential cellular structures leads to impaired nutrient uptake, energy metabolism, and ultimately, the death of the parasite.[6] This document provides a comprehensive protocol for evaluating the clinical efficacy and cellular effects of this compound on Giardia species in kittens.

Data Presentation Quantitative data from efficacy studies should be summarized for clear interpretation and comparison. The following tables serve as templates for presenting results from the proposed experimental protocols.

Table 1: Example Data Summary for In Vivo Efficacy Trial

Treatment Group Dosage of this compound (mg/kg/day) Duration (days) Pre-Treatment Mean Cysts Per Gram (CPG) of Feces (±SD) Post-Treatment Mean Cysts Per Gram (CPG) of Feces (±SD) Percent Reduction in Cyst Shedding (%)
Placebo Control 0 5 1,250,000 (± 310,000) 1,225,000 (± 295,000) 2.0
This compound Low Dose 37.8 5 1,310,000 (± 280,000) 15,000 (± 5,500) 98.9

| this compound High Dose | 56.5 | 5 | 1,280,000 (± 350,000) | 0 | 100 |

Note: Dosages are based on previously reported experimental studies.[7][11]

Table 2: Example Data Summary for In Vitro Susceptibility Assay

Active Metabolite IC₅₀ (µM) IC₉₀ (µM)
Fenbendazole 0.08 0.25
Oxfendazole 0.11 0.34

| Metronidazole (Control) | 0.45 | 1.50 |

Experimental Protocols

Adherence to established guidelines for evaluating the efficacy of anthelmintics in companion animals is crucial for study validity and reproducibility.[12][13][14]

Protocol 1: In Vivo Efficacy of this compound in Experimentally Infected Kittens

Objective: To determine the efficacy of this compound in reducing or eliminating Giardia cyst shedding in kittens following experimental infection.

Materials:

  • Clinically healthy, specific-pathogen-free (SPF) kittens, 8-12 weeks of age.

  • Viable Giardia cysts from a characterized feline isolate.

  • This compound formulation (e.g., tablets or suspension). A combination product containing this compound is often used.[7][15][16]

  • Placebo control matching the formulation of the test article.

  • Fecal diagnostic tools: Zinc sulfate flotation solution, microscope, slides, hemocytometer.

  • Direct immunofluorescence assay (DFA) kits for Giardia cyst detection and quantification.[17][18]

  • Appropriate animal housing that prevents cross-contamination.

Methodology:

  • Animal Selection and Acclimation: House kittens individually to prevent cross-infection. Acclimate them for 7-10 days before the study begins. Confirm all kittens are negative for Giardia cysts and antigens using both centrifugal fecal flotation and a sensitive ELISA or DFA test.[3][4]

  • Experimental Infection: Inoculate each kitten orally with a standardized dose of viable Giardia cysts (e.g., 1 x 10⁵ cysts).

  • Pre-Patent Period and Verification: Monitor kittens daily. The pre-patent period for Giardia in cats can be as short as 5 days.[4] Begin fecal examination for cyst shedding at day 5 post-inoculation (PI). Consistent cyst shedding must be established before treatment initiation.

  • Randomization and Group Allocation: Once kittens are consistently shedding cysts, randomly assign them to treatment groups (e.g., Placebo, Low-Dose this compound, High-Dose this compound). A minimum of 6-8 animals per group is recommended.

  • Treatment Administration: Administer the assigned dose of this compound or placebo orally once daily for 5 consecutive days. Dosages of 37.8 mg/kg and 56.5 mg/kg have been studied.[7][11]

  • Post-Treatment Monitoring and Fecal Analysis:

    • Collect fecal samples from each kitten daily from the start of treatment until at least 10-14 days after the final dose.

    • Quantify the number of Giardia cysts per gram of feces using a direct immunofluorescence assay (DFA), which is considered a gold standard for quantification.[17][18] Centrifugal flotation can also be used, but DFA offers higher sensitivity.[17]

    • Record clinical signs daily, especially stool consistency (e.g., soft, watery, mucoid) and general demeanor.[1][2]

  • Data Analysis: Calculate the geometric mean cyst counts for each group at each time point. Efficacy is determined by calculating the percent reduction in mean cyst counts in the treated groups compared to the placebo group.

Protocol 2: In Vitro Susceptibility of Giardia Trophozoites to this compound Metabolites

Objective: To determine the direct effect of this compound's active metabolites, fenbendazole and oxfendazole, on the viability and growth of Giardia trophozoites in culture.

Materials:

  • Axenically cultured Giardia lamblia (or other relevant species) trophozoites (e.g., ATCC strain WB clone C6).[19]

  • Modified TYI-S-33 culture medium, supplemented with bovine serum and bile.[20][21]

  • Fenbendazole and oxfendazole analytical standards.

  • 96-well sterile microtiter plates.

  • Cell viability reagent (e.g., Resazurin or CellTiter-Glo®).

  • Microplate reader (fluorometer or luminometer).

  • Anaerobic incubation system or microaerophilic conditions at 37°C.[19]

Methodology:

  • Trophozoite Cultivation: Grow Giardia trophozoites in TYI-S-33 medium in culture tubes or flasks until they reach the logarithmic growth phase.[20][21]

  • Drug Plate Preparation: Prepare serial dilutions of fenbendazole and oxfendazole in culture medium. Dispense these dilutions into the wells of a 96-well plate. Include wells for a negative control (medium only) and a vehicle control (medium with the drug solvent, e.g., DMSO).

  • Assay Inoculation: Detach trophozoites from the culture flask by chilling on ice for 15-20 minutes.[19] Count the viable trophozoites using a hemocytometer and adjust the concentration. Add a standardized number of trophozoites (e.g., 1 x 10⁴ cells/well) to each well of the drug plate.

  • Incubation: Incubate the plate under appropriate microaerophilic conditions at 37°C for 48 hours.

  • Viability Assessment: After incubation, add the cell viability reagent to each well according to the manufacturer's instructions. This reagent measures metabolic activity, which correlates with the number of viable cells.

  • Data Acquisition: Read the plate using a microplate reader to measure the signal (fluorescence or luminescence).

  • Data Analysis: Normalize the data against the control wells. Plot the percentage of inhibition against the drug concentration and use a non-linear regression analysis to calculate the 50% inhibitory concentration (IC₅₀) and 90% inhibitory concentration (IC₉₀) for each metabolite.

Mandatory Visualizations

experimental_workflow cluster_vivo Protocol 1: In Vivo Efficacy Study cluster_vitro Protocol 2: In Vitro Susceptibility Assay acclimation Kitten Acclimation & Baseline Screening infection Experimental Giardia Cyst Inoculation acclimation->infection verification Verification of Cyst Shedding infection->verification randomization Randomization into Treatment Groups verification->randomization treatment 5-Day this compound or Placebo Administration randomization->treatment monitoring Daily Fecal Collection & Clinical Observation treatment->monitoring quantification Cyst Quantification (DFA Method) monitoring->quantification analysis_vivo Efficacy Calculation (% Reduction) quantification->analysis_vivo culture Giardia Trophozoite Culture plate_prep Prepare Drug Dilution Plate culture->plate_prep inoculation Inoculate Plate with Trophozoites plate_prep->inoculation incubation 48h Incubation (37°C) inoculation->incubation viability_assay Add Cell Viability Reagent incubation->viability_assay read_plate Measure Signal (Fluor/Lumin) viability_assay->read_plate analysis_vitro Calculate IC50 / IC90 Values read_plate->analysis_vitro

Caption: Workflow for in vivo and in vitro Giardia studies.

mechanism_of_action cluster_metabolites Active Metabolites cluster_effects Downstream Cellular Effects This compound This compound (Prodrug) Administered Orally metabolism Host Metabolic Conversion (Liver) This compound->metabolism [1, 9] fenbendazole Fenbendazole metabolism->fenbendazole [2] oxfendazole Oxfendazole metabolism->oxfendazole [6] tubulin Giardia Parasite β-tubulin fenbendazole->tubulin bind to [22] oxfendazole->tubulin bind to [22] inhibition Inhibition of Microtubule Polymerization tubulin->inhibition effect1 Disruption of Cytoskeleton inhibition->effect1 effect2 Impaired Nutrient Uptake inhibition->effect2 effect3 Inhibition of Cell Division inhibition->effect3 death Parasite Death effect1->death effect2->death effect3->death

Caption: Mechanism of action for this compound against Giardia.

References

Application Notes and Protocols for the Use of Febantel in Gastrointestinal Nematode Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of febantel, a broad-spectrum anthelmintic, in the research of gastrointestinal (GI) nematodes in livestock. This document includes summaries of efficacy data, detailed experimental protocols for both in vivo and in vitro studies, and visualizations of its mechanism of action and experimental workflows.

Introduction to this compound

This compound is a pro-benzimidazole anthelmintic used in veterinary medicine to treat and control infections caused by gastrointestinal roundworms and tapeworms in livestock such as cattle, sheep, and pigs, as well as in companion animals.[1][2] Following oral administration, this compound is metabolized in the host animal into its active metabolites, primarily fenbendazole and oxfendazole.[1][2][3] These active compounds exert their anthelmintic effect by binding to β-tubulin, a structural protein of microtubules in the parasite's cells. This binding disrupts microtubule-dependent processes, such as glucose uptake and intracellular transport, ultimately leading to energy depletion, paralysis, and expulsion of the parasite.[1][4]

Data Presentation: Efficacy of this compound Against Gastrointestinal Nematodes

The following tables summarize the efficacy of this compound against various gastrointestinal nematodes in different livestock species based on findings from several research studies.

Table 1: Efficacy of this compound in Cattle

Nematode SpeciesStageDosageEfficacy (%)Reference
Ostertagia spp.Adult5.0 mg/kg88.6[5]
Cooperia spp.Adult5.0 mg/kg97.7[5]
Trichostrongylus spp.Adult5.0 mg/kg98.2[5]
Oesophagostomum spp.Adult5.0 mg/kg100[5]
Bunostomum phlebotomumAdult5.0 mg/kg100[5]
Nematodirus spp.Adult5.0 mg/kg100[5]
Trichuris discolorAdult5.0 mg/kg69[6][7]
Haemonchus placeiAdult5, 7.5, 10 mg/kg97 - 100[8]
Trichostrongylus axeiAdult5, 7.5, 10 mg/kg97 - 100[8]
Ostertagia ostertagiAdult5, 7.5, 10 mg/kg93 - 98[8]
Ostertagia ostertagiLarvae5, 7.5, 10 mg/kg61 - 96[8]
Ostertagia ostertagiInhibited EL45.0 mg/kg34.8[9][10]
Dictyocaulus viviparusAdult5.0 mg/kg90.6[9][10]

Table 2: Efficacy of this compound in Sheep

Nematode SpeciesStageDosageEfficacy (%)Reference
Haemonchus contortusLarval & Adult5.0 mg/kg100[11][12]
Trichostrongylus colubriformisLarval & Adult5.0 mg/kg100[11][12]
Oesophagostomum columbianumLarval & Adult5.0 mg/kg100[11][12]
Ostertagia circumcinctaLarval & Adult5.0 mg/kg100[11][12]
Bunostomum trigonocephalumLarval & Adult5.0 mg/kg100[11][12]
Haemonchus contortus4th, pre-adult 5th, Adult5.0 & 7.5 mg/kg98.5 - 100[13]
Ostertagia circumcincta4th, pre-adult 5th, Adult5.0 & 7.5 mg/kg98.5 - 100[13]
Trichostrongylus colubriformis4th, pre-adult 5th, Adult5.0 & 7.5 mg/kg98.5 - 100[13]
Bunostomum trigonocephalum4th, pre-adult 5th, Adult5.0 & 7.5 mg/kg98.5 - 100[13]
Oesophagostomum columbianum4th, pre-adult 5th, Adult5.0 & 7.5 mg/kg98.5 - 100[13]

Table 3: Efficacy of Benzimidazoles (this compound Metabolites) in Swine

Nematode SpeciesAnthelminticEfficacy (%)Reference
Ascaris suumOxibendazole100[14][15]
Hyostrongylus rubidusOxibendazole100[14][15]
Oesophagostomum dentatumOxibendazole99.65[14][15]
Trichuris suisOxibendazole99.20[14][15]

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

This compound's anthelmintic activity is initiated after its metabolic conversion to fenbendazole and oxfendazole. These active metabolites interfere with the cellular functions of the nematode. The primary mechanism involves the binding of these benzimidazole metabolites to the parasite's β-tubulin, preventing its polymerization into microtubules. This disruption of the microtubule cytoskeleton affects vital cellular processes, including nutrient absorption and cell division, leading to the parasite's death.

G cluster_host Host Animal cluster_parasite Gastrointestinal Nematode This compound This compound Metabolism Metabolism This compound->Metabolism Fenbendazole Fenbendazole Metabolism->Fenbendazole Oxfendazole Oxfendazole Metabolism->Oxfendazole Beta-tubulin Beta-tubulin Fenbendazole->Beta-tubulin Microtubule_Polymerization Microtubule Polymerization Fenbendazole->Microtubule_Polymerization Inhibits Oxfendazole->Beta-tubulin Oxfendazole->Microtubule_Polymerization Inhibits Beta-tubulin->Microtubule_Polymerization Essential for Microtubule_Disruption Disruption of Microtubules Cellular_Processes Impaired Cellular Processes (e.g., Glucose Uptake) Microtubule_Disruption->Cellular_Processes Paralysis_Death Paralysis and Death Cellular_Processes->Paralysis_Death

Caption: Mechanism of action of this compound in gastrointestinal nematodes.

Experimental Workflow for In Vivo Efficacy Studies

In vivo studies are crucial for evaluating the efficacy of anthelmintics under physiological conditions. A typical workflow involves selecting infected animals, treating them with the test compound, and then assessing the reduction in parasite load.

G Animal_Selection Select naturally or experimentally infected livestock Group_Allocation Randomly allocate animals to treatment and control groups Animal_Selection->Group_Allocation Pre_Treatment_Sampling Collect fecal samples for pre-treatment egg counts (FEC) Group_Allocation->Pre_Treatment_Sampling Treatment Administer this compound to the treatment group Pre_Treatment_Sampling->Treatment Control Administer placebo/vehicle to the control group Pre_Treatment_Sampling->Control Post_Treatment_Sampling Collect fecal samples for post-treatment egg counts (FEC) Treatment->Post_Treatment_Sampling Control->Post_Treatment_Sampling Necropsy Euthanize animals and recover adult worms Post_Treatment_Sampling->Necropsy Data_Analysis Calculate Fecal Egg Count Reduction (FECR) and worm burden reduction Necropsy->Data_Analysis

Caption: Workflow for an in vivo this compound efficacy study.

Experimental Protocols

In Vivo Efficacy Protocol in Cattle

This protocol is based on methodologies described in studies evaluating this compound's efficacy in naturally infected cattle.[5][6][7][8]

Objective: To determine the efficacy of this compound against adult and larval stages of gastrointestinal nematodes in cattle.

Materials:

  • Naturally infected calves

  • This compound paste or suspension

  • Placebo paste or vehicle

  • Animal weighing scales

  • Fecal collection bags

  • McMaster slides or equivalent for fecal egg counts

  • Saturated salt solution (fecal flotation)

  • Microscope

  • Equipment for necropsy and parasite recovery

Procedure:

  • Animal Selection and Acclimatization:

    • Select a group of calves with naturally acquired gastrointestinal nematode infections, confirmed by fecal egg counts (e.g., >200 eggs per gram).

    • Acclimatize the animals to the study conditions for at least 7 days.

  • Group Allocation:

    • Randomly allocate the calves into a treatment group and a control group of equal size (e.g., 10 animals per group). Allocation should be stratified based on pre-treatment fecal egg counts and body weight.

  • Pre-Treatment Sampling:

    • Collect individual fecal samples from all animals on Day 0 (day of treatment) to determine baseline fecal egg counts (FEC).

  • Treatment Administration:

    • On Day 0, administer this compound to the treatment group at the desired dose (e.g., 5.0 mg/kg body weight) orally.

    • Administer an equivalent volume of a placebo paste or vehicle to the control group.

  • Post-Treatment Monitoring:

    • Observe the animals daily for any adverse reactions to the treatment.

    • Collect individual fecal samples from all animals at specified intervals post-treatment (e.g., Day 7, Day 14) to determine post-treatment FEC.

  • Necropsy and Worm Burden Assessment:

    • At the end of the study period (e.g., Day 7 or 14 post-treatment), euthanize all animals.

    • Perform a systematic necropsy to recover adult and larval nematodes from the gastrointestinal tract (abomasum, small intestine, large intestine).

    • Identify and count the recovered parasites for each animal.

  • Data Analysis:

    • Calculate the Fecal Egg Count Reduction (FECR) using the formula: FECR (%) = [1 - (mean FEC of treatment group post-treatment / mean FEC of control group post-treatment)] x 100

    • Calculate the percentage efficacy based on worm burden reduction: Efficacy (%) = [1 - (mean worm count of treatment group / mean worm count of control group)] x 100

In Vitro Egg Hatch Assay (EHA)

This protocol is a standard method for determining the sensitivity of nematode eggs to anthelmintics like benzimidazoles.[16][17]

Objective: To determine the concentration of this compound's active metabolites (or a representative benzimidazole like thiabendazole) that inhibits 50% of nematode eggs from hatching (EC50).

Materials:

  • Fresh fecal samples from infected animals

  • Nematode egg isolation equipment (sieves, centrifuge)

  • Thiabendazole (TBZ) or other benzimidazole as a reference compound

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • 24- or 96-well microtiter plates

  • Incubator (25-27°C)

  • Lugol's iodine solution

  • Inverted microscope

Procedure:

  • Nematode Egg Isolation:

    • Isolate nematode eggs from fresh fecal samples using standard sieving and flotation techniques.

    • Wash the isolated eggs thoroughly with deionized water.

    • Suspend the eggs in deionized water to a concentration of approximately 100-200 eggs per 100 µL.

  • Preparation of Anthelmintic Solutions:

    • Prepare a stock solution of the test benzimidazole (e.g., thiabendazole) in DMSO.

    • Perform serial dilutions of the stock solution in deionized water to achieve the desired final test concentrations. Include a negative control (deionized water with a corresponding percentage of DMSO) and a positive control if available (a known susceptible or resistant strain).

  • Assay Setup:

    • Add the diluted anthelmintic solutions to the wells of a microtiter plate in triplicate.

    • Add the nematode egg suspension to each well.

    • Seal the plates to prevent evaporation.

  • Incubation:

    • Incubate the plates at 25-27°C for 48 hours.

  • Termination and Counting:

    • After incubation, add a drop of Lugol's iodine solution to each well to stop further hatching and to stain the larvae.

    • Under an inverted microscope, count the number of hatched larvae and unhatched eggs in each well.

  • Data Analysis:

    • For each concentration, calculate the percentage of eggs that hatched.

    • Plot the percentage of egg hatch against the logarithm of the drug concentration.

    • Determine the EC50 value (the concentration of the drug that inhibits 50% of the eggs from hatching) using probit or logit analysis.

In Vitro Larval Development Test (LDT)

This assay assesses the effect of an anthelmintic on the development of nematode larvae from the first stage (L1) to the third infective stage (L3).

Objective: To determine the concentration of this compound's active metabolites that inhibits 50% of L1 larvae from developing into L3 larvae (EC50).

Materials:

  • Freshly hatched L1 nematode larvae

  • Culture medium (e.g., containing E. coli as a food source)

  • Test anthelmintic (e.g., fenbendazole or oxfendazole)

  • 96-well microtiter plates

  • Incubator (25-27°C)

  • Lugol's iodine solution

  • Inverted microscope

Procedure:

  • Larval Preparation:

    • Obtain L1 larvae by hatching nematode eggs in water at 25-27°C for 24 hours.

  • Assay Setup:

    • Dispense approximately 50-100 L1 larvae in culture medium into each well of a 96-well plate.

    • Add serial dilutions of the test anthelmintic to the wells in triplicate. Include a negative control (culture medium with vehicle).

  • Incubation:

    • Incubate the plates at 25-27°C for 6-7 days.

  • Termination and Evaluation:

    • Add a drop of Lugol's iodine solution to each well to kill and straighten the larvae.

    • Using an inverted microscope, examine each well and count the number of larvae that have developed to the L3 stage and those that have been inhibited at the L1 or L2 stage.

  • Data Analysis:

    • Calculate the percentage of larval development inhibition for each drug concentration.

    • Determine the EC50 value by plotting the percentage of inhibition against the drug concentration.

References

Application Notes and Protocols: Febantel in Canine Helminth Infection Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of febantel in the study and treatment of canine helminth infections. The information is intended to guide researchers and professionals in designing and executing preclinical and clinical studies involving this anthelmintic agent.

Introduction to this compound

This compound is a broad-spectrum anthelmintic belonging to the pro-benzimidazole class of compounds.[1] Following oral administration in dogs, it is rapidly metabolized in the gastrointestinal tract and liver into its active metabolites, fenbendazole and oxfendazole.[1][2][3][4][5] These metabolites exert their anthelmintic effect by binding to the parasitic tubulin, which disrupts microtubule-dependent processes, leading to impaired glucose uptake and eventual death of the parasite.[1][2][3] this compound is effective against a wide range of gastrointestinal nematodes and, when combined with other drugs like praziquantel and pyrantel pamoate, its spectrum of activity is broadened to include cestodes.[2][6]

Mechanism of Action of this compound

The following diagram illustrates the metabolic activation and mechanism of action of this compound.

Febantel_Mechanism cluster_Host Canine Host cluster_Helminth Helminth Parasite This compound This compound Metabolism Metabolism This compound->Metabolism Oral Administration Fenbendazole Fenbendazole Metabolism->Fenbendazole Active Metabolite Oxfendazole Oxfendazole Metabolism->Oxfendazole Active Metabolite Tubulin Tubulin Fenbendazole->Tubulin Binds to Oxfendazole->Tubulin Binds to Microtubule_Formation Microtubule_Formation Tubulin->Microtubule_Formation Inhibits Glucose_Uptake Glucose_Uptake Microtubule_Formation->Glucose_Uptake Disrupts Paralysis_Death Paralysis & Death Glucose_Uptake->Paralysis_Death Leads to

Fig. 1: Mechanism of action of this compound in canines.

Efficacy of this compound in Canine Helminth Infections

This compound has demonstrated high efficacy against a variety of common canine intestinal helminths. The following tables summarize the quantitative data from various studies.

Table 1: Efficacy of this compound Monotherapy

Helminth SpeciesDosageDurationEfficacyReference
Ancylostoma caninum15 mg/kg3 consecutive days100%[7]
Trichuris vulpis15 mg/kg3 consecutive days100%[7]
Toxocara canis15 mg/kg3 consecutive days100%[7]
Toxocara canis30 mg/kg (once every 12h, 3 times)-100% (Fecal Egg Count Depression)[8]
Ancylostoma brazilienseNot specified3 days100%[9]

Table 2: Efficacy of this compound in Combination Therapy (this compound, Pyrantel Pamoate, Praziquantel)

Helminth SpeciesDosage (this compound)EfficacyReference
Toxocara canis15 mg/kg (single dose)100%[10][11][12]
Taenia hydatigena15 mg/kg (single dose)100%[10][11][12]
Toxascaris leonina15 mg/kg (single dose)>97-98% (fecal egg count reduction)[10][11][12]
Uncinaria stenocephala15 mg/kg (single dose)>97-98% (fecal egg count reduction)[10][11][12]
Trichuris vulpis15 mg/kg (single dose)>92%[10][11][12]
Ancylostoma caninum10 mg/kg (3 days)99.5-100%[13]
Trichuris vulpis10 mg/kg (3 days)99.5-100%[13]
Toxocara canis10 mg/kg (3 days)99.5-100%[13]
Dipylidium caninum10 mg/kg (3 days)99.5-100%[13]
Taenia pisiformis10 mg/kg (3 days)99.5-100%[13]
Giardia spp.26.8-35.2 mg/kg (3 days)100% (cyst excretion stopped)[14]
Giardia spp.25-35 mg/kg (3 days)Effective in reducing cyst shedding[15]

Experimental Protocols

The following are generalized protocols for conducting efficacy studies of this compound in dogs. These should be adapted based on specific research questions and institutional guidelines.

4.1. Protocol for Evaluating Efficacy Against Naturally Acquired Helminth Infections

This protocol is designed to assess the efficacy of this compound in dogs with existing, naturally acquired intestinal worm infections.

Natural_Infection_Protocol Screening 1. Screening & Enrollment - Fecal examination (e.g., flotation) - Select dogs with confirmed infections Randomization 2. Randomization - Assign dogs to treatment or control groups Screening->Randomization Pre_Treatment 3. Pre-Treatment Sampling - Collect fecal samples for baseline egg counts Randomization->Pre_Treatment Treatment 4. Treatment Administration - Administer this compound formulation to the treatment group - Administer placebo to the control group Pre_Treatment->Treatment Post_Treatment 5. Post-Treatment Sampling - Collect fecal samples at specified intervals (e.g., 7, 14, 21 days) Treatment->Post_Treatment Necropsy 6. Necropsy (Optional) - Euthanize animals and recover adult worms from the gastrointestinal tract Post_Treatment->Necropsy Analysis 7. Data Analysis - Calculate Fecal Egg Count Reduction (FECR) - Compare worm burdens between groups Post_Treatment->Analysis Necropsy->Analysis

Fig. 2: Workflow for a natural infection efficacy study.

Methodology:

  • Animal Selection: Select a cohort of dogs with naturally acquired helminth infections, confirmed by fecal examination techniques such as zinc sulfate flotation.[14][15]

  • Acclimation and Housing: Acclimate the dogs to the study environment and house them individually to prevent cross-contamination.

  • Group Allocation: Randomly assign dogs to a treatment group (receiving this compound) and a control group (receiving a placebo).[16]

  • Pre-Treatment Fecal Analysis: Collect fecal samples from each dog for three consecutive days prior to treatment to establish a baseline fecal egg count (FEC).

  • Treatment Administration: Administer the this compound formulation orally to the treatment group at the specified dose and duration. The control group receives a placebo.

  • Post-Treatment Fecal Analysis: Collect fecal samples from all dogs at predetermined intervals post-treatment (e.g., days 7, 14, and 21) to determine FEC.

  • Efficacy Calculation: Calculate the Fecal Egg Count Reduction (FECR) percentage using the formula: FECR (%) = [(Pre-treatment FEC - Post-treatment FEC) / Pre-treatment FEC] x 100.

  • Clinical Observation: Monitor dogs daily for any adverse reactions to the treatment.[7]

  • Necropsy (Optional): For a more definitive assessment, dogs may be euthanized at the end of the study, and the gastrointestinal tract examined for the presence of adult worms.[9]

4.2. Protocol for Evaluating Efficacy Against Experimentally Induced Helminth Infections

This protocol is suitable for studies requiring a controlled and uniform infection level across all subjects.

Methodology:

  • Animal Selection and Preparation: Use purpose-bred, parasite-naive dogs (e.g., Beagles).[17] Confirm their parasite-free status through repeated fecal examinations.

  • Experimental Infection: Inoculate each dog with a standardized dose of infective helminth larvae or eggs (e.g., third-stage larvae of Ancylostoma caninum).[17]

  • Prepatent Period: Allow sufficient time for the infection to become patent (i.e., for adult worms to mature and begin shedding eggs). This period varies depending on the parasite species.

  • Confirmation of Infection: Confirm infection and establish baseline FECs through fecal examination.

  • Group Allocation and Treatment: Randomly assign dogs to treatment and control groups and administer this compound or a placebo as described in the natural infection protocol.[17]

  • Post-Treatment Monitoring and Analysis: Follow the same procedures for post-treatment fecal analysis, clinical observation, efficacy calculation, and optional necropsy as outlined in the natural infection protocol.[17]

Pharmacokinetics

Following oral administration, this compound is rapidly absorbed and metabolized. Peak plasma concentrations of its active metabolites, fenbendazole and oxfendazole, are typically reached within 7-9 hours.[3] Excretion occurs primarily through the feces.[1] The bioavailability of benzimidazoles, including the metabolites of this compound, can be increased when administered with food.[18]

Safety and Tolerability

This compound, particularly in combination with pyrantel embonate and praziquantel, is well-tolerated in dogs.[2] In safety studies, single doses of up to five times the recommended dose resulted in only occasional vomiting.[2] However, it is not recommended for use in puppies less than 3 weeks of age or weighing less than 2 lbs.[17][19] Due to teratogenic effects observed at high doses in other species, it is recommended not to use the product in dogs during the first 4 weeks of pregnancy.[2]

Conclusion

This compound is a highly effective and safe anthelmintic for the treatment and control of a wide range of intestinal helminth infections in dogs. The provided data and protocols offer a solid foundation for researchers and drug development professionals to design and conduct robust studies to further evaluate its efficacy and applications. The combination of this compound with other anthelmintics, such as pyrantel and praziquantel, provides a broader spectrum of activity and is a common and effective therapeutic strategy.

References

Application Notes and Protocols: Formulation of Febantel for Experimental Oral Administration

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Febantel is a broad-spectrum anthelmintic agent widely used in veterinary medicine to treat and control gastrointestinal parasites, including roundworms, hookworms, and whipworms, in various animal species.[1][2][3] It functions as a pro-drug, meaning it is metabolized within the host animal into its active forms, primarily fenbendazole and oxfendazole.[4][5][6] These active metabolites exert their therapeutic effect by inhibiting the polymerization of tubulin, a crucial protein for the formation of microtubules in parasites.[6] This disruption of microtubule-dependent processes, such as glucose uptake, leads to energy depletion and the eventual death of the parasite.[3]

A primary challenge in the experimental application of this compound is its physicochemical properties. It is a crystalline powder that is practically insoluble in water, which complicates the preparation of homogenous and bioavailable formulations for oral administration.[7] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to effectively formulate this compound for experimental oral use, ensuring consistent and reliable dosing in a laboratory setting.

Physicochemical Properties of this compound

A clear understanding of this compound's properties is essential for selecting an appropriate formulation strategy. Key quantitative data are summarized below.

PropertyValueReference(s)
Molecular Formula C₂₀H₂₂N₄O₆S[1]
Molecular Weight 446.48 g/mol [1]
Appearance White or almost white, crystalline powder[7]
Melting Point 129-130°C[8]
Solubility - Practically insoluble in water- Soluble in acetone- Slightly soluble in anhydrous ethanol- Soluble in Dimethyl Sulfoxide (DMSO) at 55 mg/mL[1][7]

Experimental Protocols

Given this compound's poor water solubility, the most common approach for oral dosing in experimental settings is the preparation of a uniform suspension or the use of a solubilizing agent like DMSO for initial dissolution followed by dilution.

Protocol 1: Preparation of an Aqueous Oral Suspension

This protocol is suitable for administering this compound as a homogenous suspension, which is a widely used method for water-insoluble compounds in preclinical studies. Using a suspending agent is critical to prevent the rapid settling of drug particles.

Materials:

  • This compound powder

  • Suspending agent (e.g., 0.5% w/v Carboxymethylcellulose sodium, 0.5% w/v Methylcellulose, or 0.2% w/v Xanthan gum)

  • Wetting agent (e.g., Glycerol or Tween 80)

  • Vehicle (Purified water or phosphate-buffered saline, PBS)

  • Mortar and pestle

  • Graduated cylinders and beakers

  • Calibrated magnetic stirrer with stir bar or homogenizer

Methodology:

  • Calculate Required Quantities: Determine the total volume of suspension needed and the desired final concentration of this compound (e.g., in mg/mL). Calculate the required mass of this compound powder and suspending agent.

  • Weigh Components: Accurately weigh the this compound powder and the chosen suspending agent.

  • Prepare Suspending Vehicle: If not using a pre-made solution, prepare the vehicle by dissolving the suspending agent in approximately 80% of the final volume of purified water. Mix thoroughly using a magnetic stirrer until fully dissolved. This may require gentle heating for some agents like methylcellulose.

  • Wetting the Active Ingredient: Place the weighed this compound powder into a mortar. Add a small amount of the wetting agent (e.g., a few drops of glycerol or a 1-2% Tween 80 solution in the vehicle) to the powder.

  • Form a Paste: Carefully triturate the powder with the pestle, gradually adding a small volume of the suspending vehicle until a smooth, uniform paste is formed. This step is crucial to ensure individual particles are coated with the vehicle and to prevent clumping.

  • Dilution to Final Volume: Gradually transfer the paste from the mortar into a calibrated beaker or graduated cylinder containing the remainder of the suspending vehicle. Use additional vehicle to rinse the mortar and pestle to ensure a complete transfer of the drug.

  • Homogenization: Bring the suspension to the final desired volume with the vehicle. Mix continuously with a magnetic stirrer for at least 30 minutes or use a homogenizer to ensure a uniform and fine dispersion of particles.

  • Storage and Administration: Store the suspension in a sealed, labeled container at 2-8°C. Before each administration, vigorously shake or vortex the suspension to ensure homogeneity. The suspension should be continuously stirred during dose aspiration to guarantee uniform dosing.

Protocol 2: Formulation Using a DMSO-Based Stock Solution

For certain experimental designs, solubilizing this compound in DMSO to create a concentrated stock solution is a viable alternative. This stock is then diluted into an aqueous vehicle just before administration. This method can be useful but requires careful consideration of the final DMSO concentration to avoid solvent toxicity.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile-filtered

  • Vehicle for dilution (e.g., sterile PBS, saline, or corn oil)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Methodology:

  • Prepare Concentrated Stock: Weigh the required amount of this compound and place it in a sterile vial. Add the calculated volume of DMSO to achieve a high concentration (e.g., 50 mg/mL).[1]

  • Solubilization: Vortex the mixture vigorously. Sonication may be recommended to ensure complete dissolution.[1] The resulting solution should be clear.

  • Storage of Stock Solution: This concentrated stock solution can be stored at -20°C or -80°C for extended periods.[1] It is advisable to aliquot the stock to avoid repeated freeze-thaw cycles.

  • Preparation of Dosing Solution: Shortly before administration, thaw an aliquot of the DMSO stock solution. Dilute the stock with the chosen vehicle (e.g., PBS or corn oil) to the final desired concentration for dosing.

  • Control Final DMSO Concentration: Ensure the final concentration of DMSO in the administered dose is as low as possible and well-tolerated by the animal model. For mice, the final DMSO concentration should generally be kept below 10%.[1]

  • Control Group: It is critical to include a vehicle control group in the experiment, where animals receive the same final concentration of DMSO in the vehicle without the drug, to account for any potential effects of the solvent.[1]

Quantitative Data and Visualization

Example Oral Suspension Formulations

The following table provides examples of formulation recipes based on Protocol 1.

ComponentFormulation A (10 mg/mL)Formulation B (25 mg/mL)Purpose
This compound 100 mg250 mgActive Pharmaceutical Ingredient
Methylcellulose 50 mg50 mgSuspending Agent
Tween 80 10 µL25 µLWetting Agent
Purified Water q.s. to 10 mLq.s. to 10 mLVehicle
Reported Experimental Oral Dosages

The dosage of this compound can vary significantly based on the animal species and the objective of the study.

Animal ModelDosageContextReference(s)
Rats 10, 30, 100 mg/kg/dayDevelopmental toxicity study[4]
Rats 20, 50, 250 mg/kg/day3-month toxicity study[4][5]
Dogs 20, 60, 180 mg/kg/day13-week toxicity study[4]
Cattle 7.5 mg/kg (single dose)Residue study (10% suspension)[9]
Sheep 5.0 mg/kg (single dose)Residue study (2.5% suspension)[9]
Dogs 15 mg/kg (single dose)Efficacy study (in combination)[10]

Diagrams of Workflows and Mechanisms

G cluster_prep Preparation Phase cluster_mix Homogenization & QC cluster_admin Administration start 1. Weigh this compound & Suspending Agents wetting 2. Form a Smooth Paste with Wetting Agent start->wetting disperse 3. Disperse Paste in Suspending Vehicle wetting->disperse volume 4. Adjust to Final Volume disperse->volume mix 5. Homogenize via Stirring/Sonication volume->mix qc 6. Visual Inspection for Uniformity mix->qc store 7. Store at 2-8°C qc->store resuspend 8. Vigorously Resuspend Before Dosing store->resuspend administer 9. Administer via Oral Gavage resuspend->administer G cluster_host Host Animal (In Vivo Metabolism) cluster_parasite Parasite (Mechanism of Action) feb This compound (Prodrug) Administered Orally metabolism Cyclization & Oxidation (Liver/GI Tract) feb->metabolism fbz Fenbendazole (Active Metabolite) metabolism->fbz oxz Oxfendazole (Active Metabolite) metabolism->oxz btub β-Tubulin Subunits fbz->btub Inhibition oxz->btub Inhibition mt Microtubule Assembly btub->mt Polymerization disrupt Disruption of Vital Functions (e.g., Glucose Uptake) mt->disrupt death Parasite Death disrupt->death

References

Application Notes and Protocols: Assaying the Impact of Febantel on Microtubule Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Febantel is a broad-spectrum anthelmintic agent belonging to the pro-benzimidazole class. It is metabolically activated in vivo to form fenbendazole (FZ) and oxfendazole (OFZ), which are its primary active metabolites.[1][2][3] These metabolites exert their biological effects by targeting tubulin, the fundamental protein subunit of microtubules. By binding specifically to parasite β-tubulin, fenbendazole and oxfendazole disrupt the dynamic equilibrium of microtubule polymerization, a process critical for various essential cellular functions.[4] This interference with microtubule dynamics leads to the impairment of cell division, intracellular transport, and nutrient absorption, ultimately resulting in parasite death.[4]

Recent studies have highlighted the anti-neoplastic properties of benzimidazoles, including fenbendazole, which acts as a moderate microtubule destabilizing agent in mammalian cancer cells.[5][6] This has spurred interest in repurposing these compounds for cancer therapy. These application notes provide a comprehensive overview and detailed protocols for assaying the impact of this compound and its metabolites on microtubule dynamics, from in vitro biochemical assays to cell-based functional assessments.

Mechanism of Action

This compound itself is a prodrug.[1] Upon administration, it undergoes cyclization and metabolic conversion, primarily in the liver, to form fenbendazole and oxfendazole.[1][7] These active benzimidazole compounds bind to the colchicine-binding site on β-tubulin.[8] This binding event inhibits the polymerization of tubulin dimers into microtubules, shifting the dynamic equilibrium towards depolymerization.[6][9] The resulting disruption of the microtubule network interferes with the formation of the mitotic spindle, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[10][11]

Febantel_Mechanism cluster_0 Pharmacokinetics cluster_1 Molecular Interaction cluster_2 Cellular Impact This compound This compound (Prodrug) Metabolites Active Metabolites (Fenbendazole, Oxfendazole) This compound->Metabolites In vivo Metabolism Tubulin β-Tubulin Subunit Metabolites->Tubulin Binds to Colchicine Site Polymerization Microtubule Polymerization Disruption Microtubule Network Disruption Polymerization->Disruption Inhibition Spindle Mitotic Spindle Malformation Disruption->Spindle Arrest G2/M Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis Workflow cluster_workflow Recommended Experimental Workflow A Step 1: Biochemical Assay (In Vitro Tubulin Polymerization) B Step 2: Cellular Imaging (Immunofluorescence of Microtubules) A->B Confirms cellular microtubule disruption C Step 3: Functional Assay (Cell Viability / Cytotoxicity) B->C Assesses functional consequence D Data Analysis & Interpretation C->D

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Febantel Solubility Challenges in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and answers to frequently asked questions regarding the solubility of Febantel for in vitro experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge for in vitro assays?

This compound is a broad-spectrum anthelmintic agent primarily used in veterinary medicine.[1] It is a prodrug, meaning it is metabolized into its active forms, fenbendazole and oxfendazole, within the host's body.[1][2] For in vitro assays, which are conducted in aqueous-based cell culture media, this compound's very low water solubility (approximately 0.0052 mg/mL) presents a significant challenge.[3][4] This poor solubility can lead to precipitation, inaccurate dosing, and unreliable experimental results.

Q2: What are the key physicochemical properties of this compound?

Understanding the basic properties of this compound is the first step in troubleshooting solubility issues. Key characteristics are summarized below.

PropertyValueSource
Molecular Formula C₂₀H₂₂N₄O₆S[5]
Molecular Weight 446.48 g/mol [5][6]
Appearance White to off-white crystalline powder[5][7]
Melting Point 125 - 130 °C[5][7]
Water Solubility ~0.0052 mg/mL[3]
pKa (Strongest Acidic) 9.48[3]

Troubleshooting Guide: Stock Solution & Cell Culture Application

This section addresses common problems encountered when preparing and using this compound in a laboratory setting.

Q3: What is the recommended solvent for preparing a this compound stock solution?

Dimethyl sulfoxide (DMSO) is the most effective and commonly used solvent for dissolving this compound for in vitro studies.[2][6][8] It is crucial to use fresh, anhydrous (moisture-free) DMSO, as absorbed moisture can significantly decrease this compound's solubility.[2][8]

SolventConcentrationRecommendationsSource
DMSO 55 mg/mL (123.19 mM)Sonication is recommended to aid dissolution.[6]
DMSO 89 mg/mL (199.33 mM)Use fresh DMSO; moisture reduces solubility.[2]
DMSO 100 mg/mL (223.97 mM)Ultrasonic treatment is needed.[8]
Chloroform Sparingly solubleNot recommended for cell culture applications.[7]
Q4: My this compound powder is not fully dissolving in DMSO. What should I do?

If you encounter difficulty dissolving this compound, even in DMSO, follow this workflow. Precipitation or incomplete dissolution can often be resolved with physical assistance.

G start Weigh this compound Powder & Add Anhydrous DMSO vortex Vortex Vigorously (2-5 minutes) start->vortex check1 Visually Inspect for Undissolved Particles vortex->check1 sonicate Sonicate in Water Bath (10-15 minutes) check1->sonicate Not Dissolved   ready Solution Ready for Use or Aliquoting check1->ready  Fully Dissolved check2 Inspect Again sonicate->check2 warm Warm Gently to 37°C (Briefly) check2->warm Not Dissolved   check2->ready  Fully Dissolved check3 Final Inspection warm->check3 check3->ready  Fully Dissolved fail Incomplete Dissolution. Re-evaluate DMSO quality or this compound purity. check3->fail Not Dissolved   G cluster_checks Initial Checks cluster_solutions Corrective Actions start Precipitate Observed in Culture Medium check_dmso Is final DMSO concentration > 0.1%? start->check_dmso check_dilution Was the stock added too quickly or in a large volume? check_dmso->check_dilution No sol_dmso High DMSO is cytotoxic. Lower the final concentration. Prepare a more dilute stock if needed. check_dmso->sol_dmso Yes sol_dilution Improve dilution technique. See Protocol 2. (e.g., serial dilution, dropwise addition). check_dilution->sol_dilution Yes sol_media Pre-warm media to 37°C. Add stock to media, not vice-versa. Vortex gently during addition. check_dilution->sol_media No sol_formulation Consider alternative formulations (e.g., cyclodextrin complexes) for very high concentrations. sol_media->sol_formulation If problem persists

References

Technical Support Center: Febantel Resistance in Parasitic Nematodes

Author: BenchChem Technical Support Team. Date: November 2025

This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) for addressing challenges encountered during the study of febantel resistance in parasitic nematodes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it exert its anthelmintic effect?

A1: this compound is a prodrug, meaning it is inactive until metabolized within the host animal.[1] In vivo, it undergoes metabolic cyclization to form fenbendazole (FBZ) and oxfendazole (OFZ), which are the active anthelmintic compounds.[2][3] These active metabolites belong to the benzimidazole (BZ) class of drugs. Their primary mode of action is to bind to β-tubulin, a protein subunit of microtubules. This binding disrupts the polymerization of microtubules in the nematode's intestinal and absorptive cells, ultimately impairing nutrient uptake and leading to parasite death by starvation.[4]

Q2: What are the primary molecular mechanisms of resistance to this compound/benzimidazoles in nematodes?

A2: The most well-characterized mechanism of resistance is due to genetic mutations in the β-tubulin isotype 1 gene, which is the target site for the active metabolites of this compound.[5] These mutations reduce the binding affinity of benzimidazole drugs to the β-tubulin protein, rendering the drug less effective. Other potential mechanisms that may contribute to resistance include the upregulation of drug efflux pumps, such as ABC transporters, which actively remove the drug from the parasite's cells, and altered drug metabolism pathways.[5][6]

Q3: Which specific single nucleotide polymorphisms (SNPs) in the β-tubulin gene are most commonly associated with resistance?

A3: Several key SNPs in the β-tubulin isotype 1 gene have been strongly correlated with benzimidazole resistance across various nematode species.[7] The most common and well-documented mutations are:

  • F200Y (Phenylalanine to Tyrosine): A substitution from TTC to TAC at codon 200 is the most frequently identified mutation and is a strong indicator of resistance in species like Haemonchus contortus.[8][9][10]

  • F167Y (Phenylalanine to Tyrosine): A TTC to TAC change at codon 167 is another important resistance-associated SNP.[11]

  • E198A (Glutamic acid to Alanine): A GAA to GCA substitution at codon 198 is also linked to resistance.[12] Recent studies have identified other mutations at codon 198, such as E198V, E198L, and E198K, which also confer resistance.[7][12]

Q4: How can I quantitatively assess the level of resistance in a nematode population?

A4: Resistance levels can be quantified using both phenotypic and genotypic assays.

  • Phenotypic Assays: The Egg Hatch Assay (EHA) and Larval Development Test (LDT) are the most common in vitro methods.[13] These tests determine the effective concentration (EC50) of a drug required to inhibit 50% of eggs from hatching or larvae from developing. A higher EC50 value in a test population compared to a susceptible reference strain indicates resistance.

  • Genotypic Assays: Molecular techniques like real-time PCR, droplet digital PCR (ddPCR), and pyrosequencing can be used to determine the frequency of known resistance-associated SNPs (e.g., F200Y) in a parasite population.[8][14][15] Higher frequencies of these resistance alleles correlate with reduced drug efficacy.

Data Presentation

Table 1: Comparison of EC50 Values in Susceptible vs. Resistant Nematode Isolates

This table summarizes representative data from the literature, highlighting the shift in EC50 values observed in benzimidazole-resistant nematode populations when assessed with the Egg Hatch Test (EHT).

Nematode SpeciesAnthelminticSusceptible Isolate EC50 (µg/ml)Resistant Isolate EC50 (µg/ml)Resistance Factor (Fold Increase)
Haemonchus contortusThiabendazole~0.050.12 - 0.212.4 - 4.2
Ancylostoma caninumThiabendazole~0.25 µM2.79 - 3.73 µM11.2 - 14.9
Cyathostomins (mixed)ThiabendazoleVariesVaries3.2 - 13.3

Data compiled from studies on various nematode isolates. Actual values can vary significantly between specific isolates and laboratories.[13][16][17]

Visualizations

Signaling Pathways and Workflows

Febantel_Metabolism_Action cluster_host Host Animal cluster_nematode Nematode Cell This compound This compound (Prodrug) Fenbendazole Fenbendazole (Active) This compound->Fenbendazole Cyclization Oxfendazole Oxfendazole (Active) Fenbendazole->Oxfendazole Oxidation Tubulin β-tubulin subunits Fenbendazole->Tubulin Binds to Oxfendazole->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Polymerize Disruption Disruption of Microtubule Formation

Resistance_Mechanisms cluster_target Target Site Modification cluster_efflux Increased Drug Efflux BZ Benzimidazole (FBZ/OFZ) WT_Tubulin Wild-Type β-tubulin BZ->WT_Tubulin High Affinity Binding Mut_Tubulin Mutated β-tubulin (F200Y, F167Y, E198A) BZ->Mut_Tubulin Low Affinity Binding EffluxPump ABC Transporter (Efflux Pump) BZ->EffluxPump Pumped out WT_Tubulin->Mut_Tubulin SNP Mutation Upregulation Gene Upregulation Upregulation->EffluxPump

Experimental_Workflow cluster_pheno Phenotypic Analysis cluster_geno Genotypic Analysis A Sample Collection (Faeces/Worms) B Egg Isolation A->B E DNA Extraction (from Eggs/Larvae/Adults) A->E C Egg Hatch Assay (EHA) B->C D Calculate EC50 C->D I Resistance Profile D->I Correlate F PCR Amplification of β-tubulin gene E->F G SNP Detection (Sequencing, ddPCR, etc.) F->G H Determine Allele Frequency G->H H->I Correlate

Troubleshooting Guides

Problem 1: My PCR assay for β-tubulin SNPs (e.g., F200Y) is failing or giving ambiguous results (e.g., no bands, faint bands, or non-specific bands).

Potential Cause Recommended Solution
Poor DNA Quality/Quantity Ensure DNA is extracted from fresh samples (eggs, larvae, or adult worms). Use a validated DNA extraction kit and quantify the DNA using spectrophotometry (e.g., NanoDrop). Check the A260/A280 ratio (should be ~1.8-2.0).
PCR Inhibitors Inhibitors from faecal samples can carry over during DNA extraction. Try diluting the DNA template (e.g., 1:10, 1:100) to dilute inhibitors while retaining enough template for amplification.
Suboptimal Annealing Temperature (Ta) The Ta is critical for primer specificity. The rule of thumb is to use a Ta that is 5°C lower than the melting temperature (Tm) of the primers.[18] It is highly recommended to perform a gradient PCR to empirically determine the optimal Ta for your specific primers and template.
Incorrect Primer Design Ensure primers are specific to the nematode species of interest and flank the SNP region. Use tools like Primer-BLAST to check for specificity. Degenerate primers may be useful if amplifying from mixed-species samples.[19]
Issues with PCR Reagents Use a high-quality Taq polymerase and fresh dNTPs. Ensure the MgCl2 concentration is optimal (typically 1.5-2.5 mM). Prepare a master mix to reduce pipetting errors and ensure consistency.

Problem 2: I am seeing high variability and poor dose-response curves in my Egg Hatch Assay (EHA) results.

Potential Cause Recommended Solution
Inconsistent Egg Age/Viability Use only freshly collected faecal samples to ensure eggs are at a similar developmental stage and have high viability. The assay is based on inhibiting embryonation and hatching.[20]
Drug Solubility Issues Benzimidazoles have poor water solubility. Prepare a stock solution in a solvent like Dimethyl Sulfoxide (DMSO).[12] When adding to the assay wells, ensure the final DMSO concentration is low and consistent across all wells (including controls) to avoid solvent toxicity effects (typically ≤1%).
Inaccurate Egg Counts High variability can result from inconsistent numbers of eggs per well. After isolating and cleaning the eggs, carefully suspend them in a known volume and gently mix before aliquoting to ensure a homogenous distribution. Aim for approximately 100-150 eggs per well.
Contamination Bacterial or fungal contamination can affect egg hatching and make counting difficult. Perform all steps under sterile conditions. Wash eggs thoroughly to remove faecal debris.
Incorrect Incubation Incubate plates at a consistent temperature (e.g., 25-27°C) for the specified time (typically 48 hours). Ensure plates are sealed or kept in a humid chamber to prevent evaporation.

Experimental Protocols

Protocol 1: Egg Hatch Assay (EHA) for Benzimidazole Resistance

This protocol is adapted from standard methodologies for determining the EC50 of benzimidazoles against nematode eggs.[20]

Materials:

  • Fresh faecal samples containing nematode eggs

  • Saturated salt solution (e.g., NaCl or MgSO4)

  • Sieves of various mesh sizes (e.g., 250 µm, 100 µm, 25 µm)

  • Centrifuge and tubes

  • Thiabendazole (or other benzimidazole), DMSO

  • 24-well or 96-well microtiter plates

  • Inverted microscope

  • Humid chamber/incubator (25-27°C)

Procedure:

  • Egg Isolation:

    • Homogenize faecal samples in water.

    • Pass the slurry through a series of sieves to remove large debris. Collect the fraction that passes through a 100 µm sieve but is retained on a 25 µm sieve.

    • Wash the collected eggs extensively with tap water to remove fine debris.

    • Perform a flotation step using a saturated salt solution to separate eggs from remaining debris. Centrifuge, collect the supernatant containing the eggs, and wash again with water to remove salt.

    • Suspend the clean eggs in water and estimate the concentration (eggs/mL) by counting aliquots under a microscope. Adjust the concentration to approximately 200-300 eggs/mL.

  • Drug Preparation:

    • Prepare a stock solution of thiabendazole (e.g., 10 mg/mL) in DMSO.

    • Create a series of serial dilutions of the drug stock solution. Final concentrations in the assay typically range from 0.01 µg/mL to 1.0 µg/mL.

  • Assay Setup:

    • Add the appropriate volume of each drug dilution to triplicate wells of a microtiter plate.

    • Include control wells: a negative control (water only) and a solvent control (water with the same final concentration of DMSO used in the drug wells).

    • Add 0.5 mL of the egg suspension (containing ~100-150 eggs) to each well.

  • Incubation and Reading:

    • Place the plate in a humid chamber and incubate at 25-27°C for 48 hours.

    • After incubation, add a drop of Lugol's iodine to each well to stop further hatching and stain the larvae.

    • Under an inverted microscope, count the number of hatched first-stage larvae (L1) and unhatched (dead or embryonated) eggs in each well.

  • Data Analysis:

    • Calculate the percentage of eggs hatched for each concentration.

    • Correct for the hatch rate in the negative control wells.

    • Plot the percentage inhibition against the log of the drug concentration and use probit analysis to determine the EC50 value (the concentration that inhibits 50% of eggs from hatching).

Protocol 2: PCR and SNP Detection for F200Y Mutation

This protocol provides a general framework for detecting the F200Y (TTC > TAC) SNP in the β-tubulin gene of Haemonchus contortus.[8][11]

Materials:

  • Nematode eggs, larvae, or adult worms

  • DNA extraction kit (suitable for parasites)

  • PCR primers flanking codon 200 of the H. contortus β-tubulin isotype 1 gene

  • Taq DNA polymerase, dNTPs, PCR buffer, MgCl2

  • Thermocycler

  • Agarose gel electrophoresis equipment

  • Method for SNP detection (e.g., Sanger sequencing, pyrosequencing, or ddPCR platform)

Procedure:

  • DNA Extraction:

    • Extract genomic DNA from a representative pool of parasites (e.g., ~100 adult worms or a pellet of eggs/larvae) using a commercial kit according to the manufacturer's instructions.

    • Elute DNA in a suitable buffer and determine its concentration and purity.

  • PCR Amplification:

    • Set up a PCR reaction (typically 25 µL volume):

      • ~50-100 ng genomic DNA

      • 10 pmol of each forward and reverse primer

      • 0.2 mM of each dNTP

      • 1X PCR buffer (containing MgCl2)

      • 1-1.25 units of Taq polymerase

    • Use a standard thermocycling profile, which must be optimized:

      • Initial Denaturation: 95°C for 5 min

      • 30-35 Cycles:

        • Denaturation: 95°C for 30 sec

        • Annealing: 55-65°C (optimize with gradient PCR) for 30 sec

        • Extension: 72°C for 45-60 sec

      • Final Extension: 72°C for 7 min

    • Verify the PCR product by running a small volume on a 1.5% agarose gel. A single, bright band of the expected size should be visible.

  • SNP Genotyping:

    • Sanger Sequencing (Gold Standard): Purify the PCR product and send it for bidirectional Sanger sequencing using the same PCR primers. Analyze the resulting chromatogram at the codon 200 position to identify the presence of TTC (susceptible) or TAC (resistant) alleles. The presence of overlapping peaks indicates a heterozygous population.

    • Quantitative Methods (for allele frequency): For a more quantitative assessment, use methods like pyrosequencing or droplet digital PCR (ddPCR). These techniques can precisely measure the relative abundance of the susceptible (TTC) and resistant (TAC) alleles within the pooled DNA sample.[8][15]

  • Data Analysis:

    • For sequencing, align the sequence to a reference β-tubulin gene to confirm the mutation.

    • For quantitative methods, calculate the percentage of the resistant allele (TAC) in the population. A frequency >10-20% is often indicative of emerging clinical resistance.

References

Technical Support Center: Enhancing the Bioavailability of Febantel Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the bioavailability of Febantel formulations. This compound, a prodrug of the broad-spectrum anthelmintic Fenbendazole, exhibits low aqueous solubility, which can limit its oral absorption and therapeutic efficacy. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to assist in the development of more effective this compound formulations.

Frequently Asked Questions (FAQs)

Q1: What are the main factors limiting the oral bioavailability of this compound?

A1: The primary factor limiting the oral bioavailability of this compound is its poor aqueous solubility. As a Biopharmaceutics Classification System (BCS) Class II drug, its absorption is dissolution rate-limited.[1] Once administered orally, this compound must first dissolve in the gastrointestinal fluids to be absorbed. Its low solubility hinders this process, leading to incomplete absorption and reduced systemic exposure. Additionally, this compound is a prodrug that undergoes metabolic conversion to its active metabolites, Fenbendazole and Oxfendazole, primarily in the liver.[2] The extent of first-pass metabolism can also influence the overall bioavailability of the active moieties.

Q2: What are the most promising formulation strategies to enhance this compound's bioavailability?

A2: Several formulation strategies have shown promise in overcoming the solubility challenges of this compound and its active metabolite, Fenbendazole. These include:

  • Solid Dispersions: This technique involves dispersing this compound in a hydrophilic polymer matrix at a molecular level. This can significantly enhance the dissolution rate by presenting the drug in an amorphous, higher-energy state and increasing the surface area for dissolution.[3][4]

  • Nanoparticles: Reducing the particle size of this compound to the nanometer range dramatically increases the surface area-to-volume ratio, leading to a faster dissolution rate as described by the Noyes-Whitney equation.[5]

  • Lipid-Based Formulations: Formulating this compound in lipids, surfactants, and co-solvents can improve its solubilization in the gastrointestinal tract and facilitate its absorption through the lymphatic pathway.[6][7]

  • Coacervation: This is a phase separation method that can encapsulate the drug in a polymer-rich phase, potentially improving its dissolution and absorption. A study involving coacervation of this compound with a non-ionic surfactant (Lutrol L44®) and maltodextrin demonstrated increased in vitro dissolution and plasma concentrations in dogs.[8]

Q3: How is this compound metabolized, and how does this impact formulation development?

A3: this compound is a prodrug that is metabolically converted to its pharmacologically active metabolites. The primary metabolic pathway involves the cyclization of this compound to form Fenbendazole. Fenbendazole can then be further metabolized to its sulfoxide derivative, Oxfendazole. Understanding this metabolic pathway is crucial for formulation development as the ultimate goal is to increase the systemic exposure to the active metabolites. Therefore, pharmacokinetic studies should ideally measure the plasma concentrations of both the parent drug (this compound) and its key metabolites (Fenbendazole and Oxfendazole).

Troubleshooting Guides

Solid Dispersion Formulations
Problem Potential Cause(s) Troubleshooting Suggestion(s)
Low drug loading Poor miscibility between this compound and the chosen polymer.Screen a variety of polymers with different properties (e.g., PVP, HPMC, Soluplus®). Conduct solubility/miscibility studies to determine the optimal polymer and drug-to-polymer ratio.
Drug recrystallization during storage The amorphous solid dispersion is thermodynamically unstable. The chosen polymer does not sufficiently inhibit drug crystallization.Select polymers with a high glass transition temperature (Tg). Store the formulation in low humidity conditions. Consider the addition of a crystallization inhibitor.
Incomplete dissolution in vitro The formulation is not dispersing properly. The drug may be precipitating out of the supersaturated solution.Optimize the dissolution medium (e.g., pH, addition of surfactants). Incorporate a precipitation inhibitor into the formulation.
Nanoparticle Formulations
Problem Potential Cause(s) Troubleshooting Suggestion(s)
Wide particle size distribution (high Polydispersity Index - PDI) Inefficient homogenization or milling process. Aggregation of nanoparticles.Optimize the energy input during particle size reduction (e.g., sonication time/amplitude, milling speed/duration). Use appropriate stabilizers to prevent particle aggregation.
Low entrapment efficiency (for encapsulated nanoparticles) Poor affinity of this compound for the nanoparticle matrix. Drug leakage during the preparation process.Modify the nanoparticle composition to enhance drug-matrix interactions. Optimize the formulation process to minimize drug loss (e.g., adjust solvent evaporation rate).
Poor in vivo performance despite good in vitro dissolution Nanoparticle aggregation in the gastrointestinal tract. Rapid clearance of nanoparticles.Surface-modify the nanoparticles with mucoadhesive or mucus-penetrating polymers. Investigate different nanoparticle materials to modulate in vivo fate.

Data Presentation

The following tables summarize quantitative data from studies on Fenbendazole (the active metabolite of this compound) formulations, illustrating the potential for bioavailability enhancement. Direct comparative data for enhanced this compound formulations is limited in publicly available literature.

Table 1: Pharmacokinetic Parameters of Fenbendazole Solid Dispersions in Sheep

FormulationCmax (µg/mL)AUC0-t (µg·h/mL)
Physical Mixture (PM)0.1575.1
Self-Dispersible Nanocrystals (SDNC)0.34610.1

Data adapted from a study on Fenbendazole self-dispersible nanocrystals, which can be considered a type of solid dispersion.[9]

Table 2: Pharmacokinetic Parameters of Different Fenbendazole Formulations in Dogs

FormulationCmax (µg/mL)AUC (µg·h/mL)Tmax (h)
Gelatin Capsule (20 mg/kg)0.425.8312.67
In Feed (20 mg/kg)---
Alginate Suspension (20 mg/kg)--16.80
In Feed (100 mg/kg)---

Note: The study indicated that administration in feed increased apparent bioavailability, but specific Cmax and AUC values were not provided in the abstract.[1]

Experimental Protocols

Preparation of this compound Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP) K30

  • Methanol (or another suitable solvent)

  • Rotary evaporator

  • Water bath

  • Mortar and pestle

  • Sieves

Methodology:

  • Accurately weigh this compound and PVP K30 in a desired ratio (e.g., 1:1, 1:2, 1:4).

  • Dissolve both the drug and the polymer in a minimal amount of methanol in a round-bottom flask with the aid of sonication if necessary.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Continue the evaporation until a dry, thin film is formed on the inner wall of the flask.

  • Further dry the solid dispersion in a vacuum oven at a specified temperature for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask.

  • Gently pulverize the solid dispersion using a mortar and pestle.

  • Pass the powdered solid dispersion through a sieve of a specific mesh size to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator until further characterization.

In Vitro Dissolution Testing

Objective: To evaluate the dissolution rate of different this compound formulations.

Apparatus:

  • USP Dissolution Apparatus 2 (Paddle type)

  • Dissolution vessels (900 mL)

  • Water bath

  • Syringes with filters (e.g., 0.45 µm)

  • UV-Vis Spectrophotometer or HPLC system

Methodology:

  • Prepare the dissolution medium (e.g., 900 mL of 0.1 N HCl to simulate gastric fluid). De-aerate the medium before use.

  • Preheat the dissolution medium to 37 ± 0.5°C in the dissolution vessels.

  • Set the paddle speed to a specified rate (e.g., 50 or 75 rpm).

  • Accurately weigh a quantity of the this compound formulation equivalent to a specific dose and place it in the dissolution vessel.

  • Start the dissolution apparatus.

  • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).

  • Immediately filter the withdrawn samples through a 0.45 µm syringe filter.

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Analyze the filtered samples for this compound concentration using a validated analytical method (UV-Vis spectrophotometry or HPLC).

  • Calculate the cumulative percentage of drug released at each time point.

In Vivo Pharmacokinetic Study in a Canine Model

Objective: To evaluate the oral bioavailability of a novel this compound formulation compared to a reference formulation.

Animals:

  • Healthy adult beagle dogs of both sexes.

  • Animals should be fasted overnight before drug administration.

Methodology:

  • Divide the animals into two groups: a test group receiving the novel formulation and a control group receiving the reference formulation (e.g., a commercial tablet or an aqueous suspension of pure this compound).

  • Administer the formulations orally at a predetermined dose.

  • Collect blood samples (e.g., 2 mL) from a suitable vein (e.g., cephalic vein) into heparinized tubes at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48 hours post-dosing).

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -20°C or lower until analysis.

  • Analyze the plasma samples for the concentration of this compound and its major metabolites (Fenbendazole and Oxfendazole) using a validated bioanalytical method (e.g., LC-MS/MS).

  • Calculate the key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve), using appropriate software.

  • Statistically compare the pharmacokinetic parameters between the test and control groups to assess the relative bioavailability of the novel formulation.

Visualizations

Febantel_Metabolism This compound This compound Fenbendazole Fenbendazole (Active) This compound->Fenbendazole Cyclization (in vivo) Oxfendazole Oxfendazole (Active) Fenbendazole->Oxfendazole Oxidation

Caption: Metabolic pathway of this compound to its active metabolites.

Experimental_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Solid_Dispersion Solid Dispersion Dissolution_Testing Dissolution Testing Solid_Dispersion->Dissolution_Testing Nanoparticles Nanoparticles Nanoparticles->Dissolution_Testing Lipid_Based Lipid-Based Lipid_Based->Dissolution_Testing Pharmacokinetic_Study Pharmacokinetic Study (Animal Model) Dissolution_Testing->Pharmacokinetic_Study Promising candidates Physicochemical_Characterization Physicochemical Characterization (e.g., DSC, XRD, SEM) Data_Analysis Data Analysis (Cmax, AUC, Tmax) Pharmacokinetic_Study->Data_Analysis

Caption: General experimental workflow for developing and evaluating enhanced this compound formulations.

References

Technical Support Center: Febantel Stability in Solvent Systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with febantel. The information is designed to address common challenges encountered during experimental work related to this compound's stability in various solvent systems.

Frequently Asked Questions (FAQs)

Q1: What are the main factors affecting this compound's stability?

This compound is primarily susceptible to degradation through hydrolysis, especially under alkaline conditions.[1][2] It is relatively stable under thermal and oxidative stress.[1][2] Exposure to acidic conditions and light can also lead to degradation.[1][2]

Q2: In which solvents is this compound known to be soluble?

Quantitative solubility data for this compound in a wide range of organic solvents is limited in publicly available literature. However, some information is available:

  • Dimethyl Sulfoxide (DMSO): this compound is soluble in DMSO at a concentration of 89 mg/mL.[3]

  • Acetonitrile: Used as a solvent for preparing stock solutions for HPLC analysis, indicating good solubility.[2][4]

  • Methanol: Also used in sample preparation for HPLC analysis, suggesting solubility.[5][6]

  • Methanol/Acetonitrile Mixtures: These have been used as a diluent for this compound, indicating compatibility and solubility.[7]

For other common laboratory solvents, it is recommended to perform solubility studies to determine the precise solubility under your experimental conditions.

Q3: What are the known degradation products of this compound?

Forced degradation studies have identified several degradation products (DPs). Under hydrolytic (acidic and alkaline) and photolytic stress, five major degradation products have been reported.[1][2][8] The primary degradation pathway involves the hydrolysis of the carbamate groups.[5] Key metabolites, which can also be degradation products, include fenbendazole and fenbendazole sulfone.

Q4: Is this compound stable in its solid form?

Yes, this compound in its solid, crystalline form is considered stable under normal storage conditions.[9][10][11][12] However, it is still advisable to store it in a well-closed container, protected from light and humidity, at a controlled room temperature.

Troubleshooting Guides

Issue 1: Rapid degradation of this compound in a prepared solution.

Possible Cause: The solvent system is not optimal for this compound stability, likely due to pH or the presence of reactive species.

Troubleshooting Steps:

  • Evaluate Solvent pH: If using aqueous or protic solvents, measure the pH. This compound degrades rapidly in alkaline conditions. Adjusting the pH to a neutral or slightly acidic range may improve stability.

  • Solvent Purity: Ensure the use of high-purity (e.g., HPLC grade) solvents. Impurities in lower-grade solvents can catalyze degradation.

  • Avoid Reactive Solvents: Be cautious with solvents that can undergo autoxidation to form peroxides (e.g., older samples of tetrahydrofuran or diethyl ether), as these can potentially degrade this compound. Although this compound is reported to be stable under oxidative stress from hydrogen peroxide, other reactive oxygen species could have an effect.

  • Temperature and Light: Store the solution protected from light and at a reduced temperature (e.g., 2-8 °C) to slow down potential degradation.

  • Consider Aprotic Solvents: If the experimental design allows, consider using aprotic solvents like acetonitrile or DMSO where hydrolytic degradation is minimized.

Issue 2: Inconsistent results in stability studies.

Possible Cause: Variability in experimental conditions or analytical methodology.

Troubleshooting Steps:

  • Standardize Solution Preparation: Ensure a consistent and documented procedure for preparing the this compound solutions, including the order of addition of components and mixing times.

  • Control Environmental Factors: Tightly control temperature and light exposure during the experiment. Use amber glassware or cover vessels with aluminum foil to protect from light.

  • Analytical Method Validation: Verify that the analytical method used (e.g., HPLC) is stability-indicating. This means the method can separate the intact drug from its degradation products.

  • System Suitability: Perform system suitability tests before each analytical run to ensure the chromatographic system is performing adequately.

Data Presentation

Due to the limited availability of specific quantitative data on this compound's stability in various organic solvents in the public domain, a comprehensive comparative table cannot be provided. The following table summarizes the available qualitative and semi-quantitative information. Researchers are strongly encouraged to perform their own stability studies for their specific solvent systems and conditions.

Solvent SystemSolubilityKnown Stability IssuesRecommendations
Acetonitrile Soluble (used for stock solutions)[2][4]Generally considered a suitable solvent for analytical purposes.Use HPLC grade. Store solutions protected from light.
Methanol Soluble (used for sample preparation)[5][6]Can be used, but potential for solvolysis should be considered in long-term studies.Use HPLC grade. Store solutions protected from light and at low temperatures.
DMSO 89 mg/mL[3]Generally a good solvent for stock solutions. Ensure it is anhydrous as absorbed moisture can affect stability.Use high-purity, anhydrous DMSO. Store protected from moisture and light.
Aqueous Buffers Poorly solubleHighly susceptible to hydrolysis, especially at alkaline pH.[1][2]Avoid alkaline conditions. Use freshly prepared solutions.
Ethanol Data not availableA study on the related compound fenbendazole showed photosensitivity in ethanol.[13]Protect solutions from light. Conduct stability studies to determine suitability.
Polyethylene Glycol (PEG) Data not availablePEGs can undergo autoxidation, which may affect the stability of dissolved drugs.[14]Use stabilized grades of PEG. Evaluate the stability of this compound in the specific PEG-based formulation.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol is a composite based on several published methods and is intended as a starting point for developing a validated in-house method.[2][15]

1. Chromatographic Conditions:

  • Column: Hypersil® BDS C18 (150 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase:

    • A: 10 mM Ammonium formate buffer (pH 3.5)

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) % A % B
    0 90 10
    10 10 90
    15 10 90
    20 90 10

    | 25 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 281 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of acetonitrile.

  • Working Standard Solution (100 µg/mL): Dilute 10 mL of the stock solution to 100 mL with the mobile phase initial composition (90:10 A:B).

3. Forced Degradation Study Protocol:

To ensure the method is stability-indicating, perform forced degradation studies.

  • Acid Hydrolysis: To 1 mL of this compound stock solution, add 1 mL of 0.1 M HCl. Heat at 80°C for a specified time. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase.

  • Alkaline Hydrolysis: To 1 mL of this compound stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for a specified time. Neutralize with 0.1 M HCl and dilute with mobile phase.

  • Oxidative Degradation: To 1 mL of this compound stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for a specified time and then dilute with mobile phase.

  • Thermal Degradation: Keep the solid drug in a hot air oven at a specified temperature (e.g., 70°C) for a defined period. Then, prepare a solution in acetonitrile and dilute with the mobile phase.

  • Photolytic Degradation: Expose a solution of this compound (e.g., 100 µg/mL in acetonitrile) to UV light (e.g., in a photostability chamber) for a defined period.

4. Analysis:

Inject the prepared standard, stressed samples, and a blank (solvent) into the HPLC system.

5. Method Validation:

The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The peak purity of the this compound peak in the presence of its degradation products should be assessed using a photodiode array (PDA) detector.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation start Prepare this compound Solution in Solvent of Interest stress Apply Stress Conditions (Temp, Light, pH) start->stress sample Take Time-Point Samples stress->sample hplc HPLC Analysis sample->hplc data Data Acquisition hplc->data quantify Quantify this compound Peak Area data->quantify degradation Identify Degradation Products data->degradation stability Determine % Degradation and Stability Profile quantify->stability

Caption: Experimental workflow for assessing this compound stability.

troubleshooting_workflow start Instability Observed (e.g., Degradation) check_solvent Check Solvent System start->check_solvent check_conditions Review Experimental Conditions start->check_conditions check_method Verify Analytical Method start->check_method ph_issue Is pH of solvent system a contributing factor? check_solvent->ph_issue Yes purity_issue Is solvent purity adequate? check_solvent->purity_issue No temp_light_issue Were temperature and light controlled? check_conditions->temp_light_issue stability_indicating Is the method stability-indicating? check_method->stability_indicating adjust_ph Adjust pH to neutral/acidic ph_issue->adjust_ph No use_hplc_grade Use high-purity solvent purity_issue->use_hplc_grade No control_env Implement strict temp/light control temp_light_issue->control_env No validate_method Validate HPLC method (ICH guidelines) stability_indicating->validate_method No degradation_pathway This compound This compound hydrolysis Hydrolysis (Acidic/Alkaline Conditions) This compound->hydrolysis photolysis Photolysis (UV/Light Exposure) This compound->photolysis dp1 Degradation Product I hydrolysis->dp1 dp2 Degradation Product II hydrolysis->dp2 dp3 Degradation Product III hydrolysis->dp3 dp4 Degradation Product IV hydrolysis->dp4 dp5 Degradation Product V hydrolysis->dp5 fenbendazole Fenbendazole hydrolysis->fenbendazole oxfendazole Oxfendazole hydrolysis->oxfendazole photolysis->dp1 photolysis->dp2 photolysis->dp3 photolysis->dp4 photolysis->dp5

References

Technical Support Center: Febantel-Induced Hepatotoxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering hepatotoxicity in animal studies involving the anthelmintic drug Febantel. The information is based on available scientific literature concerning this compound's primary metabolite, Fenbendazole, which is the focus of most toxicological studies.

Frequently Asked Questions (FAQs)

Q1: We are using this compound in our study and observing signs of liver injury. What is the likely cause?

This compound itself is a prodrug. In vivo, it is metabolized into Fenbendazole and Oxfendazole.[1] The hepatotoxic effects observed are generally attributed to these active metabolites. Most research has focused on Fenbendazole, which has been shown to induce liver injury, particularly by exacerbating the effects of other hepatotoxic compounds.[2][3][4]

Q2: What are the key mechanisms behind this compound/Fenbendazole-induced hepatotoxicity?

The primary mechanism identified in animal studies is the induction of oxidative stress. Specifically, Fenbendazole administration has been shown to cause a prolonged and persistent depletion of hepatic glutathione (GSH), a critical endogenous antioxidant.[2][3][4] This reduction in GSH makes hepatocytes more susceptible to damage from reactive oxygen species (ROS), leading to cellular injury and necrosis.

Q3: Which biomarkers are most indicative of liver damage in our animal models?

When assessing this compound/Fenbendazole-induced hepatotoxicity, the following biomarkers are critical:

  • Serum Liver Enzymes: Significant elevations in alanine transaminase (ALT) and aspartate transaminase (AST) are primary indicators of hepatocellular damage.[5][6]

  • Oxidative Stress Markers: A decrease in hepatic glutathione (GSH) levels is a direct marker of the underlying mechanism.[2][4]

  • Histopathology: Microscopic examination of liver tissue showing centrilobular hepatic necrosis, hepatocellular cytoplasmic degeneration, and inflammatory infiltrates confirms the biochemical findings.[2][3]

Troubleshooting Guide: Mitigating Hepatotoxicity

Issue: Elevated ALT and AST levels are observed in our Fenbendazole-treated group.

High serum transaminases are a clear sign of liver damage. Studies involving the co-administration of Fenbendazole with acetaminophen showed a marked increase in these enzymes.

Quantitative Data on Hepatotoxicity Markers

The following table summarizes data from a study where mice were fed a Fenbendazole-containing diet for 7 days before being treated with acetaminophen (APAP), illustrating the impact on liver enzymes and glutathione.

GroupSerum ALT (U/L) at 12hSerum AST (U/L) at 12hHepatic GSH (% of Control) at 12h
Control Diet + APAP ~1,500~2,000~100%
Fenbendazole Diet + APAP > 4,000> 5,000< 50%

Data adapted from studies on Fenbendazole's exacerbation of acetaminophen hepatotoxicity.[2][4]

Potential Strategy: Co-administration with an Antioxidant Agent

Since the primary mechanism of toxicity is oxidative stress via GSH depletion, a logical strategy is to co-administer a hepatoprotective agent with strong antioxidant properties.

Recommended Agent: Silymarin

Silymarin, the extract from milk thistle (Silybum marianum), is a well-documented hepatoprotective agent. Its mechanisms of action directly counteract those of Fenbendazole-induced toxicity:

  • Acts as a free-radical scavenger. [7][8]

  • Prevents glutathione depletion and can increase hepatic GSH levels.[7][9]

  • Stabilizes cellular membranes to prevent toxin entry.[7][9]

  • Reduces inflammation by inhibiting nuclear factor-kappa B (NF-κB) activation.[8]

While direct studies of Silymarin with this compound are not available, its established mechanisms make it a strong candidate for mitigating the observed hepatotoxicity.

Experimental Protocols

Protocol 1: Induction of Hepatotoxicity with Fenbendazole (as a model for this compound)

This protocol is based on a model used to study the exacerbation of liver injury by Fenbendazole.

1. Animal Model:

  • Species: Male C57BL/6 mice.

2. Acclimatization:

  • House animals for at least one week under standard conditions (12-h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

3. Dosing Regimen:

  • Treatment Group: Provide a diet containing 150 mg/kg Fenbendazole (which corresponds to a daily intake of 8–12 mg/kg/day). Administer this diet for 7 consecutive days.[2][3][4]
  • Control Group: Provide a standard, identical diet without Fenbendazole for 7 days.

4. Induction of Acute Liver Injury (Optional, for exacerbation studies):

  • On day 7, after an overnight fast, administer a single intraperitoneal (i.p.) injection of acetaminophen (300 mg/kg).[2][3]

5. Sample Collection and Analysis:

  • Euthanize animals at selected time points (e.g., 12 or 24 hours) after the final treatment.
  • Collect blood via cardiac puncture for serum separation. Analyze serum for ALT and AST levels using standard assay kits.
  • Perfuse the liver with saline and collect tissue samples. Homogenize a portion of the liver to measure hepatic GSH levels using a spectrophotometric assay.
  • Fix another portion of the liver in 10% neutral buffered formalin for histopathological processing (paraffin embedding, sectioning, and H&E staining).

Protocol 2: Proposed Protective Strategy using Silymarin

This is a proposed protocol based on the known mechanisms of Silymarin.

1. Animal Model & Acclimatization:

  • As described in Protocol 1.

2. Dosing Regimen:

  • Group 1 (Control): Standard diet.
  • Group 2 (this compound/Fenbendazole Only): Diet containing Fenbendazole for 7-14 days.
  • Group 3 (Protective Group): Diet containing Fenbendazole for 7-14 days, with daily co-administration of Silymarin (e.g., 50-100 mg/kg, via oral gavage).
  • Group 4 (Silymarin Only): Standard diet with daily administration of Silymarin.

3. Analysis:

  • At the end of the treatment period, collect blood and liver tissue as described in Protocol 1.
  • Compare biomarker levels (ALT, AST, GSH) and histopathological changes across all groups to determine if Silymarin provides a protective effect.

Visualizations: Pathways and Workflows

G cluster_workflow Experimental Workflow for Assessing Hepatotoxicity cluster_analysis 5. Analysis acclimate 1. Animal Acclimatization (1 week) diet 2. Dietary Administration (Control vs. Fenbendazole Diet, 7 days) acclimate->diet induce 3. Induction of Acute Injury (Optional: e.g., APAP injection) diet->induce collect 4. Sample Collection (Blood & Liver Tissue at 12/24h) induce->collect biochem Biochemical Assays (ALT, AST, GSH) collect->biochem histo Histopathology (H&E Staining)

Caption: A typical experimental workflow for evaluating this compound/Fenbendazole hepatotoxicity in a mouse model.

G This compound This compound / Fenbendazole GSH_Depletion Hepatic Glutathione (GSH) Depletion This compound->GSH_Depletion Induces Oxidative_Stress Increased Oxidative Stress (↑ ROS) GSH_Depletion->Oxidative_Stress Leads to Hepatocyte_Injury Hepatocyte Injury & Necrosis Oxidative_Stress->Hepatocyte_Injury Causes Elevated_Enzymes ↑ Serum ALT / AST Hepatocyte_Injury->Elevated_Enzymes Results in Silymarin Protective Agent (e.g., Silymarin) Scavenging ROS Scavenging & GSH Replenishment Silymarin->Scavenging Promotes Scavenging->Oxidative_Stress Inhibits

Caption: Signaling pathway of Fenbendazole toxicity and the proposed protective mechanism of an antioxidant agent.

References

Technical Support Center: Enhancing the Efficacy of Febantel Through Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the efficacy of Febantel through combination therapy.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for using this compound in combination therapy?

A1: this compound, a prodrug, is metabolized in vivo to fenbendazole and oxfendazole, which are potent anthelmintics.[1] Combining this compound with other anthelmintic agents broadens the spectrum of activity, can lead to synergistic effects, and may help to delay the development of resistance.[2][3] For instance, combination with pyrantel and praziquantel targets a wider range of nematodes and cestodes in dogs.[4][5]

Q2: What are the most common combination partners for this compound?

A2: The most common combination partners for this compound in veterinary medicine are pyrantel embonate and praziquantel.[4][5] This combination is effective against a broad spectrum of gastrointestinal worms in dogs, including roundworms, hookworms, whipworms, and tapeworms.[1][6]

Q3: What is the evidence for synergistic effects with this compound combination therapies?

A3: Studies have demonstrated synergistic effects between the this compound metabolite, fenbendazole, and pyrantel. This synergy results in more significant and rapid damage to the tissues of helminths compared to the administration of either drug alone.[2] This enhanced efficacy allows for the use of lower doses of each drug, potentially reducing the risk of side effects.

Q4: Are there any known signaling pathways involved in the synergistic action of this compound combinations?

A4: While the exact signaling pathways for the synergistic anthelmintic effects are not fully elucidated, the combination of a benzimidazole (like fenbendazole from this compound) and a nicotinic acetylcholine receptor (nAChR) agonist (like pyrantel) targets different physiological systems in the parasite. Fenbendazole disrupts microtubule formation, while pyrantel causes spastic paralysis. The combined assault on both the cytoskeleton and neuromuscular system is thought to be the basis of their synergistic action. In the context of the anticancer effects of fenbendazole, pathways involving p53 activation and modulation of the MEK3/6-p38-MAPK pathway have been identified, which could be relevant areas of investigation for anthelmintic synergy.

Q5: What are the potential mechanisms of resistance to this compound?

A5: Resistance to benzimidazoles, the class of drugs to which this compound's active metabolites belong, is a growing concern. The primary mechanism of resistance involves mutations in the β-tubulin gene, which reduces the binding affinity of the drug to its target.

Troubleshooting Guides

In Vitro Assays

Issue 1: High variability in Larval Migration Inhibition Assay (LMIA) results.

  • Possible Cause 1: Inconsistent larval age and viability.

    • Solution: Use larvae of a consistent age and assess their viability before starting the assay. Ensure a standardized procedure for larval recovery and preparation.

  • Possible Cause 2: Improper drug concentration preparation.

    • Solution: Prepare fresh drug solutions for each experiment. Use a reliable solvent and ensure complete dissolution. Perform serial dilutions carefully to obtain accurate final concentrations.

  • Possible Cause 3: Variation in incubation conditions.

    • Solution: Maintain consistent temperature, humidity, and CO2 levels during the incubation period. Ensure all wells in the assay plate are subjected to the same conditions.

Issue 2: No clear dose-response curve observed in the assay.

  • Possible Cause 1: Drug concentrations are too high or too low.

    • Solution: Conduct a pilot experiment with a wide range of drug concentrations to determine the optimal range for generating a dose-response curve.

  • Possible Cause 2: The parasite species/strain is resistant to the drug combination.

    • Solution: If possible, include a known susceptible strain as a positive control to validate the assay. If resistance is suspected, consider molecular testing for resistance markers.

In Vivo Assays (Fecal Egg Count Reduction Test - FECRT)

Issue 3: Fecal Egg Count Reduction Test (FECRT) shows low efficacy despite in vitro success.

  • Possible Cause 1: Poor drug bioavailability in the host.

    • Solution: Investigate the formulation and administration route. Factors such as diet and animal health can affect drug absorption.

  • Possible Cause 2: Rapid re-infection of the host.

    • Solution: House animals in a clean environment to prevent re-infection during the study period.

  • Possible Cause 3: Incorrect sampling or counting technique. [7]

    • Solution: Ensure fecal samples are collected at the correct time points post-treatment and use a standardized and validated egg counting method.[7][8] Inaccurate counting can significantly impact the calculated efficacy.[7]

Issue 4: High individual variation in fecal egg counts within treatment groups. [9]

  • Possible Cause 1: Natural variation in parasite burden among animals.

    • Solution: Use a sufficient number of animals per group to account for individual variation. Randomize animals to treatment groups based on pre-treatment egg counts to ensure even distribution.

  • Possible Cause 2: Inconsistent dosing.

    • Solution: Ensure accurate dosing for each animal based on its body weight. Observe animals after dosing to ensure the full dose is administered and not regurgitated.

Microscopy

Issue 5: Poor quality images from electron microscopy of helminths.

  • Possible Cause 1: Inadequate fixation of the parasite tissue.

    • Solution: Use appropriate fixatives and ensure sufficient fixation time to preserve the ultrastructure of the parasite. The fixation protocol may need to be optimized for different parasite species.

  • Possible Cause 2: Artifacts introduced during sample preparation. [10]

    • Solution: Handle specimens carefully to avoid mechanical damage. Dehydration and drying steps are critical and should be performed meticulously to prevent shrinkage and distortion.[10]

  • Possible Cause 3: Incorrect coating of the specimen.

    • Solution: The thickness of the conductive coating (e.g., gold-palladium) is crucial. A coating that is too thick can obscure surface details, while one that is too thin can result in charging artifacts.

Data Presentation

Table 1: In Vivo Efficacy of this compound Combination Therapy against Gastrointestinal Helminths in Dogs

Combination TherapyTarget HelminthEfficacy (% Reduction in Fecal Egg Count)Reference
This compound + Pyrantel + PraziquantelToxocara canis99.2% - 100%[1][5]
This compound + Pyrantel + PraziquantelToxascaris leonina100%[1]
This compound + Pyrantel + PraziquantelAncylostomatidae (Hookworms)99.6% - 100%[1][3]
This compound + Pyrantel + PraziquantelTrichuris vulpis (Whipworm)81.7% - 99.8%[1][5]
This compound + Pyrantel + PraziquantelDipylidium caninum (Tapeworm)100%[1]
This compound + Pyrantel + PraziquantelTaeniidae (Tapeworms)80% - 100%[1]
This compound + PraziquantelAncylostoma caninum99.5% - 100%[6]
This compound + PraziquantelTrichuris vulpis99.5% - 100%[6]
This compound + PraziquantelToxocara canis99.5% - 100%[6]
This compound + PraziquantelDipylidium caninum99.5% - 100%[6]
This compound + PraziquantelTaenia pisiformis99.5% - 100%[6]

Experimental Protocols

Protocol 1: In Vitro Larval Migration Inhibition Assay (LMIA)
  • Larval Preparation:

    • Recover third-stage larvae (L3) of the target helminth from fecal cultures.

    • Wash the larvae multiple times with sterile water to remove debris.

    • Suspend the larvae in a suitable culture medium at a concentration of approximately 1000 larvae/mL.

  • Drug Preparation:

    • Prepare stock solutions of this compound and the combination drug(s) in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solutions in the culture medium to achieve the desired test concentrations.

  • Assay Procedure:

    • Dispense 100 µL of the larval suspension into each well of a 96-well microtiter plate.

    • Add 100 µL of the drug dilutions to the respective wells. Include a solvent control and a negative control (medium only).

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours.

    • After incubation, assess larval motility. A common method is to transfer the contents of each well to a migration apparatus consisting of a sieve (e.g., 20 µm mesh) placed over a collection tube.

    • Allow motile larvae to migrate through the sieve into the collection tube for a defined period (e.g., 3 hours).

    • Count the number of migrated larvae in the collection tube.

  • Data Analysis:

    • Calculate the percentage of migration inhibition for each drug concentration relative to the negative control.

    • Plot the percentage of inhibition against the drug concentration to generate a dose-response curve and determine the EC50 value.

Protocol 2: In Vivo Fecal Egg Count Reduction Test (FECRT) in Dogs
  • Animal Selection and Acclimatization:

    • Select dogs naturally or experimentally infected with the target helminths.

    • Acclimatize the animals to the housing conditions for at least 7 days before the start of the study.

  • Pre-treatment Sampling and Group Allocation:

    • Collect individual fecal samples from each dog on three consecutive days before treatment.

    • Determine the fecal egg count (eggs per gram of feces) for each animal using a standardized technique (e.g., McMaster method).

    • Randomly allocate animals to treatment and control groups based on their pre-treatment egg counts to ensure a balanced distribution of infection levels.

  • Treatment Administration:

    • Administer the this compound combination therapy orally to the treatment group at the recommended dosage.

    • The control group should receive a placebo.

  • Post-treatment Sampling:

    • Collect individual fecal samples from all animals at specified time points after treatment (e.g., days 7, 10, and 14).

    • Determine the fecal egg count for each post-treatment sample.

  • Data Analysis:

    • Calculate the mean fecal egg count for each group at each time point.

    • Calculate the percentage of fecal egg count reduction for the treatment group compared to the control group using the following formula: % Reduction = [1 - (Mean EPG of treated group post-treatment / Mean EPG of control group post-treatment)] x 100

Mandatory Visualizations

Experimental_Workflow_LMIA cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Larvae Larval Preparation Incubation Incubation in 96-well Plate Larvae->Incubation Drugs Drug Preparation Drugs->Incubation Migration Larval Migration Incubation->Migration Counting Larval Counting Migration->Counting Analysis Data Analysis (EC50) Counting->Analysis

Caption: Experimental workflow for the Larval Migration Inhibition Assay (LMIA).

Signaling_Pathway_Febantel_Metabolite cluster_tubulin Microtubule Disruption cluster_p53 p53 Pathway Activation cluster_mapk MAPK Pathway Modulation FBZ Fenbendazole (this compound Metabolite) Tubulin β-tubulin binding FBZ->Tubulin p53 p53 Activation FBZ->p53 MEK MEK3/6 FBZ->MEK modulates Polymerization Inhibition of Microtubule Polymerization Tubulin->Polymerization leads to CellCycle Cell Cycle Arrest Polymerization->CellCycle contributes to Apoptosis Apoptosis p53->Apoptosis Apoptosis->CellCycle contributes to p38 p38 MAPK MEK->p38 p38->CellCycle

Caption: Potential signaling pathways affected by Fenbendazole.

References

Navigating Inter-Species Variations in Febantel Metabolism: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals investigating the metabolism of febantel. It addresses the significant inter-species variations observed in the biotransformation of this anthelmintic agent and offers practical solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it metabolized?

A1: this compound is a prodrug, meaning it is pharmacologically inactive until it is metabolized within the body.[1] Its primary metabolic pathway involves cyclization to form fenbendazole (FBZ), which is an active anthelmintic compound.[2][3] Fenbendazole is further metabolized, primarily through oxidation, to oxfendazole (OFZ), another active metabolite, and oxfendazole sulfone.[2][4] The liver is the principal site of this compound metabolism.[2][5]

Q2: Why are there significant inter-species variations in this compound metabolism?

A2: Inter-species variations in this compound metabolism are primarily due to differences in the activity of hepatic enzymes, particularly cytochrome P450 (CYP) isoforms, responsible for its biotransformation.[6] The rate and extent of conversion to fenbendazole and subsequently to oxfendazole can differ significantly among species such as sheep, cattle, pigs, horses, and rats.[6][7] For instance, sheep liver microsomes have been shown to have a high capacity for converting this compound to its sulfoxide.[5]

Q3: What are the major metabolites of this compound I should be monitoring in my experiments?

A3: The key metabolites to monitor are fenbendazole (FBZ) and oxfendazole (OFZ), as they are the primary active forms of the drug.[2][4] Depending on the research question and the biological matrix being analyzed, it may also be relevant to measure the parent compound (this compound) and other downstream metabolites like oxfendazole sulfone.[3][8]

Q4: Which animal species are most commonly used to study this compound metabolism?

A4: Due to its use as a veterinary anthelmintic, this compound metabolism has been extensively studied in target species such as sheep and cattle.[5][9] Rodent models, particularly rats, are also frequently used in preclinical drug metabolism and toxicology studies.[5][10] Comparative studies often include a range of species like pigs, horses, chickens, and trout to understand the broader metabolic landscape.[6][7]

Troubleshooting Guide

This guide addresses common issues encountered during the experimental investigation of this compound metabolism.

Problem Potential Cause(s) Recommended Solution(s)
Low or undetectable levels of this compound in plasma/tissue samples Rapid in vivo metabolism of this compound to fenbendazole.Ensure that your sampling time points are early enough to capture the parent compound. This compound is a prodrug and is quickly converted to its active metabolites.[1] Consider using a sensitive analytical method such as UPLC-MS/MS for detection.[11]
Inconsistent metabolite concentrations between replicates Instability of metabolites during sample collection, processing, or storage.Use appropriate collection tubes (e.g., heparinized) and process samples promptly.[7] Store plasma and tissue homogenates at -80°C to minimize degradation. This compound has been noted to be unstable during some sample preparation methods.[12]
Poor recovery of this compound and its metabolites during extraction Inefficient extraction method for the specific biological matrix.Optimize your extraction protocol. For plasma, a liquid-liquid extraction with diethyl ether has been shown to be effective.[8] For tissues, a matrix solid-phase dispersion (MSPD) method can yield high recoveries.[12][13]
Peak tailing or splitting in HPLC chromatograms Inappropriate mobile phase composition or pH. Column degradation.Adjust the mobile phase composition and pH. A mixture of phosphate buffer and acetonitrile is commonly used.[14] Ensure the column is properly equilibrated and maintained. Consider using a guard column to protect the analytical column.
Matrix effects in LC-MS/MS analysis Co-eluting endogenous compounds from the biological matrix interfering with ionization.Implement strategies to mitigate matrix effects, such as the use of a stable isotope-labeled internal standard.[11] Optimize the sample cleanup procedure to remove interfering substances.

Quantitative Data on Inter-Species Variations

The following tables summarize key pharmacokinetic parameters of this compound and its primary metabolite, fenbendazole, across different species. These values highlight the significant inter-species differences in drug disposition.

Table 1: Pharmacokinetic Parameters of this compound and Fenbendazole Following Oral Administration of this compound

SpeciesDose (mg/kg)AnalyteCmax (ng/mL)Tmax (hr)AUClast (ng·hr/mL)Reference
Sheep 7.5This compound400 - 70012 - 24-[4]
5.0Fenbendazole128.1 ± 45.611.5 ± 6.23186.8 ± 807.8[8]
Cattle 7.5This compound---[5]
~5.0Fenbendazole119.5 ± 29.220.0 ± 6.22912.1 ± 628.4[8]
Goats ~5.0Fenbendazole146.0 ± 39.716.5 ± 6.22958.2 ± 1191.9[8]
Dogs 15 (in combination)This compound~20~1.5~60[7]
15 (in combination)Fenbendazole~150~18~2500[7]

Note: Data presented as mean ± standard deviation where available. Dashes indicate data not reported in the cited literature.

Experimental Protocols

In Vitro Metabolism Using Liver Microsomes

This protocol provides a general framework for assessing the metabolism of this compound in liver microsomes from different species.

1. Materials:

  • Cryopreserved liver microsomes (from the species of interest)

  • This compound

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction quenching)

  • Internal standard (e.g., albendazole)

  • HPLC or UPLC-MS/MS system

2. Procedure:

  • Thaw cryopreserved liver microsomes on ice.

  • Prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and the desired concentration of liver microsomal protein (e.g., 0.5 mg/mL).

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding this compound (typically dissolved in a small volume of an organic solvent like DMSO, with the final concentration of the solvent being low, e.g., <0.5%).

  • Incubate at 37°C with gentle shaking.

  • At various time points, withdraw aliquots of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant for the disappearance of this compound and the formation of metabolites using a validated HPLC or UPLC-MS/MS method.

In Vivo Pharmacokinetic Study in Sheep

This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of this compound and its metabolites in sheep.

1. Animals and Housing:

  • Use healthy, adult sheep of a specific breed and weight range.

  • Acclimatize the animals to the experimental conditions for at least one week prior to the study.

  • House the animals in individual pens to allow for accurate dosing and sample collection.

2. Dosing and Sample Collection:

  • Administer a single oral dose of this compound at the desired dosage (e.g., 5 mg/kg body weight).

  • Collect blood samples from the jugular vein into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dosing).

  • Immediately after collection, centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

3. Sample Analysis:

  • Extract this compound and its metabolites from the plasma samples using a validated liquid-liquid extraction or solid-phase extraction method.[8]

  • Analyze the extracted samples using a validated HPLC-UV or UPLC-MS/MS method to quantify the concentrations of this compound, fenbendazole, and oxfendazole.[8][11]

4. Pharmacokinetic Analysis:

  • Use non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax, Tmax, elimination half-life (t1/2), and area under the plasma concentration-time curve (AUC).

Visualizations

Febantel_Metabolism_Pathway This compound This compound (Prodrug) Fenbendazole Fenbendazole (FBZ) (Active Metabolite) This compound->Fenbendazole Cyclization Febantel_Sulfoxide This compound Sulfoxide This compound->Febantel_Sulfoxide S-oxidation Oxfendazole Oxfendazole (OFZ) (Active Metabolite) Fenbendazole->Oxfendazole S-oxidation Oxfendazole->Fenbendazole Reduction Oxfendazole_Sulfone Oxfendazole Sulfone Oxfendazole->Oxfendazole_Sulfone S-oxidation Febantel_Sulfoxide->Oxfendazole Hydrolysis & Cyclization

Caption: Metabolic pathway of this compound.

Experimental_Workflow_In_Vitro cluster_Preparation Preparation cluster_Incubation Incubation cluster_Analysis Analysis Microsomes Thaw Liver Microsomes Reaction_Mix Prepare Reaction Mixture (Buffer, NADPH System) Microsomes->Reaction_Mix Pre_Incubate Pre-incubate at 37°C Reaction_Mix->Pre_Incubate Add_this compound Add this compound Pre_Incubate->Add_this compound Incubate Incubate at 37°C Add_this compound->Incubate Quench Quench Reaction (Acetonitrile + IS) Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze Analyze Supernatant (HPLC/UPLC-MS/MS) Centrifuge->Analyze

Caption: In vitro metabolism experimental workflow.

Caption: Troubleshooting logical relationships.

References

Technical Support Center: Refining Analytical Methods for Low-Level Febantel Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of low levels of Febantel.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for detecting low levels of this compound?

A1: The most prevalent methods for quantifying low levels of this compound and its metabolites are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] Ultra-Performance Liquid Chromatography (UPLC-MS/MS) is also utilized for its enhanced sensitivity and shorter analysis times.[4][5]

Q2: Why is it important to also measure this compound's metabolites?

A2: this compound is a pro-benzimidazole, meaning it is converted into its active metabolites, fenbendazole (FEN) and oxfendazole (OXF), within the body.[3][6] Therefore, to accurately assess the bioavailability and efficacy of this compound, it is crucial to simultaneously measure these active metabolites.

Q3: What are the typical matrices in which this compound is analyzed?

A3: this compound and its metabolites are commonly analyzed in various biological and pharmaceutical matrices, including animal plasma (e.g., dog, lamb), tissue samples (e.g., fish muscle), animal feed, and pharmaceutical tablet formulations.[1][2][3][7]

Q4: What are the key validation parameters for a reliable this compound detection method?

A4: According to established guidelines, a reliable analytical method for this compound should be validated for linearity, accuracy, precision (both intra-day and inter-day), specificity, limit of detection (LOD), and limit of quantification (LOQ).[2][7][8]

Troubleshooting Guides

Issue 1: Low Recovery of this compound During Sample Preparation

Q: My recovery rates for this compound are consistently low and variable, while the recovery for its metabolites is acceptable. What could be the cause?

A: this compound can be unstable during certain sample preparation procedures, particularly in traditional liquid-liquid extraction methods under basic conditions.[9][10]

  • Recommendation 1: Method Modification. Consider using Matrix Solid Phase Dispersion (MSPD). This method has been shown to improve the stability of this compound during the analytical procedure, leading to higher and more consistent recovery rates.[9][10]

  • Recommendation 2: pH Control. Carefully control the pH during extraction. Avoid strongly basic conditions if possible, as this has been linked to this compound degradation.

  • Recommendation 3: Internal Standard. Use an appropriate internal standard, such as mebendazole or albendazole, to compensate for analyte loss during sample preparation and analysis.[1][3]

Issue 2: Poor Peak Shape and Resolution in HPLC Analysis

Q: I am observing poor peak symmetry (tailing or fronting) and inadequate separation between this compound and its metabolites in my chromatogram. How can I improve this?

A: Poor peak shape and resolution can be attributed to several factors related to the mobile phase, column, or sample matrix.

  • Recommendation 1: Mobile Phase Optimization. Adjust the composition and pH of your mobile phase. For reverse-phase HPLC, a common mobile phase is a mixture of acetonitrile and a phosphate buffer.[7][8][11] Experiment with the buffer pH and the organic solvent ratio to achieve optimal separation.

  • Recommendation 2: Column Selection. Ensure you are using a suitable column. A C18 column is frequently used for the separation of this compound and its related compounds.[7][8][11]

  • Recommendation 3: Gradient Elution. If you are using an isocratic elution, switching to a gradient elution can often improve the resolution of complex mixtures, such as this compound and its multiple metabolites.[4]

Issue 3: Matrix Effects in LC-MS/MS Analysis

Q: I am experiencing signal suppression or enhancement for this compound in my LC-MS/MS analysis, especially with complex matrices like animal tissue. What steps can I take to mitigate this?

A: Matrix effects are a common challenge in LC-MS/MS analysis and can significantly impact the accuracy of quantification.

  • Recommendation 1: Advanced Sample Preparation. Employ more rigorous sample clean-up procedures. Techniques like Solid-Phase Extraction (SPE) or the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can effectively remove interfering matrix components.[3] A modified FSIS method using a QuEChERS kit has demonstrated high recoveries and repeatabilities for this compound and its metabolites in fish muscle.

  • Recommendation 2: Isotope-Labeled Internal Standard. The use of a stable isotope-labeled internal standard, such as Fenbendazole-D3, is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization effects.[4]

  • Recommendation 3: Dilution. If the concentration of this compound is sufficiently high, diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization.

Data Presentation

Table 1: Comparison of HPLC-UV Method Performance
Analyte(s)MatrixRecovery (%)LODLOQReference
This compoundLamb Plasma97.2%0.025 µg/mL-[1]
This compoundSwine/Poultry Feed99%3 mg/kg10 mg/kg[2]
This compoundTablet99.61%--[7]
This compound, Fenbendazole, OxfendazoleLivestock Products (MSPD Method)80.2 - 109.6%0.025 - 0.050 ppm-[9]
Table 2: Comparison of LC-MS/MS & UPLC-MS/MS Method Performance
Analyte(s)MatrixRecovery (%)Linearity RangeLOQReference
This compound & MetabolitesDog Plasma77 - 94%3 - 250 ng/mL (this compound)-[3]
This compound & MetabolitesRockfish Muscle (FSIS-Q Method)83.1 - 110.1%2.5 - 200 µg/kg1.08 - 2.15 µg/kg
This compound & MetabolitesDog Plasma (UPLC-MS/MS)>90%2 - 120 ng/mL (this compound)2 ng/mL (this compound)[4][12]

Experimental Protocols

Protocol 1: HPLC-UV Method for this compound in Lamb Plasma

This protocol is a summary of the methodology described by Landuyt et al. (1993).[1]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a plasma sample, add albendazole as an internal standard.

    • Add NH4OH and distilled diethyl ether.

    • Vortex to mix and centrifuge to separate the phases.

    • Transfer the organic (diethyl ether) phase to a new tube.

    • Evaporate the organic phase to dryness under a stream of nitrogen.

    • Reconstitute the residue in methanol.

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatograph.

    • Column: (Details not specified in the abstract, but a C18 column is common).

    • Mobile Phase: (Details not specified in the abstract).

    • Detection: UV absorbance at 292 nm.[1]

    • Injection Volume: (Details not specified in the abstract).

Protocol 2: UPLC-MS/MS Method for this compound and Metabolites in Dog Plasma

This protocol is a summary of the methodology described by He et al. (2022).[4][12]

  • Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction):

    • To 100 µL of plasma, add 10 µL of the internal standard working solution (Fenbendazole-D3).[12]

    • Add 50 µL of 1 M ammonia solution and 50 µL of DMF, then vortex.[12]

    • Add 500 µL of acetonitrile and 800 µL of ethyl acetate, vortex for 5 minutes, and centrifuge.[12]

    • Transfer the supernatant to a new tube.

    • Repeat the extraction on the remaining precipitate with acetonitrile and ethyl acetate.

    • Combine the supernatants and evaporate to dryness under nitrogen gas at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Chromatographic and Mass Spectrometric Conditions:

    • Instrument: UPLC system coupled with a tandem mass spectrometer.

    • Column: UPLC BEH C18.[4]

    • Mobile Phase: Gradient elution with Acetonitrile (A) and 0.1% formic acid in water (B).[4]

    • Flow Rate: 0.4 mL/min.[4]

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).[4]

Visualizations

Caption: General workflow for the analysis of this compound in biological samples.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Recommended Solutions problem Problem Encountered: Low Analyte Recovery cause1 Analyte Instability problem->cause1 cause2 Inefficient Extraction problem->cause2 cause3 Matrix Effects (MS) problem->cause3 sol1 Modify Sample Prep (e.g., MSPD, pH control) cause1->sol1 sol2 Optimize Extraction Solvent & Conditions cause2->sol2 sol3 Improve Sample Cleanup (e.g., SPE, QuEChERS) cause3->sol3 sol4 Use Isotope-Labeled IS cause3->sol4

Caption: Troubleshooting logic for addressing low analyte recovery issues.

References

Technical Support Center: Mitigating the Impact of Febantel on Gut Microbiota in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments investigating the impact of Febantel on gut microbiota in animal models and strategies to mitigate these effects.

Frequently Asked Questions (FAQs)

Q1: What is the known impact of this compound on the gut microbiota of animal models?

This compound is a broad-spectrum benzimidazole anthelmintic. Studies in healthy dogs have shown that this compound, often in combination with pyrantel and praziquantel, is associated with minimal alterations to the fecal microbiome.[1][2] However, some research has noted a transient increase in the abundance of Fusobacterium following treatment.[2] It's important to note that this compound is metabolized to fenbendazole and oxfendazole in the body, and some studies on fenbendazole have shown it can alter gut microbial communities, particularly in male mice.[3][4]

Q2: What are the potential long-term consequences of this compound-induced gut microbiota alterations?

While studies suggest the immediate impact of this compound on healthy animals is minimal, alterations in the gut microbiota, often referred to as dysbiosis, can have broader implications for host health. Dysbiosis has been linked to changes in host metabolism, immune responses, and even behavior. The gut microbiota plays a crucial role in the production of short-chain fatty acids (SCFAs), which are vital for gut health and have systemic effects. A significant and persistent disruption of the microbiota could theoretically impact these functions.

Q3: What are the primary strategies to mitigate the impact of this compound on gut microbiota?

The main strategies to counteract drug-induced gut dysbiosis include the administration of:

  • Probiotics: Live microorganisms that, when administered in adequate amounts, confer a health benefit on the host.[5][6][7]

  • Prebiotics: Substrates that are selectively utilized by host microorganisms conferring a health benefit.[8][9][10][11][12]

  • Fecal Microbiota Transplantation (FMT): The administration of a fecal suspension from a healthy donor into the gastrointestinal tract of a recipient to restore a healthy microbial community.[13][14][15][16]

Troubleshooting Guides

Issue 1: No significant changes observed in gut microbiota composition after this compound administration.
  • Possible Cause 1: Insufficient dose or duration of this compound treatment.

    • Troubleshooting: Ensure the this compound dosage and administration frequency are appropriate for the animal model and align with established protocols. This compound is often administered for 3-5 consecutive days.[1]

  • Possible Cause 2: Insensitive detection method.

    • Troubleshooting: Verify the sensitivity of your 16S rRNA gene sequencing or shotgun metagenomics pipeline. Ensure adequate sequencing depth and appropriate bioinformatic analyses are used to detect subtle changes in the microbiota.

  • Possible Cause 3: High inter-individual variation in the gut microbiota of study animals.

    • Troubleshooting: Increase the sample size to enhance statistical power. Ensure that animals are properly randomized and housed under identical conditions to minimize environmental influences on the gut microbiota.

  • Possible Cause 4: The specific animal model is resilient to this compound's effects.

    • Troubleshooting: Review existing literature for the expected response of your chosen animal model. Consider using a different, more sensitive model if necessary.

Issue 2: Contamination in 16S rRNA sequencing data.
  • Possible Cause 1: Contamination during sample collection or DNA extraction.

    • Troubleshooting: Use sterile techniques for all sample handling. Include negative controls (e.g., extraction blanks, PCR blanks) in your workflow to identify and account for contaminant DNA.

  • Possible Cause 2: Reagent contamination.

    • Troubleshooting: Use molecular-grade, certified DNA-free reagents. Test new batches of reagents for contamination before use in experiments.

Issue 3: Failure of a mitigation strategy (probiotics, prebiotics, or FMT) to restore the gut microbiota.
  • Possible Cause 1: Incorrect timing or duration of the intervention.

    • Troubleshooting: Administer probiotics or prebiotics either concurrently with or immediately following this compound treatment to provide immediate support to the gut microbiota. For FMT, administration after the completion of the drug course is typical. The duration of the intervention should be sufficient to allow for the establishment and growth of beneficial microbes.

  • Possible Cause 2: Inappropriate probiotic strain, prebiotic type, or FMT donor.

    • Troubleshooting: Select probiotic strains with documented efficacy in mitigating dysbiosis. Choose prebiotics that selectively promote the growth of beneficial bacteria. For FMT, ensure the donor is healthy, and the fecal material is properly screened and prepared.

  • Possible Cause 3: Poor viability or engraftment of the administered microbes.

    • Troubleshooting: For probiotics, ensure proper storage and handling to maintain viability. For FMT, the method of administration (e.g., oral gavage, enema) can impact engraftment success.

Data Presentation

Table 1: Quantitative Changes in Gut Microbiota Phyla in Male BPH/5 Mice Following Fenbendazole Treatment

PhylumPre-Treatment (Relative Abundance %)Post-Treatment (Relative Abundance %)
Firmicutes51.3549.33
Bacteroidetes41.5341.86
Epsilonbacteraeota3.385.08
Proteobacteria1.741.86
Cyanobacteria2.121.86
Tenericutes0.053Undetected
VerrucomicrobiaUndetected1.64

Data adapted from a study on the effects of fenbendazole, a metabolite of this compound, in a mouse model.[4]

Experimental Protocols

16S rRNA Gene Sequencing and Analysis

A detailed workflow for investigating the impact of this compound on the gut microbiota.

  • Sample Collection: Collect fecal samples from animals at baseline (before this compound administration), during, and at multiple time points after treatment. Immediately freeze samples at -80°C.

  • DNA Extraction: Use a validated commercial kit specifically designed for microbial DNA extraction from fecal samples. Include extraction blanks as negative controls.

  • PCR Amplification: Amplify a hypervariable region (e.g., V3-V4) of the 16S rRNA gene using high-fidelity DNA polymerase and appropriate primers. Include a no-template control for the PCR reaction.

  • Library Preparation and Sequencing: Prepare sequencing libraries from the amplicons and sequence them on a high-throughput platform (e.g., Illumina MiSeq).

  • Bioinformatic Analysis:

    • Quality Control: Trim raw sequencing reads to remove low-quality bases and adapters.

    • Denoising/OTU Clustering: Use a denoising algorithm (e.g., DADA2) to identify amplicon sequence variants (ASVs) or cluster sequences into operational taxonomic units (OTUs) at a 97% similarity threshold.

    • Taxonomic Assignment: Assign taxonomy to ASVs/OTUs using a reference database such as SILVA or Greengenes.

    • Diversity Analysis: Calculate alpha diversity (within-sample diversity, e.g., Shannon index) and beta diversity (between-sample diversity, e.g., Bray-Curtis dissimilarity) to assess changes in the microbial community structure.

    • Statistical Analysis: Use appropriate statistical tests to identify significant differences in microbial abundance and diversity between treatment groups and time points.

Probiotic Intervention Protocol

A general protocol for administering probiotics to mitigate this compound-induced dysbiosis in a rat model.

  • Probiotic Selection: Choose a well-characterized probiotic strain or mixture with known benefits for gut health (e.g., Lactobacillus and Bifidobacterium species).

  • Preparation and Dosage: Reconstitute lyophilized probiotics in a suitable vehicle (e.g., sterile saline or milk-based formula). The typical dosage for rats is around 10^9 to 10^10 colony-forming units (CFU) per day.

  • Administration: Administer the probiotic suspension via oral gavage.

  • Timing:

    • Prophylactic: Begin probiotic administration several days before starting this compound treatment and continue throughout the treatment period.

    • Concurrent: Administer probiotics simultaneously with this compound (separated by a few hours to avoid direct inhibition of the probiotic by the drug).

    • Restorative: Start probiotic administration after the completion of the this compound course.

  • Monitoring: Collect fecal samples to monitor changes in the gut microbiota composition and assess the efficacy of the probiotic intervention.

Fecal Microbiota Transplantation (FMT) Protocol

A general protocol for performing FMT in a canine model to restore gut microbiota after this compound treatment.

  • Donor Selection: Select a healthy donor dog with no history of gastrointestinal disease or recent antibiotic use. Screen the donor's feces for common pathogens.

  • Fecal Sample Collection and Preparation: Collect fresh fecal material from the donor. Homogenize the feces in a sterile saline solution (e.g., 1:5 w/v). Filter the slurry through gauze to remove large particulate matter.

  • Administration:

    • Oral Capsules: The fecal slurry can be lyophilized (freeze-dried) and packed into acid-resistant capsules. The dosage for dogs can range from 100 mg to 200 mg of freeze-dried material daily.[13]

    • Enema: Administer the fresh or frozen-thawed fecal slurry via a rectal enema. A typical volume for dogs is around 5-10 mL/kg body weight.

  • Timing: Perform the FMT procedure after the completion of the this compound treatment course.

  • Monitoring: Monitor the recipient for clinical signs and collect fecal samples to assess the engraftment of the donor microbiota and restoration of a healthy microbial community.

Mandatory Visualizations

Experimental_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_mitigation Mitigation Phase cluster_analysis Analysis Phase A Animal Acclimatization B Baseline Fecal Sample Collection (T0) A->B C This compound Administration (e.g., 3-5 days) B->C D Fecal Sample Collection (During Treatment) C->D E Initiate Mitigation Strategy (Probiotics, Prebiotics, or FMT) D->E F Continued Fecal Sample Collection (Post-Mitigation) E->F G 16S rRNA Sequencing & Bioinformatic Analysis F->G H Metabolomic Analysis (e.g., SCFAs) F->H I Statistical Analysis & Data Interpretation G->I H->I

Caption: Experimental workflow for studying this compound's impact and mitigation.

TLR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus LPS Microbial Components (e.g., PAMPs) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binding MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Activation Gene Inflammatory Gene Expression NFkB->Gene Translocation Logical_Relationship A This compound Administration B Alteration of Gut Microbiota (Dysbiosis) A->B C Decreased Production of Short-Chain Fatty Acids (SCFAs) B->C D Impaired Gut Barrier Function B->D E Altered Host Immune Response B->E F Mitigation Strategies (Probiotics, Prebiotics, FMT) B->F Triggers need for G Restoration of Gut Microbiota (Eubiosis) F->G G->C Restores G->D Restores G->E Modulates

References

Validation & Comparative

Febantel vs. Fenbendazole: A Comparative Efficacy Analysis in Veterinary Anthelmintics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anthelmintic efficacy of febantel and fenbendazole, two widely used benzimidazole compounds in veterinary medicine. By examining their mechanisms of action, metabolic pathways, and available experimental data, this document aims to offer an objective analysis for researchers and professionals in drug development.

Introduction: A Tale of Two Benzimidazoles

This compound and fenbendazole are both broad-spectrum anthelmintics effective against a range of gastrointestinal nematodes and other helminths in various animal species. A critical distinction between the two is that this compound is a pro-drug, meaning it is biologically inactive until it is metabolized within the host's body into its active forms.[1] Following oral administration, this compound is converted in the liver to fenbendazole and oxfendazole, both of which possess anthelmintic properties.[2] This metabolic conversion is a key factor in understanding the comparative efficacy and pharmacokinetics of this compound.

Mechanism of Action: A Shared Pathway

The primary mechanism of action for both this compound (via its metabolites) and fenbendazole is the disruption of microtubule polymerization in parasitic worms.[3] These drugs bind to the β-tubulin subunit of the microtubules, inhibiting their formation. This disruption interferes with essential cellular functions in the parasite, including cell division, motility, and the transport of nutrients and waste products. Ultimately, this leads to the paralysis and death of the helminth.

Metabolic Pathway of this compound

This compound undergoes a two-step metabolic conversion to become active. First, it is hydrolyzed to fenbendazole. Subsequently, fenbendazole is oxidized to oxfendazole. Both fenbendazole and oxfendazole are potent anthelmintics.

Febantel_Metabolism This compound This compound (Pro-drug) Fenbendazole Fenbendazole (Active Metabolite) This compound->Fenbendazole Hydrolysis/Cyclization (in vivo) Oxfendazole Oxfendazole (Active Metabolite) Fenbendazole->Oxfendazole Oxidation (in vivo)

Caption: Metabolic conversion of this compound to its active metabolites, fenbendazole and oxfendazole.

Comparative Efficacy: A Data-Driven Analysis

The efficacy of this compound and fenbendazole has been evaluated in numerous studies across different animal species and against various parasites. The following tables summarize the quantitative data from several key comparative studies.

Table 1: Efficacy Against Gastrointestinal Nematodes in Dogs
ParasiteDrugDosageEfficacy (%)Reference
Ancylostoma caninumThis compound15 mg/kg daily for 3 days>98[4]
Fenbendazole50 mg/kg daily for 3 days>98[4]
Trichuris vulpisThis compound15 mg/kg daily for 3 days>95[1]
Fenbendazole50 mg/kg daily for 3 days93.25[5][6]
Toxocara canisThis compound (in combination)15 mg/kg single dose99.2[1]
Fenbendazole50 mg/kg daily for 3 days80-100[7]
Table 2: Comparative Efficacy in Gray Foxes
ParasiteDrugEfficacyReference
Ancylostoma sp., Capillaria aerophilaThis compoundEffective elimination[8]
FenbendazoleEffective elimination[8]
Table 3: Efficacy Against Gastrointestinal Helminths in Cattle
ParasiteDrugDosageEfficacy (%)Reference
TrichostrongylesFenbendazole5 mg/kg97.5 (egg count reduction)[3]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of efficacy studies. Below are generalized experimental workflows and specific protocols derived from the available literature.

General Experimental Workflow for Anthelmintic Efficacy Trials

Anthelmintic_Trial_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Phase Animal_Selection Animal Selection (species, age, weight) Acclimatization Acclimatization Period Animal_Selection->Acclimatization Infection Parasite Infection (natural or experimental) Acclimatization->Infection Fecal_Screening Fecal Egg Count (baseline) Infection->Fecal_Screening Randomization Randomization to Treatment Groups Fecal_Screening->Randomization Treatment_Admin Drug Administration (dosage, frequency) Randomization->Treatment_Admin Control_Group Placebo/Untreated Control Randomization->Control_Group Fecal_Collection Post-Treatment Fecal Collection Treatment_Admin->Fecal_Collection Control_Group->Fecal_Collection Egg_Count_Analysis Fecal Egg Count Reduction Analysis Fecal_Collection->Egg_Count_Analysis Necropsy Necropsy & Worm Count (in some studies) Egg_Count_Analysis->Necropsy

Caption: A generalized workflow for conducting anthelmintic efficacy trials in veterinary research.

Protocol from a Comparative Study in Dogs

This protocol is a composite based on methodologies described in studies comparing benzimidazole anthelmintics in dogs.[5][6][7]

  • Animal Selection: Purpose-bred dogs of a specific breed (e.g., Beagles), age, and weight range are selected for the study. Animals are housed individually in controlled environments to prevent cross-contamination.

  • Infection: Dogs are experimentally infected with a known number of third-stage larvae of the target parasite (e.g., Ancylostoma caninum, Trichuris vulpis). A pre-patent period is allowed to elapse for the infection to establish.

  • Fecal Examination and Randomization: Pre-treatment fecal egg counts are performed to confirm infection. Animals with adequate egg counts are then randomly allocated to different treatment groups, including a placebo control group.

  • Treatment Administration:

    • This compound Group: Administered orally at a specified dose (e.g., 15 mg/kg) daily for a set duration (e.g., 3 days).

    • Fenbendazole Group: Administered orally at a specified dose (e.g., 50 mg/kg) daily for the same duration.

    • Control Group: Administered a placebo.

  • Post-Treatment Evaluation: Fecal samples are collected at specified intervals post-treatment (e.g., 7 and 14 days). Fecal egg counts are performed using a standardized technique (e.g., McMaster technique). The percentage reduction in egg count is calculated for each treatment group compared to the control group.

  • Necropsy: At the end of the study, animals may be euthanized, and the gastrointestinal tract is examined to recover and count any remaining adult worms to determine the true efficacy of the anthelmintic.

Discussion and Conclusion

The available data indicates that this compound and fenbendazole exhibit comparable high efficacy against a broad spectrum of gastrointestinal nematodes in various animal species. This is expected, given that this compound's anthelmintic activity is primarily due to its conversion to fenbendazole.

The choice between this compound and fenbendazole in a clinical or research setting may be influenced by factors such as the formulation, the target animal species, and the specific parasite being treated. As a pro-drug, this compound's pharmacokinetic profile, including its absorption and metabolic conversion rate, can influence its overall efficacy and duration of action.

For drug development professionals, the pro-drug approach of this compound offers a potential strategy for modifying the pharmacokinetic properties of a known active compound. Further research into the comparative pharmacokinetics and tissue distribution of this compound and its metabolites versus direct administration of fenbendazole could provide deeper insights into optimizing anthelmintic therapies.

References

Validating Febantel as a Microtubule-Disrupting Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Febantel and its active metabolites, primarily Fenbendazole, as microtubule-disrupting agents against other common tubulin inhibitors. The information presented is supported by experimental data to assist researchers in evaluating its potential applications.

Mechanism of Action

This compound is a prodrug that undergoes metabolic cyclization in vivo to form fenbendazole and oxfendazole.[1] These active metabolites exert their biological effects by interfering with the formation and function of microtubules. Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell structure.

The primary mechanism of action for fenbendazole and other benzimidazoles is the binding to β-tubulin, a subunit of the microtubule polymer. This binding disrupts the polymerization of tubulin dimers, leading to the destabilization and depolymerization of microtubules.[2][3] This disruption of microtubule dynamics ultimately triggers a cascade of cellular events, including cell cycle arrest at the G2/M phase and induction of apoptosis (programmed cell death).[1][4] Studies suggest that fenbendazole binds to the colchicine-binding site on tubulin.

The following diagram illustrates the general mechanism of action for microtubule-destabilizing agents like the active metabolites of this compound.

Microtubule_Disruption_MOA cluster_drug Drug Action cluster_cellular Cellular Components cluster_effect Cellular Effect This compound This compound Fenbendazole_Oxfendazole Fenbendazole/ Oxfendazole Tubulin_Dimers α/β-Tubulin Dimers Fenbendazole_Oxfendazole->Tubulin_Dimers Binds to β-tubulin Microtubules Microtubules Fenbendazole_Oxfendazole->Microtubules Inhibits Polymerization Tubulin_Dimers->Microtubules Polymerization Disruption Microtubule Disruption Microtubules->Disruption

Mechanism of this compound's active metabolites.

Comparative Performance Data

The efficacy of microtubule-disrupting agents is often quantified by their half-maximal inhibitory concentration (IC50) in tubulin polymerization assays and cell viability assays. Lower IC50 values indicate greater potency.

Tubulin Polymerization Inhibition

This table summarizes the IC50 values of various microtubule inhibitors in tubulin polymerization assays.

CompoundAssay SystemIC50 (µM)Reference
ColchicinePurified Tubulin (HeLa cells)~1[5]
VinblastinePurified Tubulin (HeLa cells)~1[5]
NocodazolePurified Tubulin (HeLa cells)~5[5]
Combretastatin A4Purified Tubulin (HeLa cells)~2.5[5]

Note: Specific IC50 values for fenbendazole in a purified tubulin polymerization assay were not found in the provided search results, though it is described as having moderate activity.

Cell Viability Inhibition

This table presents the IC50 values of different microtubule inhibitors on various cancer cell lines, indicating their cytotoxic potential.

CompoundCell LineIC50 (µM)Reference
Fenbendazole Canine Glioma (J3T, G06-A, SDT-3G)0.55 - 1.53[6]
Pancreatic Cancer (AsPC-1)3.26[7]
Colorectal Cancer (HT-29)0.47[8]
5-FU-resistant Colorectal Cancer (SNU-C5/5-FUR)4.09[8]
Mebendazole Canine Glioma (J3T, G06-A, SDT-3G)0.03 - 0.08[6]
Albendazole Colorectal Cancer (HT-29)< 1[9]
5-FU-resistant Colorectal Cancer (SNU-C5/5-FUR)4.23[8]
Oxfendazole Ovarian Cancer (A2780, OVCAR-3, SKOV-3, KGN)13.88 - 32.55[10]
Oxibendazole Prostate Cancer (22Rv1, PC-3)0.25 - 0.64[11]
Paclitaxel Breast Cancer (SK-BR-3, MDA-MB-231, T-47D)0.002 - 0.005[12]
Vinblastine HeLa Cells0.00073[5]
Colchicine HeLa Cells0.00917[5]
Nocodazole HeLa Cells0.04933[5]

Signaling Pathways and Cellular Fate

Disruption of microtubule dynamics by agents like fenbendazole triggers a cascade of signaling events that ultimately lead to apoptosis. The process typically involves:

  • Mitotic Arrest: The inability to form a functional mitotic spindle halts the cell cycle at the G2/M transition.

  • Spindle Assembly Checkpoint (SAC) Activation: The SAC is a surveillance mechanism that ensures proper chromosome attachment to the spindle. Persistent microtubule disruption leads to prolonged SAC activation.

  • Apoptosis Induction: If the mitotic arrest is prolonged, the cell initiates apoptosis. This involves the activation of various signaling pathways, including the p53 tumor suppressor pathway and the c-Jun N-terminal kinase (JNK) pathway. These pathways converge on the mitochondria, leading to the release of cytochrome c and the activation of caspases, the executioners of apoptosis.

The following diagram outlines the key signaling events following microtubule disruption.

Apoptosis_Signaling_Pathway Microtubule_Dynamics Disruption of Microtubule Dynamics Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Dynamics->Mitotic_Arrest SAC_Activation Spindle Assembly Checkpoint (SAC) Activation Mitotic_Arrest->SAC_Activation p53_Activation p53 Activation SAC_Activation->p53_Activation JNK_Activation JNK Pathway Activation SAC_Activation->JNK_Activation Bcl2_Family Modulation of Bcl-2 Family Proteins p53_Activation->Bcl2_Family JNK_Activation->Bcl2_Family Mitochondrial_Pathway Mitochondrial Apoptosis Pathway Bcl2_Family->Mitochondrial_Pathway Caspase_Activation Caspase Activation Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Apoptotic signaling after microtubule disruption.

Experimental Protocols

Tubulin Polymerization Assay

Objective: To measure the effect of a compound on the in vitro polymerization of purified tubulin.

Materials:

  • Purified tubulin (e.g., bovine brain tubulin)

  • GTP solution

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA)

  • Test compound (this compound metabolite) and control compounds (e.g., colchicine, paclitaxel)

  • 96-well microplate

  • Temperature-controlled spectrophotometer or fluorometer

Procedure:

  • Prepare tubulin solution in polymerization buffer on ice.

  • Add GTP to the tubulin solution.

  • Aliquot the tubulin-GTP mixture into pre-chilled microplate wells.

  • Add the test compound or control to the respective wells.

  • Place the microplate in the spectrophotometer pre-warmed to 37°C.

  • Measure the change in absorbance (at 340 nm) or fluorescence over time. An increase in absorbance/fluorescence indicates tubulin polymerization.

  • Calculate the rate of polymerization and the IC50 value of the test compound.

The following diagram illustrates the general workflow for a tubulin polymerization assay.

Tubulin_Polymerization_Workflow Add_Compound Add Test Compound/ Control to Microplate Incubate Incubate at 37°C Add_Compound->Incubate Measure Measure Absorbance/ Fluorescence Over Time Incubate->Measure Analyze Analyze Data and Calculate IC50 Measure->Analyze

Workflow for a tubulin polymerization assay.
Immunofluorescence Microscopy for Microtubule Visualization

Objective: To visualize the effect of a compound on the microtubule network within cells.

Materials:

  • Cultured cells

  • Coverslips

  • Fixative (e.g., paraformaldehyde or methanol)

  • Permeabilization buffer (e.g., Triton X-100 in PBS)

  • Blocking buffer (e.g., BSA in PBS)

  • Primary antibody against α-tubulin or β-tubulin

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips and allow them to adhere.

  • Treat cells with the test compound for the desired time.

  • Fix the cells with an appropriate fixative.

  • Permeabilize the cells to allow antibody entry.

  • Block non-specific antibody binding.

  • Incubate with the primary anti-tubulin antibody.

  • Wash to remove unbound primary antibody.

  • Incubate with the fluorescently labeled secondary antibody.

  • Wash to remove unbound secondary antibody.

  • Stain the nuclei with a nuclear stain.

  • Mount the coverslips on microscope slides.

  • Visualize the microtubule network using a fluorescence microscope.

Conclusion

The available data indicates that this compound, through its active metabolite fenbendazole, functions as a microtubule-disrupting agent with moderate activity in mammalian cells. Its efficacy, as demonstrated by IC50 values, is generally lower than that of established chemotherapeutic agents like paclitaxel and vinca alkaloids. However, its distinct chemical structure and potential for repurposing warrant further investigation, particularly in combination therapies or for specific cancer types where it may exhibit enhanced activity. The experimental protocols and comparative data provided in this guide offer a framework for researchers to further validate and explore the potential of this compound and its metabolites as microtubule-targeting agents.

References

Validating UPLC-MS/MS for Febantel Bioequivalence Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing bioequivalence is a critical step in the generic drug development process. This guide provides a detailed comparison of a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the bioequivalence study of Febantel, an anthelmintic agent. The performance of this method is contrasted with alternative analytical techniques, supported by experimental data to aid in methodological selection and validation.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method is paramount for the successful outcome of bioequivalence studies. The following tables summarize the performance characteristics of a UPLC-MS/MS method compared to other analytical techniques used for the quantification of this compound and its metabolites.

Parameter UPLC-MS/MS Method HPLC-MS Method HPLC-UV Method
Linearity Range (this compound) 2–120 ng/mL[1][2][3][4]Not specified50 ng/mL (LLOQ)[1]
Correlation Coefficient (r²) >0.99[1][2][3][4]≥0.990Not specified
Lower Limit of Quantification (LLOQ) 2 ng/mL[1]3 ng/mL[1]50 ng/mL[1]
Intra- & Inter-batch Precision (%RSD) 1.08%–14.26%[1][2][3][4]1.3-10.6% (within-run), 2.5-9.1% (between-run)[5]Not specified
Accuracy 90.66% to 110.28%[1][2][3][4]90.7-109.4% (within-run), 91.6-108.2% (between-run)[5]Not specified
Mean Extraction Recovery >90%[1][2][3][4]77-94%[5]Not specified
Analysis Run Time 9 min[1]23 min[1]Not specified
Plasma Volume Required 100 µL[1][2]500 µL[1]500 µL[1]
Sample Preparation Simple protein precipitation combined with liquid-liquid extraction[1][2][3][4]Complex solid-phase extraction[1]Liquid-liquid extraction[1]

Table 1: Performance Comparison of Analytical Methods for this compound Quantification.

Experimental Workflow for UPLC-MS/MS Method

The following diagram illustrates the key steps in the validated UPLC-MS/MS method for the analysis of this compound and its metabolites in plasma samples for bioequivalence studies.

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (100 µL) is_add 2. Add Internal Standard plasma->is_add vortex1 3. Vortex is_add->vortex1 reagent_add 4. Add NH3·H2O & DMF vortex1->reagent_add vortex2 5. Vortex reagent_add->vortex2 extraction 6. Add Acetonitrile & Ethyl Acetate vortex2->extraction vortex3 7. Vortex & Centrifuge extraction->vortex3 supernatant1 8. Collect Supernatant vortex3->supernatant1 re_extraction 9. Re-extract Precipitate vortex3->re_extraction evaporation 11. Evaporate to Dryness supernatant1->evaporation supernatant2 10. Collect Supernatant re_extraction->supernatant2 supernatant2->evaporation reconstitution 12. Reconstitute evaporation->reconstitution filtration 13. Filter (0.22 µm) reconstitution->filtration injection 14. Inject 5 µL into UPLC-MS/MS filtration->injection separation 15. Chromatographic Separation injection->separation detection 16. Mass Spectrometric Detection separation->detection quantification 17. Quantification detection->quantification be_assessment 18. Bioequivalence Assessment quantification->be_assessment

UPLC-MS/MS experimental workflow for this compound bioequivalence studies.

Detailed Experimental Protocol: UPLC-MS/MS Method

This section provides a detailed protocol for the validated UPLC-MS/MS method for the simultaneous quantification of this compound, its active metabolites Fenbendazole and Oxfendazole, as well as Pyrantel and Praziquantel in dog plasma.[1]

Sample Preparation
  • To 100 µL of plasma in a centrifuge tube, add 10 µL of the internal standard working solution (200 ng/mL Fenbendazole-D3).[1]

  • Vortex the mixture for 10 seconds.[1]

  • Add 50 µL of 1 M ammonia solution and 50 µL of dimethylformamide (DMF), then vortex for 30 seconds.[1]

  • Add 500 µL of acetonitrile and 800 µL of ethyl acetate, vortex for 5 minutes, and then centrifuge at 12,000 r/min for 7 minutes at 4°C.[1]

  • Transfer the supernatant to a new 5 mL centrifuge tube.[1]

  • To the remaining precipitate, add 200 µL of acetonitrile and 800 µL of ethyl acetate, vortex for 5 minutes, and centrifuge at 12,000 r/min for 10 minutes at 4°C.[1]

  • Combine the second supernatant with the first one.[1]

  • Evaporate the pooled supernatant to dryness under a nitrogen stream at 40°C.[1]

  • Reconstitute the residue with 500 µL of acetonitrile:water (1:1, v/v) and 500 µL of acetonitrile:water (2:8, v/v).[1]

  • Filter the reconstituted sample through a 0.22 µm filter membrane before injection.[1]

Chromatographic Conditions
  • System: Waters Acquity UPLC[1]

  • Column: UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)[1]

  • Column Temperature: 35°C[1]

  • Mobile Phase A: Acetonitrile[1]

  • Mobile Phase B: 0.1% Formic acid in water[1]

  • Flow Rate: 0.4 mL/min[1]

  • Gradient Elution:

    • 0–6.0 min: 10%–100% A

    • 6.0–6.5 min: 100% A

    • 6.5–7.0 min: 100%–10% A

    • 7.0–9.0 min: 10% A[1]

  • Injection Volume: 5 µL[1]

  • Autosampler Temperature: 6°C[1]

Mass Spectrometric Conditions
  • Mass Spectrometer: Waters Xevo TQ-S

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)[3]

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 1000 L/h

  • Cone Gas Flow: 150 L/h

  • MRM Transitions (m/z):

    • This compound: 300.1 → 197.1

    • Fenbendazole: 300.1 → 159.1

    • Oxfendazole: 316.1 → 284.1

    • Pyrantel: 315.2 → 149.2

    • Praziquantel: 313.2 → 203.1

    • Fenbendazole-D3 (IS): 303.1 → 162.1

This comprehensive guide provides the necessary data and protocols to assist researchers in the validation and application of a sensitive and efficient UPLC-MS/MS method for this compound bioequivalence studies, ensuring robust and reliable results.

References

Synergistic Anthelmintic Effects of Febantel in Combination Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic combination of anthelmintic agents is a cornerstone of effective parasite control, aiming to broaden the spectrum of activity, enhance efficacy, and mitigate the development of resistance. Febantel, a pro-benzimidazole, is frequently utilized in combination with other anthelmintics to achieve a synergistic effect against a wide range of gastrointestinal parasites in veterinary medicine. This guide provides a comprehensive evaluation of the synergistic effects of this compound when combined with other anthelmintics, supported by experimental data and detailed methodologies.

I. Comparative Efficacy of this compound Combination Therapies

The combination of this compound with pyrantel pamoate and praziquantel is one of the most common and effective broad-spectrum anthelmintic formulations. Experimental studies have consistently demonstrated that this combination provides a significantly higher efficacy against a wider range of parasites than each compound administered alone.

Table 1: Efficacy of this compound in Combination with Praziquantel and Pyrantel Pamoate against Common Canine Helminths

Parasite SpeciesThis compound Alone EfficacyPraziquantel Alone EfficacyPyrantel Pamoate Alone EfficacyCombination Efficacy (this compound/Pyrantel/Praziquantel)Reference(s)
Toxocara canis (Roundworm)>98%Ineffective>95%100%[1][2]
Ancylostoma caninum (Hookworm)>93%Ineffective>90%100%[3]
Trichuris vulpis (Whipworm)>92%IneffectiveIneffective>92%[1][2]
Dipylidium caninum (Tapeworm)Ineffective (14.2%)>99%Ineffective99.5% - 100%[3]
Taenia pisiformis (Tapeworm)Ineffective>99%Ineffective100%[3]
Giardia spp.VariableIneffectiveIneffectiveEffective (with multi-day treatment)[4]

Efficacy is presented as the percentage reduction in worm burden or fecal egg/cyst count.

II. Mechanisms of Action and Synergy

The enhanced efficacy of this compound combination therapies stems from the distinct and complementary mechanisms of action of the individual components, targeting different physiological pathways within the parasites.

Signaling Pathways

Anthelmintic_Mechanisms cluster_this compound This compound (Metabolized to Fenbendazole) cluster_pyrantel Pyrantel Pamoate cluster_praziquantel Praziquantel This compound This compound (Fenbendazole) Tubulin β-tubulin This compound->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Cellular_Functions Disruption of: - Glucose uptake - Cell division - Motility Microtubules->Cellular_Functions Leads to Pyrantel Pyrantel nAChR Nicotinic Acetylcholine Receptors (nAChR) Pyrantel->nAChR Agonist Depolarization Persistent Depolarization nAChR->Depolarization Causes Paralysis Spastic Paralysis Depolarization->Paralysis Leads to Praziquantel Praziquantel Ca_Channels Voltage-gated Ca²⁺ Channels Praziquantel->Ca_Channels Modulates Ca_Influx Rapid Ca²⁺ Influx Ca_Channels->Ca_Influx Causes Contraction_Damage Tetanic Contraction & Tegument Damage Ca_Influx->Contraction_Damage Leads to

The synergistic effect arises from the simultaneous attack on the parasite's structural integrity, neuromuscular function, and metabolic processes, leading to a more rapid and complete eradication than any single agent could achieve.

III. Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of anthelmintic synergy.

A. In Vivo Efficacy Studies in Canines

1. Experimental Infection Protocols:

  • Hookworms (Ancylostoma caninum): Dogs are orally inoculated with a predetermined number of third-stage infective larvae (L3)[5].

  • Roundworms (Toxocara canis): Dogs are orally administered embryonated eggs containing infective larvae[6].

  • Whipworms (Trichuris vulpis): Dogs are orally inoculated with embryonated eggs[7].

  • Tapeworms (Dipylidium caninum, Taenia pisiformis): Dogs are fed intermediate hosts (e.g., fleas containing cysticercoids for D. caninum, rabbit viscera with cysticerci for T. pisiformis)[8][9].

  • Giardia: Dogs are orally inoculated with a specific number of Giardia cysts[10].

2. Fecal Egg Count Reduction Test (FECRT) Protocol:

This test is a standard method for assessing the efficacy of an anthelmintic.

FECRT_Workflow Start Start Pre_Treatment_Sample Collect Pre-Treatment Fecal Sample (Day 0) Start->Pre_Treatment_Sample FEC_Pre Perform Fecal Egg Count (e.g., Modified Wisconsin) Pre_Treatment_Sample->FEC_Pre Administer_Drug Administer Anthelmintic(s) FEC_Pre->Administer_Drug Wait Wait for a Defined Period (e.g., 10-14 days) Administer_Drug->Wait Post_Treatment_Sample Collect Post-Treatment Fecal Sample Wait->Post_Treatment_Sample FEC_Post Perform Fecal Egg Count Post_Treatment_Sample->FEC_Post Calculate_Efficacy Calculate Percent Efficacy FEC_Post->Calculate_Efficacy End End Calculate_Efficacy->End

  • Fecal Examination: The Modified Wisconsin sugar flotation technique is a common method for concentrating and counting parasite eggs.

    • Weigh 3 grams of feces.

    • Mix with 10 mL of Sheather's sugar solution.

    • Strain the mixture into a 15 mL centrifuge tube.

    • Centrifuge at approximately 1,200 rpm for 5 minutes.

    • Fill the tube with Sheather's solution to form a meniscus and place a coverslip on top.

    • Let stand for 5-10 minutes.

    • Place the coverslip on a microscope slide and count all eggs under the coverslip.

    • The egg count is divided by 3 to obtain the eggs per gram (EPG)[11].

  • Efficacy Calculation: The percentage reduction in fecal egg count is calculated using the following formula: % Efficacy = [ (Pre-treatment EPG - Post-treatment EPG) / Pre-treatment EPG ] * 100[1].

B. In Vitro Synergy Testing

1. Checkerboard Assay Protocol:

This method is used to assess the interaction between two antimicrobial agents.

  • Two drugs (A and B) are prepared in a series of two-fold dilutions.

  • In a 96-well microtiter plate, drug A is serially diluted along the x-axis, and drug B is serially diluted along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.

  • Each well is inoculated with a standardized suspension of the target parasite (e.g., larvae).

  • The plate is incubated under appropriate conditions.

  • The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined.

  • The Fractional Inhibitory Concentration (FIC) index is calculated: FIC Index = FIC A + FIC B = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone)

  • Interpretation of the FIC Index:

    • ≤ 0.5: Synergy

    • 0.5 to 4: Additive or indifferent

    • 4: Antagonism[12][13]

2. Time-Kill Assay Protocol:

This assay provides information on the rate of killing of a parasite by an antimicrobial agent.

  • Parasites are exposed to different concentrations of the anthelmintics, both individually and in combination.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed from each culture.

  • The number of viable parasites is determined (e.g., by motility scoring or a viability stain).

  • The rate of killing is plotted over time for each drug concentration and combination.

  • Synergy is typically defined as a ≥ 2-log10 decrease in the number of viable parasites by the combination compared with the most active single agent[14].

IV. Conclusion

The combination of this compound with other anthelmintics, particularly pyrantel pamoate and praziquantel, demonstrates a clear synergistic effect, resulting in a broad-spectrum and highly efficacious treatment for a multitude of gastrointestinal parasites in canines. The distinct mechanisms of action of each component contribute to this enhanced efficacy. The experimental protocols outlined in this guide provide a framework for the continued evaluation of anthelmintic combinations, which is crucial for the development of novel and effective parasite control strategies.

References

A Comparative Analysis of Febantel Metabolism in Ruminant vs. Non-Ruminant Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic pathways and pharmacokinetic profiles of the anthelmintic drug febantel in ruminant and non-ruminant species. The information presented is supported by experimental data to aid in research and development of veterinary pharmaceuticals.

Executive Summary

This compound, a pro-benzimidazole anthelmintic, undergoes extensive metabolism in both ruminant and non-ruminant animals to exert its therapeutic effect. The primary metabolic pathway involves the conversion of this compound into its active metabolites, fenbendazole and oxfendazole. However, significant differences exist in the rate and extent of absorption, metabolism, and elimination of this compound between ruminant and non-ruminant species. These differences are largely attributed to the unique digestive physiology of ruminants, particularly the presence of the rumen, which acts as a drug reservoir. This guide details these metabolic distinctions through quantitative data, experimental protocols, and visual diagrams.

Comparative Metabolism Overview

In both ruminant and non-ruminant species, this compound is a prodrug that is metabolized in the liver to fenbendazole, which can then be oxidized to oxfendazole.[1] An alternative pathway involves the oxidation of this compound to this compound sulfoxide, which is then cyclized to form oxfendazole.[1]

A key distinction in ruminants is the role of the rumen, which functions as a reservoir, leading to a slower release of the drug into the gastrointestinal tract.[2][3] This results in a prolonged presence of the active metabolites. In contrast, monogastric animals, lacking a rumen, generally exhibit more rapid absorption and elimination of the drug.[4]

Quantitative Data Comparison

The following tables summarize key pharmacokinetic parameters of this compound and its primary metabolites in various ruminant and non-ruminant species. It is important to note that the data are collated from different studies and experimental conditions may vary.

Table 1: Pharmacokinetic Parameters of this compound and its Metabolites in Ruminant Species (Sheep)

ParameterThis compoundFenbendazoleOxfendazoleSource(s)
Cmax (µg/mL) 0.4 - 0.70.150.15[2]
Tmax (hours) 12 - 242424[2]
AUC (µg·h/mL) Not ReportedNot ReportedNot Reported
Half-life (t½) Not ReportedNot ReportedNot Reported

Data derived from studies in sheep following oral administration.

Table 2: Pharmacokinetic Parameters of this compound and its Metabolites in Non-Ruminant Species (Dog)

ParameterThis compoundFenbendazoleOxfendazoleSource(s)
Cmax (ng/mL) 15.33 ± 5.8677.25 ± 27.18124.78 ± 34.96[5]
Tmax (hours) 1.83 ± 0.687.58 ± 4.4011.42 ± 5.64[5]
AUC₀₋t (ng·h/mL) 48.01 ± 20.14935.38 ± 347.122188.11 ± 662.33[5]
Half-life (t½) (hours) 2.58 ± 1.0110.51 ± 3.019.28 ± 2.45[5]

Data from a bioequivalence study in Beagle dogs following oral administration of a combination tablet containing this compound.[5]

Metabolic Pathways and Experimental Workflow

The following diagrams illustrate the metabolic conversion of this compound and a typical experimental workflow for a pharmacokinetic study.

febantel_metabolism This compound This compound Fenbendazole Fenbendazole This compound->Fenbendazole Cyclization Febantel_Sulfoxide Febantel_Sulfoxide This compound->Febantel_Sulfoxide Oxidation Oxfendazole Oxfendazole Fenbendazole->Oxfendazole Oxidation Further_Metabolites Further_Metabolites Fenbendazole->Further_Metabolites Oxfendazole->Fenbendazole Reduction Oxfendazole->Further_Metabolites Febantel_Sulfoxide->Oxfendazole Cyclization experimental_workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Animal_Selection Animal Selection and Acclimatization Drug_Administration Oral Administration of this compound Animal_Selection->Drug_Administration Blood_Sampling Serial Blood Sampling Drug_Administration->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Preparation Sample Preparation (e.g., LLE/SPE) Plasma_Separation->Sample_Preparation HPLC_Analysis HPLC or UPLC-MS/MS Analysis Sample_Preparation->HPLC_Analysis Concentration_Determination Concentration Determination HPLC_Analysis->Concentration_Determination PK_Modeling Pharmacokinetic Modeling Concentration_Determination->PK_Modeling

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Febantel

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in pharmaceutical research and development, ensuring personal and environmental safety during the handling of active compounds like Febantel is paramount. This guide provides essential, step-by-step safety and logistical information, from personal protective equipment (PPE) to disposal protocols, to foster a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and may cause mechanical irritation to the eyes and skin upon dust contact.[1][2][3] Prolonged or repeated exposure should be avoided.[2][3] Therefore, a comprehensive PPE strategy is crucial.

Recommended Personal Protective Equipment for Handling this compound:

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]Protects against dust particles and potential splashes.[2][3]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber, neoprene). Gloves must be inspected before use.[1]Prevents direct skin contact with the substance.[4]
Body Protection A lab coat, coveralls, or a chemical-resistant suit.[1][4][5] Fire/flame resistant and impervious clothing is recommended.[1]Minimizes skin exposure and protects personal clothing from contamination.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded, if irritation is experienced, or if dust is generated.[1][6] A full-face respirator offers greater protection.[1]Prevents inhalation of harmful dust particles.[3][4][7]

Note: Always consult the specific Safety Data Sheet (SDS) for the this compound product you are using for the most accurate and up-to-date PPE recommendations.

Operational Plan: From Receipt to Disposal

A structured workflow is essential to minimize exposure and ensure safety. The following step-by-step guide outlines the safe handling of this compound in a laboratory setting.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage Location: Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[1][4]

  • Incompatibilities: Keep away from foodstuff containers, oxidizing agents, and iron.[1][4] The substance is also light-sensitive.[4]

Handling and Preparation
  • Ventilation: Always handle this compound in a well-ventilated area.[1] Using a laboratory hood or an exhaust booth with a HEPA filter is recommended.[8]

  • Avoid Dust Formation: Minimize the generation of dust.[1][2][3] Use procedures like gentle scooping instead of pouring, and avoid actions that could aerosolize the powder.

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1][6] Wash hands thoroughly after handling the substance.[1][6]

  • Static Discharge: Take precautionary measures against static discharges, as fine dust dispersed in the air can be a potential explosion hazard.[2][3][9] Use non-sparking tools.[1]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste this compound: Unused or waste this compound should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]

  • Contaminated Materials: All disposable PPE (gloves, coveralls, etc.) and any materials used for cleaning spills should be collected in a suitable, closed container for disposal.[1]

  • Containers: Empty containers may still contain chemical residues and present a hazard.[4] They can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the container to make it unusable and dispose of it in a sanitary landfill.[1][4]

  • Environmental Precautions: Do not allow the chemical to enter drains or waterways.[1][7] Discharge into the environment must be avoided.[1]

Emergency Response Protocols

In the event of an accidental exposure or spill, immediate and appropriate action is required.

Emergency SituationImmediate Action
Skin Contact Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water.[1] Seek medical attention if irritation develops or persists.[2][3][9]
Eye Contact Immediately rinse with pure water for at least 15 minutes, holding the eyelids open.[1][6] Seek medical attention.[2][3][6]
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[1]
Ingestion Rinse mouth with water.[1] Do NOT induce vomiting.[1][2] Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
Accidental Spill Evacuate personnel to a safe area.[1] Avoid dust formation and inhalation.[1] Remove all sources of ignition.[1] Use spark-proof tools and explosion-proof equipment.[1] Clean up the spill using dry methods (e.g., sweep or vacuum) and place the material into a suitable, closed container for disposal.[2][6] Prevent the spill from entering drains.[4]

Experimental Protocols and Data

While specific experimental protocols involving this compound will vary by research objective, the handling and safety procedures outlined above are universally applicable. Adherence to these guidelines is a prerequisite for any experimental work.

Physical and Chemical Properties of this compound:

PropertyValue
Appearance Solid[4]
Solubility Does not mix well with water (0.0015 g/L at 20°C)[4]
Decomposition Temperature 175°C[4]
Boiling Point 96°C at 10 mmHg[1]
Density 1.31 g/cm³[1]

Visualized Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for handling this compound safely within a laboratory environment, from initial preparation to final disposal.

Febantel_Workflow prep Preparation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) prep->ppe Step 1 handling_area Work in Ventilated Area (e.g., Fume Hood) ppe->handling_area Step 2 weighing Weighing & Handling - Minimize dust - Use non-sparking tools handling_area->weighing Step 3 experiment Experimental Use weighing->experiment Step 4 decontamination Decontaminate Work Area experiment->decontamination Step 5 waste_collection Collect Waste (Solid & Liquid) decontamination->waste_collection Step 6 ppe_removal Remove PPE waste_collection->ppe_removal Step 7 disposal Dispose of Waste via Licensed Contractor waste_collection->disposal Waste Stream hygiene Personal Hygiene (Wash Hands) ppe_removal->hygiene Step 8 end End of Process hygiene->end

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Febantel
Reactant of Route 2
Reactant of Route 2
Febantel

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.